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Foundational

An In-depth Technical Guide to the Molecular Structure of 8-Chloro-7-fluoroisoquinolin-3-ol and its Tautomer

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive analysis of the molecular structure of 8-Chloro-7-fluoroisoquinolin-3-ol,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive analysis of the molecular structure of 8-Chloro-7-fluoroisoquinolin-3-ol, a compound of interest in medicinal chemistry and materials science. A critical aspect of this molecule is its existence in a tautomeric equilibrium with the more stable keto form, 8-Chloro-7-fluoro-2H-isoquinolin-3-one. This document will delve into the structural features, predicted spectroscopic data, and relevant analytical methodologies for the characterization of this compound, with a primary focus on its predominant keto-enol tautomer.

Introduction to 8-Chloro-7-fluoroisoquinolin-3-ol and its Significance

Isoquinoline and its derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities and applications in materials science. The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the physicochemical and pharmacological properties of the isoquinoline scaffold. 8-Chloro-7-fluoroisoquinolin-3-ol, and its corresponding keto tautomer, represent a scaffold with potential for further functionalization in the development of novel therapeutic agents or functional materials. The strategic placement of the chloro and fluoro groups can influence molecular interactions, metabolic stability, and bioavailability.

A key feature of this molecule is the keto-enol tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. In the case of 8-Chloro-7-fluoroisoquinolin-3-ol, the equilibrium lies significantly towards the 8-Chloro-7-fluoro-2H-isoquinolin-3-one form, as is common for many hydroxy-substituted nitrogen heterocycles.

Molecular Structure and Physicochemical Properties

The core of the molecule is an isoquinoline ring system, which is a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring. In this specific derivative, the benzene ring is substituted with a chlorine atom at position 8 and a fluorine atom at position 7. The pyridine ring contains a hydroxyl group at position 3, which, as mentioned, predominantly exists as a carbonyl group in its tautomeric form.

Tautomerism: 8-Chloro-7-fluoroisoquinolin-3-ol vs. 8-Chloro-7-fluoro-2H-isoquinolin-3-one

The equilibrium between the enol (-ol) and keto (-one) forms is a fundamental aspect of this molecule's chemistry. While the name "8-Chloro-7-fluoroisoquinolin-3-ol" suggests the enol form, chemical databases and synthetic literature often refer to its more stable keto tautomer, 8-Chloro-7-fluoro-2H-isoquinolin-3-one.[1][2]

Tautomerism 8-Chloro-7-fluoroisoquinolin-3-ol 8-Chloro-7-fluoroisoquinolin-3-ol (Enol form) 8-Chloro-7-fluoro-2H-isoquinolin-3-one 8-Chloro-7-fluoro-2H-isoquinolin-3-one (Keto form) 8-Chloro-7-fluoroisoquinolin-3-ol->8-Chloro-7-fluoro-2H-isoquinolin-3-one Tautomerization

Caption: Keto-enol tautomerism of the title compound.

Physicochemical Data for 8-Chloro-7-fluoro-2H-isoquinolin-3-one

The following table summarizes the key physicochemical properties of the more stable keto tautomer, 8-Chloro-7-fluoro-2H-isoquinolin-3-one.[1][2]

PropertyValueSource
CAS Number 1175272-65-7[1][2]
Molecular Formula C₉H₅ClFNO[1][2]
Molecular Weight 197.59 g/mol [1][2]
Topological Polar Surface Area (TPSA) 32.86 Ų[2]
logP 2.3206[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 1[2]
Rotatable Bonds 0[2]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-H proton of the lactam. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen atoms and the carbonyl group.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-12br s1HN-H
~7.5-8.0d1HAromatic-H
~7.2-7.6d1HAromatic-H
~6.8-7.1s1HAromatic-H
~6.5-6.8s1HAromatic-H
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~160-170C=O
~120-150Aromatic C-Cl, C-F, C-N
~110-130Aromatic C-H
~90-110Aromatic C
Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups.

Predicted Wavenumber (cm⁻¹)IntensityAssignment
~3200-3400Medium, BroadN-H stretch
~1650-1680StrongC=O stretch (lactam)
~1500-1600Medium-StrongC=C aromatic stretch
~1100-1200StrongC-F stretch
~700-800StrongC-Cl stretch
Mass Spectrometry

Mass spectrometry will confirm the molecular weight and provide information about the isotopic distribution, particularly due to the presence of chlorine.

m/zInterpretation
197/199[M]⁺ and [M+2]⁺ molecular ion peaks in an approximate 3:1 ratio, characteristic of a single chlorine atom.
VariousFragmentation pattern corresponding to the loss of CO, Cl, F, and other fragments.

Experimental Protocols for Synthesis and Characterization

The synthesis of 8-Chloro-7-fluoroisoquinolin-3-one would likely involve a multi-step sequence starting from a suitably substituted benzene derivative. While a specific protocol for this exact molecule is not published, a general approach could involve the cyclization of a substituted phenylacetic acid derivative.

General Synthetic Approach

Synthesis Starting Material Substituted Phenylacetonitrile Intermediate Cyclized Intermediate Starting Material->Intermediate Cyclization Reaction Final Product 8-Chloro-7-fluoro-2H-isoquinolin-3-one Intermediate->Final Product Further Reactions/Workup

Caption: A generalized synthetic workflow.

Protocol for Spectroscopic Analysis

The following are generalized protocols for obtaining the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy [3]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

Infrared (IR) Spectroscopy

  • Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), typically after dissolution in a suitable solvent like methanol or acetonitrile.

  • Analysis: Acquire the mass spectrum in positive or negative ion mode, scanning a mass range that includes the expected molecular ion. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

8-Chloro-7-fluoroisoquinolin-3-ol, existing predominantly as its keto tautomer 8-Chloro-7-fluoro-2H-isoquinolin-3-one, is a halogenated heterocyclic compound with significant potential in various scientific fields. This guide has provided a detailed overview of its molecular structure, predicted spectroscopic properties, and general methodologies for its synthesis and characterization. The provided information serves as a valuable resource for researchers and scientists working with this and related molecular scaffolds, facilitating further exploration of their chemical and biological properties.

References

  • For each NMR spectrum, propose a structure consistent with the sp... - Pearson. (n.d.). Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 8-Chloro-7-fluoroisoquinolin-3-ol: Synthesis, Properties, and Therapeutic Potential

Abstract The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This technic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This technical guide provides a comprehensive overview of 8-chloro-7-fluoroisoquinolin-3-ol, a halogenated derivative with significant potential in drug discovery. We will delve into its chemical identity, including its tautomeric equilibrium with 8-chloro-7-fluoro-2H-isoquinolin-3-one, and present a plausible synthetic route based on established chemical principles. Furthermore, this guide will explore its predicted physicochemical properties and discuss its potential therapeutic applications by drawing parallels with structurally related compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique characteristics of this promising heterocyclic compound.

Introduction: The Isoquinoline Scaffold in Modern Drug Discovery

The isoquinoline core, a bicyclic aromatic heterocycle, is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with significant pharmacological properties.[1] From the vasodilatory effects of papaverine to the potent antiviral activity of saquinavir, isoquinoline derivatives have demonstrated a remarkable diversity of therapeutic applications.[1] Their rigid structure provides a well-defined three-dimensional arrangement for interacting with biological targets, while the nitrogen atom introduces a key site for hydrogen bonding and salt formation, enhancing pharmacokinetic properties.

The introduction of halogen atoms, such as chlorine and fluorine, into the isoquinoline ring system can profoundly influence a molecule's biological activity. Halogens can alter metabolic stability, lipophilicity, and binding affinity to target proteins.[3] The specific substitution pattern of 8-chloro-7-fluoroisoquinolin-3-ol suggests a molecule designed to explore specific regions of a biological target's binding pocket, making it a compound of considerable interest for the development of novel therapeutics.

Chemical Identity and Nomenclature

The compound of interest, 8-chloro-7-fluoroisoquinolin-3-ol, exists in a tautomeric equilibrium with its keto form, 8-chloro-7-fluoro-2H-isoquinolin-3-one. In the solid state and in many solvents, the keto form is generally favored. For clarity and consistency with chemical database entries, we will primarily refer to the compound by its keto-form name and CAS number.

Identifier Value
IUPAC Name 8-chloro-7-fluoro-2H-isoquinolin-3-one[4]
Synonym 8-chloro-7-fluoroisoquinolin-3-ol
CAS Number 1175272-65-7[4]
Molecular Formula C₉H₅ClFNO[4]
Molecular Weight 197.59 g/mol [4]
Canonical SMILES C1=CC(=C(C2=CNC(=O)C=C21)Cl)F[4]
Tautomerism:

The equilibrium between the enol (isoquinolin-3-ol) and keto (2H-isoquinolin-3-one) forms is a key chemical feature of this molecule. The position of this equilibrium can be influenced by factors such as solvent polarity, pH, and temperature. For drug discovery applications, understanding this tautomerism is crucial as each form may exhibit different binding affinities and pharmacokinetic properties.

Caption: Keto-enol tautomerism of the title compound.

Proposed Retrosynthetic Analysis and Experimental Protocol

Retrosynthetic Strategy

Our proposed retrosynthesis begins by disconnecting the isoquinolinone at the C4-C4a and N2-C3 bonds, leading back to a substituted N-acetyl-β-phenylethylamine precursor. This precursor can be constructed from a commercially available or readily synthesized substituted phenylethylamine and acetic anhydride.

retrosynthesis target 8-Chloro-7-fluoro-2H-isoquinolin-3-one intermediate1 N-(2-Chloro-3-fluorophenethyl)acetamide target->intermediate1 Bischler-Napieralski Cyclization starting_material 2-(2-Chloro-3-fluorophenyl)ethan-1-amine intermediate1->starting_material Acetylation

Caption: Retrosynthetic analysis of 8-chloro-7-fluoro-2H-isoquinolin-3-one.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(2-Chloro-3-fluorophenethyl)acetamide

  • To a solution of 2-(2-chloro-3-fluorophenyl)ethan-1-amine (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC for the consumption of the starting amine.

  • Upon completion, wash the reaction mixture with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylated product, which can be used in the next step without further purification.

Step 2: Bischler-Napieralski Cyclization to form 8-Chloro-7-fluoro-3,4-dihydroisoquinoline

  • To a flask containing phosphorus pentoxide (P₂O₅, 2.0 eq), add phosphorus oxychloride (POCl₃, 5.0 eq) at 0 °C.

  • Slowly add a solution of N-(2-chloro-3-fluorophenethyl)acetamide (1.0 eq) in POCl₃ (2.0 eq) to the stirred mixture.

  • Heat the reaction mixture to 100 °C and stir for 6 hours.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with concentrated ammonium hydroxide to pH > 9.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 3,4-dihydroisoquinoline intermediate.

Step 3: Oxidation to 8-Chloro-7-fluoro-2H-isoquinolin-3-one

  • Dissolve the 3,4-dihydroisoquinoline intermediate (1.0 eq) in a suitable solvent such as toluene or xylene.

  • Add a dehydrogenating agent, such as 10% palladium on carbon (Pd/C, 0.1 eq).

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the residue by recrystallization or column chromatography to yield the final product, 8-chloro-7-fluoro-2H-isoquinolin-3-one.

Physicochemical and Spectroscopic Characterization (Predicted)

While experimental data for this specific molecule is not widely published, we can predict its key physicochemical and spectroscopic properties based on its structure and data from similar compounds.

Property Predicted Value Source
LogP 2.32ChemScene[6]
Topological Polar Surface Area (TPSA) 32.86 ŲChemScene[6]
Hydrogen Bond Donors 1ChemScene[6]
Hydrogen Bond Acceptors 1ChemScene[6]
Rotatable Bonds 0ChemScene[6]

Expected Spectroscopic Features:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (7.0-8.5 ppm) corresponding to the protons on the isoquinoline ring. The presence of the chlorine and fluorine atoms will influence the chemical shifts and coupling patterns of the adjacent protons. A broad singlet corresponding to the N-H proton of the lactam is also anticipated.

  • ¹³C NMR: The carbon NMR will display signals for the nine carbon atoms. The carbonyl carbon of the lactam will appear downfield (around 160-170 ppm). The carbons attached to the fluorine and chlorine atoms will show characteristic splitting patterns and chemical shifts.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (197.59 g/mol ). A characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximately 3:1 ratio) would be expected.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit a strong absorption band for the C=O stretch of the lactam group around 1650-1680 cm⁻¹. N-H stretching vibrations would be observed in the region of 3200-3400 cm⁻¹.

Potential Applications in Drug Discovery and Relevant Signaling Pathways

The isoquinoline scaffold is a versatile template for designing inhibitors of various enzymes and modulators of signaling pathways implicated in diseases such as cancer, microbial infections, and neurodegenerative disorders.[1][2]

Potential as Kinase Inhibitors

Many isoquinoline derivatives have been identified as potent inhibitors of protein kinases, which are key regulators of cellular processes. The dysregulation of kinase activity is a hallmark of many cancers. The 8-chloro-7-fluoro substitution pattern of the title compound may allow it to target the ATP-binding site of specific kinases involved in cancer cell proliferation and survival, such as those in the PI3K/Akt/mTOR pathway.[7]

PI3K_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->Akt activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Target_Compound 8-Chloro-7-fluoroisoquinolin-3-ol (Potential Inhibitor) Target_Compound->PI3K inhibits

Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for isoquinoline derivatives.

Antimicrobial and Antiviral Potential

Halogenated quinolines and isoquinolines have a long history as antimicrobial agents. The title compound could be investigated for its activity against a range of bacterial and fungal pathogens. Furthermore, some isoquinoline derivatives have shown promise as antiviral agents, and this compound could be a starting point for the development of new treatments for viral infections.

Topoisomerase Inhibition

Certain complex isoquinoline alkaloids are known to inhibit topoisomerases, enzymes that are crucial for DNA replication and repair.[1] Topoisomerase inhibitors are a major class of anticancer drugs. The planar aromatic system of 8-chloro-7-fluoroisoquinolin-3-ol could potentially intercalate into DNA or bind to the topoisomerase-DNA complex, leading to cell cycle arrest and apoptosis in cancer cells.

Conclusion

8-Chloro-7-fluoroisoquinolin-3-ol represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its unique halogenation pattern on the isoquinoline core provides a foundation for designing molecules with high affinity and selectivity for various biological targets. This technical guide has outlined its chemical identity, proposed a viable synthetic route, and discussed its potential applications in drug discovery, particularly in oncology and infectious diseases. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully realize its therapeutic potential.

References

  • MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Available from: [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Available from: [Link]

  • PubMed. New derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid with free-radical scavenging, D-amino acid oxidase, acetylcholinesterase and butyrylcholinesterase inhibitory activity. Available from: [Link]

  • Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Available from: [Link]

Sources

Foundational

High-Resolution 1H and 13C NMR Spectroscopy of Isoquinoline Derivatives: A Technical Guide for Structural Elucidation

Executive Summary The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the pharmacophoric core of numerous natural alkaloids (e.g., papaverine, berberine) and synthetic therapeutics exhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the pharmacophoric core of numerous natural alkaloids (e.g., papaverine, berberine) and synthetic therapeutics exhibiting antibacterial, antifungal, and neuroprotective properties[1],[2],[3]. As drug development professionals engineer novel isoquinoline derivatives to optimize target binding and bioavailability, the unambiguous verification of their regiochemistry becomes a critical bottleneck.

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this structural elucidation. However, relying solely on 1D empirical prediction tables often leads to assignment errors, particularly concerning the bridgehead quaternary carbons. This whitepaper provides an in-depth mechanistic guide to the 1 H and 13 C NMR properties of isoquinoline derivatives, detailing the causality behind chemical shifts and establishing a self-validating 2D NMR experimental workflow.

Mechanistic Causality of Isoquinoline NMR Shifts

The isoquinoline molecule consists of a benzene ring fused to a pyridine ring. The presence of the electronegative nitrogen atom at position 2 profoundly alters the electron density distribution across the fused system, directly dictating the magnetic shielding and resulting chemical shifts[4].

Causality of 1 H NMR Deshielding

The proton at position 1 (H1) is uniquely situated between the electronegative nitrogen atom and the fused benzenoid ring. It experiences severe deshielding due to the inductive electron-withdrawing effect of the adjacent nitrogen, compounded by the magnetic anisotropy (ring current) of both aromatic rings. Consequently, H1 typically resonates furthest downfield (often >9.2 ppm in CDCl 3​ ). H3 is also alpha to the nitrogen but lacks the dual-ring anisotropic deshielding of H1, typically appearing around 8.5 ppm. The benzenoid protons (H5–H8) appear in the standard aromatic region[5].

Causality of 13 C NMR and Electron Density

Carbon chemical shifts are highly sensitive to local electron density and resonance structures. C1 and C3 are highly deshielded due to the inductive pull of the adjacent nitrogen. Conversely, C4 is relatively shielded ( 120 ppm) because resonance structures place partial negative charge at this position. Quaternary bridgehead carbons (C4a, C8a) are notoriously difficult to assign using 1D 13 C NMR alone due to their long relaxation times and lack of Nuclear Overhauser Effect (NOE) enhancement[6].

Table 1: Typical 1 H and 13 C Chemical Shifts of the Unsubstituted Isoquinoline Core (in CDCl 3​ )

Position 1 H Chemical Shift (δ, ppm)Multiplicity & Coupling (J, Hz) 13 C Chemical Shift (δ, ppm)Carbon Type
1 9.25s152.5CH (α to N)
2 ---N (Heteroatom)
3 8.51d, J = 5.7143.3CH (α to N)
4 7.60d, J = 5.7120.4CH (β to N)
4a --128.7C (Quaternary Bridgehead)
5 7.81d, J = 8.2126.5CH (Benzenoid)
6 7.68t, J = 7.5130.3CH (Benzenoid)
7 7.59t, J = 7.5127.2CH (Benzenoid)
8 7.96d, J = 8.2127.6CH (Benzenoid)
8a --135.7C (Quaternary Bridgehead)

Substituent Effects in Drug Development

In drug discovery, the isoquinoline core is heavily functionalized to target specific biological pathways. The addition of functional groups predictably perturbs the local magnetic environment:

  • Electron-Donating Groups (EDGs): Methoxy (-OCH 3​ ) or hydroxyl (-OH) groups at C6 and C7 are ubiquitous in natural alkaloids. These groups donate electron density via resonance, significantly shielding the ortho and para positions. A methoxy group at C6 will shift the C5 and C7 carbon signals upfield by approximately 10–15 ppm.

  • Electron-Withdrawing Groups (EWGs): Halogens, nitro, or carbonyl groups deshield the ring system. For example, a nitro group at C5 will drastically deshield H6 and H4 due to combined inductive and anisotropic effects[1].

  • N-Alkylation/Oxidation: Conversion of isoquinoline to an N-oxide or an N-alkylated quaternary salt introduces a formal positive charge or strong dipole, causing a global downfield shift of all protons, particularly H1 and H3[2].

Experimental Protocol: A Self-Validating NMR Workflow

To ensure absolute trustworthiness in structural elucidation, NMR assignments must not rely on empirical prediction tables alone. The following protocol establishes a self-validating system using orthogonal 2D NMR data streams to eliminate ambiguity.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 5–15 mg of the highly purified isoquinoline derivative in 0.6 mL of a deuterated solvent (e.g., CDCl 3​ or DMSO-d 6​ ).

    • Causality Check: Filter the solution through a plug of glass wool into a high-quality 5 mm NMR tube. Paramagnetic impurities or undissolved particulates create localized magnetic field inhomogeneities, destroying the Z-axis shim and broadening the spectral lines, which obscures fine J-coupling splitting patterns.

  • Instrument Calibration (Lock and Shim): Insert the sample into a high-field NMR spectrometer ( 400 MHz). Lock onto the deuterium signal of the solvent and perform gradient Z-axis shimming to target a line width at half-height of <1.0 Hz for the solvent residual peak.

  • 1D 1 H and 13 C Acquisition:

    • Acquire a standard 1 H spectrum (16–64 scans).

    • Acquire a 1D 13 C{ 1 H} spectrum with proton decoupling.

    • Causality Check: Use a relaxation delay (d1) of at least 2–3 seconds. Quaternary carbons (C4a, C8a) lack attached protons to facilitate dipole-dipole relaxation. A short d1 will saturate these spins, rendering the critical bridgehead signals invisible.

  • Homonuclear Correlation (COSY): Acquire a 1 H- 1 H COSY spectrum to map vicinal proton couplings. This instantly distinguishes the benzenoid spin system (H5-H6-H7-H8) from the pyridine ring protons (H3-H4).

  • Heteronuclear Single Quantum Coherence (HSQC): Acquire an HSQC spectrum to correlate each proton to its directly attached carbon ( 1JCH​ ). This identifies all protonated carbons and isolates the unprotonated quaternary carbons.

  • The Self-Validating HMBC Matrix: Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum optimized for long-range couplings (typically nJCH​ = 8 Hz).

    • Self-Validation Logic: To unambiguously differentiate the bridgehead carbons (C4a vs. C8a), use 3-bond correlations. H1 (attached to C1) will show a strong 3-bond correlation to C4a, but not to C8a (which is 2 bonds away and often weak or invisible). Conversely, H4 will show a strong 3-bond correlation to C8a. If the 1D 13 C chemical shifts align perfectly with this 2D connectivity map, the structural assignment mathematically validates itself[5],[4].

Workflow Visualization

G A 1. Sample Preparation (5-15 mg in CDCl3) B 2. 1D Acquisition (1H & 13C{1H} NMR) A->B Lock, Shim, Tune C 3. Homonuclear 2D (COSY: 1H-1H) B->C Establish J-Coupling D 4. Heteronuclear 2D (HSQC & HMBC) B->D C-H Correlations E 5. Spin System Mapping & Data Integration C->E D->E Bridgehead C Assignment F 6. Unambiguous Structural Assignment E->F Cross-Verification

Fig 1: Logical workflow for self-validating NMR structural elucidation.

References

  • Likhitwitayawuid, K., Ruangrungsi, N., & Cordell, G. A. (1993). 1H and 13C NMR assignments of isoquinoline alkaloids. ScienceAsia. 5

  • Claret, P. A., & Osborne, A. G. (1976). 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. Australian Journal of Chemistry.6

  • Hughes, D. W., Holland, H. L., & MacLean, D. B. (1976). 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry.4

  • Taha, M., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI.1

  • Chen, W., et al. (2022). Design, synthesis and mechanism study of novel natural-derived isoquinoline derivatives as antifungal agents. PubMed. 2

  • Bräse, S., et al. (2015). Isoquinolines | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. RSC Books. 3

Sources

Exploratory

Synthesis and Application of 8-Chloro-7-fluoroisoquinolin-3-ol: A Critical Intermediate in CBP/P300 Inhibitor Development

Introduction & Biological Rationale In the landscape of modern oncology and immunotherapy, the histone acetyltransferase paralogues CBP (CREB-binding protein) and P300 have emerged as highly compelling therapeutic target...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Rationale

In the landscape of modern oncology and immunotherapy, the histone acetyltransferase paralogues CBP (CREB-binding protein) and P300 have emerged as highly compelling therapeutic targets[1]. These multi-domain transcription activating proteins play essential roles in chromatin regulation via histone acetylation. Dysregulation of CBP/P300 is heavily implicated in lineage-specific tumor proliferation, including hematological malignancies and androgen receptor-positive prostate cancer[1],[2].

To therapeutically modulate these targets, drug development professionals have designed potent imidazopiperazine and imidazopiperazinone inhibitors[2]. The structural core of these advanced pharmacological agents relies on a highly specific halogenated scaffold: 8-chloro-7-fluoroisoquinolin-3-ol (CAS: 1175272-65-7)[3]. This whitepaper provides an in-depth technical analysis of the starting materials, regiochemical logic, and self-validating experimental protocols required to synthesize this pivotal intermediate.

Retrosynthetic Strategy & Regiochemical Logic

The synthesis of 8-chloro-7-fluoroisoquinolin-3-ol is achieved through a modified Pomeranz-Fritsch-type cyclization. The architectural brilliance of this route lies in its absolute regiocontrol, which is dictated by the substitution pattern of the starting material: (2-chloro-3-fluorophenyl)methanamine [4],[5].

When this benzylamine derivative is converted into an acetal intermediate, the subsequent acid-catalyzed cyclization relies on an intramolecular electrophilic aromatic substitution. The starting benzyl ring has the aminomethyl group at C1, a chlorine atom at C2, and a fluorine atom at C3. Because the C2 ortho-position is sterically blocked by the chlorine atom, the electrophilic attack must exclusively occur at the unsubstituted C6 ortho-position.

This steric and electronic funneling guarantees the formation of a single regioisomer. Upon ring closure, the original C2-chlorine becomes the C8 position of the isoquinoline, and the C3-fluorine becomes the C7 position, perfectly yielding the 8-chloro-7-fluoro substitution pattern without the isomeric mixtures that typically plague traditional isoquinoline syntheses.

Synthesis A (2-Chloro-3-fluorophenyl)methanamine C N-(2-Chloro-3-fluorobenzyl)-2,2-diethoxyacetamide A->C Amidation (Et3N, MeOH, 80°C) B Ethyl 2,2-diethoxyacetate B->C D 8-Chloro-7-fluoroisoquinolin-3-ol C->D Cyclization (Conc. H2SO4, RT) E 8-Chloro-7-fluoroisoquinolin-3-yl triflate D->E Triflation (Comins' reagent, Et3N, DCM) F CBP/P300 Inhibitors E->F Pd-Catalyzed Cross-Coupling

Figure 1: Synthetic workflow from starting materials to CBP/P300 inhibitors.

Step-by-Step Experimental Methodologies

The following protocols form a self-validating system where each chemical choice is driven by strict mechanistic causality.

Step 3.1: Synthesis of the Acetal Precursor (Amidation)

Objective: Form the cyclization precursor, N-(2-chloro-3-fluorobenzyl)-2,2-diethoxyacetamide.

  • Procedure: To a mixture of (2-chloro-3-fluorophenyl)methanamine (12 g, 75 mmol) and ethyl 2,2-diethoxyacetate (19.93 g, 113.2 mmol) in methanol (120 mL), add triethylamine (Et₃N) (22.87 g, 226.4 mmol). Stir the mixture at 80 °C overnight, then concentrate under reduced pressure. Pour the residual oil into water and extract to isolate the product[4],[5].

  • Mechanistic Causality: The ester undergoes nucleophilic acyl substitution by the primary amine. Methanol acts as a polar protic solvent that stabilizes the transition state of the substitution. Et₃N is employed as an auxiliary base to neutralize any trace acid (ensuring the amine remains in its nucleophilic, unprotonated state) and to drive the reaction to completion[5].

Step 3.2: Acid-Promoted Cyclization

Objective: Intramolecular ring closure to form 8-chloro-7-fluoroisoquinolin-3-ol.

  • Procedure: Dissolve the N-(2-chloro-3-fluorobenzyl)-2,2-diethoxyacetamide (17.3 g, 59.9 mmol) in concentrated aqueous H₂SO₄ (200 mL). Stir the mixture at room temperature overnight. Pour the mixture into ice water (400 mL), carefully adjust the pH to 7, and extract with diethyl ether (400 mL × 3). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude product as a yellow solid (approx. 15.8 g)[6],[4].

  • Mechanistic Causality: Concentrated sulfuric acid serves a dual purpose. First, it catalyzes the cleavage of the diethyl acetal to generate a highly electrophilic oxocarbenium ion. Second, it acts as a dehydrating agent to drive the intramolecular Friedel-Crafts alkylation. Critical Quality Attribute: The pH adjustment to exactly 7 is a self-validating step. Because the resulting isoquinolin-3-ol is amphoteric, deviating from neutrality will cause the product to partition into the aqueous layer as either a phenoxide-like salt (in base) or a protonated isoquinolinium salt (in acid)[6].

Step 3.3: Triflation for Downstream Cross-Coupling

Objective: Convert the hydroxyl group into a reactive triflate ester.

  • Procedure: Combine 8-chloro-7-fluoroisoquinolin-3-ol (15.8 g, 80.2 mmol), Comins' reagent (1,1,1-trifluoro-N-phenyl-N-(trifluoromethylsulfonyl)methanesulfonamide) (34.36 g, 96.24 mmol), and Et₃N (24.3 g, 241 mmol) in dichloromethane (500 mL). Stir at room temperature for 3 hours, pour into water, and extract with DCM[1],[2].

  • Mechanistic Causality: 8-chloro-7-fluoroisoquinolin-3-ol exists in tautomeric equilibrium with its lactam form (2H-isoquinolin-3-one)[3]. To functionalize the C3 position for downstream transition-metal catalysis, the oxygen must be converted into a leaving group. Comins' reagent is specifically chosen over triflic anhydride (Tf₂O) because it provides a milder, more controlled transfer of the triflyl group, preventing degradation of the electron-deficient isoquinoline core. Et₃N deprotonates the hydroxyl group, driving the equilibrium entirely toward the lactim (enol) form[1].

Tautomerism A Lactam Form (2H-Isoquinolin-3-one) B Lactim Form (Isoquinolin-3-ol) A->B Tautomerization (Equilibrium) C Triflate Ester (Cross-Coupling Ready) B->C Comins' Reagent (Traps Enol Form)

Figure 2: Tautomeric equilibrium driven toward the reactive triflate ester via Comins' reagent.

Quantitative Data & Physicochemical Properties

The physicochemical properties of the isolated 8-chloro-7-fluoroisoquinolin-3-ol intermediate dictate its handling and extraction parameters. A summary of its properties and the reaction metrics is provided below:

Parameter / MetricValue
Compound Name 8-Chloro-7-fluoroisoquinolin-3-ol
CAS Registry Number 1175272-65-7[3]
Molecular Formula C₉H₅ClFNO[3]
Molecular Weight 197.59 g/mol [3]
Topological Polar Surface Area (TPSA) 32.86 Ų[3]
LogP 2.32[3]
Hydrogen Bond Donors / Acceptors 1 / 1[3]
Step 1 (Amidation) Yield Quantitative / High (>90%)
Step 2 (Cyclization) Yield ~85–90% (Crude mass recovery)[6]
Step 3 (Triflation) Yield >95% conversion[1]

Downstream Application: Transition-Metal Catalysis

Once the 8-chloro-7-fluoroisoquinolin-3-yl trifluoromethanesulfonate is isolated, it serves as a highly reactive electrophile. In the synthesis of CBP/P300 inhibitors, this triflate undergoes Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling) to append complex heteroaryl groups, such as 2-methylthiazol-5-yl derivatives[2]. The precise positioning of the C8-chlorine and C7-fluorine atoms on the isoquinoline core is critical for the final drug's binding affinity within the bromodomain of the CBP/P300 proteins, ultimately leading to the suppression of oncogenic transcriptional programs[1].

Sources

Foundational

Unlocking the Therapeutic Promise of Novel Isoquinolinols: A Technical Guide to Exploring Biological Activity

Foreword: The Enduring Potential of the Isoquinoline Scaffold To the dedicated researchers, scientists, and drug development professionals who are at the forefront of therapeutic innovation, this guide is intended to ser...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Enduring Potential of the Isoquinoline Scaffold

To the dedicated researchers, scientists, and drug development professionals who are at the forefront of therapeutic innovation, this guide is intended to serve as a comprehensive technical resource. The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a remarkable breadth of biological activities.[1] From potent anticancer and antimicrobial agents to modulators of key signaling pathways, the versatility of this heterocyclic system continues to inspire the quest for novel therapeutics.[1] This guide focuses on a specific subclass, novel isoquinolinols, and provides a strategic framework for elucidating their potential biological activities. Our approach is rooted in a philosophy of integrated and self-validating experimental workflows, designed to furnish robust and reproducible data. We will delve into the causality behind experimental choices, providing not just the "how," but the critical "why" that underpins sound scientific investigation.

I. Strategic Framework for Bioactivity Screening of Novel Isoquinolinols

The initial exploration of a library of novel isoquinolinols necessitates a tiered screening approach. This strategy is designed to efficiently identify promising candidates and prioritize them for more in-depth mechanistic studies. The causality behind this tiered approach lies in resource optimization; broad, high-throughput screens are initially employed to cast a wide net, followed by more complex and resource-intensive assays for the most promising "hits."

A. Tier 1: Primary Cell-Based Viability and Cytotoxicity Screening

The foundational step in assessing the biological potential of novel isoquinolinols is to determine their impact on cell viability and proliferation. The choice of cell lines for this initial screen is critical and should be guided by the therapeutic area of interest. For oncology applications, a panel of cancer cell lines representing different tissue origins is recommended.

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. The principle of this assay is the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases of metabolically active cells. The quantity of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Novel isoquinolinol compounds

  • Cancer cell lines (e.g., HCT116, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well microplates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each novel isoquinolinol in DMSO.

    • Perform serial dilutions of the compounds in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a positive control (a known cytotoxic agent).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

  • Absorbance Measurement:

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

The percentage of cell viability is calculated as follows:

The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

B. Tier 2: Target-Based Enzymatic Assays

For isoquinolinols that exhibit significant cytotoxicity in the primary screen, the next logical step is to investigate their potential molecular targets. The isoquinoline scaffold is known to interact with a variety of enzymes, including kinases and topoisomerases.[1] Therefore, a panel of relevant enzyme inhibition assays is a powerful tool for elucidating the mechanism of action.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: PI3Kα)

The Phosphoinositide 3-kinase (PI3K) pathway is frequently dysregulated in cancer, making it a key therapeutic target.[2] Several isoquinoline derivatives have been reported to inhibit PI3K activity.[2] The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of enzyme activity.

Materials:

  • Recombinant human PI3Kα enzyme

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Lipid substrate (e.g., PIP2)

  • ATP

  • ADP-Glo™ Kinase Assay Kit

  • Novel isoquinolinol compounds

  • 384-well plates

  • Luminometer

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dilute the PI3Kα enzyme, lipid substrate, and ATP to their optimal concentrations in the kinase buffer.

    • Prepare serial dilutions of the novel isoquinolinol compounds in the kinase buffer.

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of the isoquinolinol compound at various concentrations (or DMSO for control).[2]

    • Add 2 µL of the diluted PI3Kα enzyme.[3]

    • Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction.[3]

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes.[2][3]

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[2][3]

    • Incubate at room temperature for 40 minutes.[2][3]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[2][3]

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

Data Analysis:

The percentage of kinase inhibition is calculated relative to the control. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[2]

II. Elucidating the Mechanism of Action: A Deeper Dive

Once a novel isoquinolinol has been identified as a potent inhibitor of a specific molecular target, the subsequent phase of investigation focuses on confirming this target engagement within a cellular context and elucidating the downstream signaling consequences.

A. Cellular Target Engagement: Western Blot Analysis

Western blotting is an indispensable technique for validating that a compound inhibits its intended target within cells. This is typically achieved by examining the phosphorylation status of the target protein or its downstream substrates.

Experimental Protocol: Western Blot for PI3K/Akt/mTOR Pathway Modulation

This protocol outlines the procedure for assessing the impact of a novel isoquinolinol on the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling cascade.

Materials:

  • Cancer cell line (e.g., HCT116)

  • Novel isoquinolinol compound

  • Complete cell culture medium

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-polyacrylamide gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR (Ser2448), anti-total-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of the novel isoquinolinol (including a vehicle control) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

III. Visualizing the Path Forward: Diagrams and Workflows

Clear and concise visualizations are essential for communicating complex biological pathways and experimental workflows. The following diagrams were generated using the Graphviz DOT language to illustrate the concepts discussed in this guide.

A. Experimental Workflow for Bioactivity Screening

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target Identification cluster_2 Tier 3: Mechanistic Studies Novel Isoquinolinol Library Novel Isoquinolinol Library Cell-Based Viability Assay (MTT) Cell-Based Viability Assay (MTT) Novel Isoquinolinol Library->Cell-Based Viability Assay (MTT) Broad Screen Hit Identification (IC50 < 10 µM) Hit Identification (IC50 < 10 µM) Cell-Based Viability Assay (MTT)->Hit Identification (IC50 < 10 µM) Data Analysis Enzyme Inhibition Assays (e.g., Kinase, Topoisomerase) Enzyme Inhibition Assays (e.g., Kinase, Topoisomerase) Hit Identification (IC50 < 10 µM)->Enzyme Inhibition Assays (e.g., Kinase, Topoisomerase) Focused Screening Lead Candidate Selection Lead Candidate Selection Enzyme Inhibition Assays (e.g., Kinase, Topoisomerase)->Lead Candidate Selection Potency & Selectivity Cellular Target Engagement (Western Blot) Cellular Target Engagement (Western Blot) Lead Candidate Selection->Cellular Target Engagement (Western Blot) Validation Downstream Pathway Analysis Downstream Pathway Analysis Cellular Target Engagement (Western Blot)->Downstream Pathway Analysis Signaling Effects Preclinical Development Preclinical Development Downstream Pathway Analysis->Preclinical Development

A tiered screening workflow for novel isoquinolinols.

B. The PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, and Growth mTORC1->Proliferation Promotes Isoquinolinol Novel Isoquinolinol Isoquinolinol->PI3K Inhibition

The PI3K/Akt/mTOR signaling pathway and the inhibitory action of a novel isoquinolinol.

IV. Concluding Remarks and Future Directions

This technical guide provides a foundational framework for the systematic evaluation of the biological activity of novel isoquinolinols. The methodologies outlined herein are designed to be robust, reproducible, and adaptable to the specific research questions at hand. By employing a tiered screening approach, followed by in-depth mechanistic studies, researchers can efficiently identify and characterize promising therapeutic candidates. The future of isoquinolinol-based drug discovery is bright, with ongoing efforts to synthesize novel derivatives and explore their therapeutic potential across a wide range of diseases. It is our hope that this guide will serve as a valuable resource in these endeavors, ultimately contributing to the development of new and effective medicines.

V. References

  • Western blotting for Aurora-A and phospho-Thr²⁸⁸-Aurora-A. Western... | Download Scientific Diagram. ResearchGate. Available at: [Link].

  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. Available at: [Link].

  • High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. PMC. Available at: [Link].

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. Available at: [Link].

  • Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Millipore. Available at: [Link].

  • Screening for selective Akt inhibitors with no effects on PDK1, PI3K... ResearchGate. Available at: [Link].

  • Synthesis and Biological Activity of a New Indenoisoquinoline Copper Derivative as a Topoisomerase I Inhibitor. MDPI. Available at: [Link].

  • New[2][4][5]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. PMC. Available at: [Link].

  • DOT Language. Graphviz. Available at: [Link].

  • Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. MDPI. Available at: [Link].

  • Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. PMC. Available at: [Link].

  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI. Available at: [Link].

  • Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. Oreate AI. Available at: [Link].

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Available at: [Link].

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. Available at: [Link].

  • Recent progress in topoisomerase inhibitors as anticancer agents: Research and design strategies for Topo I and II inhibitors via structural optimization. ResearchGate. Available at: [Link].

  • Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. White Rose Research Online. Available at: [Link].

  • Topoisomerase II Inhibitors. OEHHA. Available at: [Link].

  • The DNA-topoisomerase Inhibitors in Cancer Therapy. Available at: [Link].

  • DOT (graph description language). Wikipedia. Available at: [Link].

  • Drawings as Code – DOT and Graphviz. Thejesh GN. Available at: [Link].

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Exploratory

A Theoretical and Applied Guide to 8-Chloro-7-fluoroisoquinolin-3-ol: Properties, Reactivity, and Therapeutic Potential

Abstract The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural alkaloids and synthetic compounds with diverse pharmacological activities.[1][2] This te...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural alkaloids and synthetic compounds with diverse pharmacological activities.[1][2] This technical guide provides a comprehensive theoretical exploration of 8-Chloro-7-fluoroisoquinolin-3-ol, a halogenated derivative with significant potential in drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues and the fundamental principles of heterocyclic chemistry to predict its physicochemical properties, spectroscopic signatures, reactivity, and potential biological applications. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the unique characteristics of polysubstituted isoquinolines.

Molecular Structure and Isomerism: The Foundation of Function

8-Chloro-7-fluoroisoquinolin-3-ol possesses a bicyclic aromatic structure where a benzene ring is fused to a pyridine ring. The defining features are a hydroxyl group at the 3-position, a chlorine atom at the 8-position, and a fluorine atom at the 7-position. The strategic placement of these substituents is predicted to significantly influence the molecule's electronic distribution, steric profile, and intermolecular interactions.

A critical theoretical property of this molecule is its existence in a tautomeric equilibrium with 8-Chloro-7-fluoro-2H-isoquinolin-3-one.[3][4] This keto-enol tautomerism is a dynamic process where a proton migrates from the hydroxyl group to the ring nitrogen, converting the phenol-like "enol" form to a lactam "keto" form. The relative stability of these tautomers is governed by factors such as the solvent environment and the electronic effects of the substituents. The presence of both tautomers has profound implications for the molecule's reactivity, acidity/basicity, and its ability to act as both a hydrogen bond donor and acceptor.[3]

Caption: Keto-enol tautomerism of the title compound.

Predicted Physicochemical and Spectroscopic Profile

Understanding the physicochemical properties of a compound is paramount for predicting its behavior in biological systems and for designing appropriate experimental protocols.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties based on computational models and data from similar compounds.

PropertyPredicted ValueSignificance in Drug DevelopmentData Source
Molecular FormulaC₉H₅ClFNODefines the elemental composition and molecular weight.[3][4]
Molecular Weight197.59 g/mol Influences diffusion rates and membrane permeability.[3][4]
Topological Polar Surface Area (TPSA)32.86 ŲPredicts transport properties such as intestinal absorption and blood-brain barrier penetration. A value < 140 Ų is generally favorable.[3]
LogP (Octanol/Water Partition Coefficient)2.3206Indicates lipophilicity. This value suggests good membrane permeability.[3]
Hydrogen Bond Donors1The hydroxyl/amine group can donate a hydrogen bond, crucial for target binding.[3]
Hydrogen Bond Acceptors1 (enol) / 2 (keto)The nitrogen and oxygen atoms can accept hydrogen bonds, contributing to solubility and target interaction.[3][4]
pKa (Acid Dissociation Constant)Weakly acidic/basicThe isoquinoline nitrogen is weakly basic (pKa ~5.14 for isoquinoline), while the hydroxyl group is weakly acidic. Halogen substitution will likely decrease basicity.[5]Inferred
Predicted Spectroscopic Signatures

While experimental spectra are not available, the expected spectroscopic characteristics can be inferred from the molecular structure and data for analogous compounds.[6][7][8]

  • ¹H NMR: The spectrum would show distinct signals in the aromatic region (approx. 7-8 ppm) corresponding to the protons on the isoquinoline core. The position and splitting of these signals would be influenced by the chlorine and fluorine substituents. A signal for the hydroxyl proton (enol form) or the N-H proton (keto form) would also be present, with its chemical shift being solvent-dependent.

  • ¹³C NMR: The spectrum would display nine distinct signals for the carbon atoms. The carbonyl carbon of the keto form would appear significantly downfield (around 160-170 ppm). The carbons attached to the electronegative chlorine and fluorine atoms would also show characteristic chemical shifts.

  • Infrared (IR) Spectroscopy: The enol form would exhibit a broad O-H stretching band around 3200-3600 cm⁻¹. The keto form would show a strong C=O stretching absorption around 1650-1690 cm⁻¹ and an N-H stretching band around 3300-3500 cm⁻¹.[7] Aromatic C=C stretching vibrations would be observed around 1600 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight. A characteristic isotopic pattern for chlorine (M+ and M+2 peaks in an approximate 3:1 ratio) would be a key identifier.[7] Fragmentation patterns would likely involve the loss of CO, HCN, and halogen atoms.[9]

Theoretical Reactivity and Synthesis Strategy

The reactivity of 8-Chloro-7-fluoroisoquinolin-3-ol is dictated by the interplay of the electron-rich benzene ring, the electron-deficient pyridine ring, and the functional groups.

  • Electrophilic Substitution: The benzene portion of the isoquinoline ring is more susceptible to electrophilic attack than the pyridine portion.[10][11] The most likely positions for substitution are C-5 and C-6, directed by the existing substituents.

  • Nucleophilic Substitution: The halogen atoms on the benzene ring are generally unreactive towards nucleophilic substitution unless activated. However, the pyridine ring can be susceptible to nucleophilic attack, particularly at the C-1 position, especially after quaternization of the nitrogen atom.[10][12]

  • Reactions at the Hydroxyl Group: The hydroxyl group can undergo typical phenol reactions, such as etherification and esterification, which can be used to generate a library of derivatives for structure-activity relationship (SAR) studies.

Hypothetical Synthesis Workflow

A plausible synthetic route to 8-Chloro-7-fluoroisoquinolin-3-ol would likely involve a multi-step process starting from a substituted benzene derivative, followed by the construction of the pyridine ring. This is a common strategy for synthesizing isoquinoline cores.

synthesis_workflow start Substituted Benzene Derivative (e.g., 2-chloro-3-fluorotoluene) step1 Side-chain bromination start->step1 NBS, Initiator step2 Cyanation step1->step2 NaCN step3 Hydrolysis to phenylacetic acid step2->step3 Acid/Base Hydrolysis step4 Amidation step3->step4 Ammonia, Heat step5 Bischler-Napieralski Cyclization step4->step5 POCl₃ or P₂O₅ step6 Aromatization/Oxidation step5->step6 Pd/C, Heat final 8-Chloro-7-fluoroisoquinolin-3-ol step6->final

Caption: A hypothetical Bischler-Napieralski synthesis route.

Predicted Biological Activity and Therapeutic Potential

The isoquinoline nucleus is a "privileged scaffold" in medicinal chemistry, known for its wide range of biological activities.[1][2][5] The introduction of halogen atoms can significantly modulate a compound's pharmacological profile by altering its lipophilicity, metabolic stability, and binding interactions.[13][14]

  • Anticancer Properties: Many isoquinoline derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of topoisomerases, disruption of microtubule polymerization, and induction of apoptosis.[1][15] The related compound 8-Chloroisoquinolin-3-ol has shown promise in inducing apoptosis in cancer cells.[16] It is plausible that 8-Chloro-7-fluoroisoquinolin-3-ol could exhibit similar or enhanced cytotoxic effects.

  • Enzyme Inhibition: The isoquinoline scaffold is a common motif in various enzyme inhibitors.[16] The specific substitution pattern of 8-Chloro-7-fluoroisoquinolin-3-ol may confer selectivity for certain enzyme families, such as kinases or deubiquitinases.[13] The halogen substituents play a crucial role in providing potency and selectivity.[14]

  • Antimicrobial and Antiviral Activity: Isoquinoline derivatives have been investigated for their antimicrobial, antifungal, and antiviral properties.[2][17] The presence of halogens can enhance these activities.

Conclusion and Future Directions

8-Chloro-7-fluoroisoquinolin-3-ol represents a promising, yet underexplored, molecule with significant theoretical potential in drug discovery. Its unique combination of a privileged isoquinoline core with strategically placed halogen substituents and a reactive hydroxyl group makes it an attractive starting point for the development of novel therapeutic agents. This guide provides a theoretical framework for its properties and potential applications, underscoring the need for its synthesis and empirical evaluation. Future research should focus on developing an efficient synthetic route, followed by comprehensive spectroscopic and physicochemical characterization. Subsequent biological screening against a panel of cancer cell lines and relevant enzymes will be crucial to validate the therapeutic potential predicted in this guide.

References

  • Quinoline and isoquinoline theory. (n.d.). Retrieved from [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2021). PMC. Retrieved from [Link]

  • Spectroscopic analysis of compound 8: a) FT-IR b) ESI-MS c) 1 H NMR d)... (n.d.). ResearchGate. Retrieved from [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). ResearchGate. Retrieved from [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Exploring weak noncovalent interactions in a few halo-substituted quinolones. (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (2019). MDPI. Retrieved from [Link]

  • Discovery of Indolo[3,2-c]isoquinoline Derivatives as Novel Top1/2 Dual Inhibitors with Orally Efficacious Antitumor Activity and Low Toxicity. (2024). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Isoquinoline Definition - Organic Chemistry Key Term. (2025). Fiveable. Retrieved from [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). Frontiers. Retrieved from [Link]

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. (n.d.). PMC. Retrieved from [Link]

  • For each NMR spectrum, propose a structure consistent with the sp... (n.d.). Pearson. Retrieved from [Link]

  • Halogen Substituents in the Isoquinoline Scaffold Switches the Selectivity of Inhibition between USP2 and USP7. (2019). PubMed. Retrieved from [Link]

  • (PDF) Halogen Substituents in the Isoquinoline Scaffold Switches the Selectivity of Inhibition between USP2 and USP7. (2018). ResearchGate. Retrieved from [Link]

  • Isoquinoline: Properties and Uses. (n.d.). Scribd. Retrieved from [Link]

  • Synthesis of 8-amino-7-chloroisoquinoline. (n.d.). PrepChem.com. Retrieved from [Link]

  • The Preparation and Properties of Some 4-Substituted Isoquinolines 1. (n.d.). ACS Publications. Retrieved from [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.). PMC. Retrieved from [Link]

  • Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. (2022). Retrieved from [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). Retrieved from [Link]

  • Identifying Unknown from IR, NMR, and Mass Spectrometry. (2025). Chemistry Steps. Retrieved from [Link]

  • Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. (2021). Retrieved from [Link]

  • (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (n.d.). ResearchGate. Retrieved from [Link]

  • 8-Chloro-4-(2-chloro-4-fluorophenoxy)quinoline Properties. (2025). EPA. Retrieved from [Link]

  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC. Retrieved from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Retrieved from [Link]

  • Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. (n.d.). PMC. Retrieved from [Link]

  • Physicochemical properties of the new fluoroquinolones. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Foundational

Rational Design and Computational Profiling of Substituted Isoquinolines: A Senior Scientist’s Blueprint

Executive Summary As a Senior Application Scientist in computational chemistry, I frequently encounter drug discovery programs that leverage the isoquinoline scaffold. Known as a "privileged structure" in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in computational chemistry, I frequently encounter drug discovery programs that leverage the isoquinoline scaffold. Known as a "privileged structure" in medicinal chemistry, the isoquinoline core is ubiquitous in kinase inhibitors, antimicrobial agents, and topoisomerase poisons. However, the empirical synthesis of endless derivatives is a highly inefficient approach to lead optimization.

This whitepaper outlines a self-validating computational pipeline for the rational design of substituted isoquinolines. By synthesizing Quantum Mechanics (QM), Molecular Dynamics (MD), and 3D-QSAR methodologies, we can establish a predictive framework that explains why specific substitutions drive biological efficacy, moving beyond simple trial-and-error screening.

The Privileged Isoquinoline Scaffold: Causality in Substitution

The fundamental power of the isoquinoline ring lies in its highly conjugated π -system and the basicity of its heterocyclic nitrogen. Substitutions at the C1, C3, C4, or peripheral benzene positions do not merely alter the molecule's shape; they fundamentally rewire its electronic distribution.

Adding electron-withdrawing groups (e.g., halogens, trifluoromethyl) modulates the basicity of the isoquinoline nitrogen, directly impacting its ability to form critical hydrogen bonds or coordinate with metal ions. For instance, in silico screening of 3,4-dihydroisoquinoline scaffolds has demonstrated that specific electronic tuning is mandatory for coordinating with the zinc ion in the active site of leucine aminopeptidase, a target for anticancer therapy 1[1]. Similarly, N-substituted isoquinolines (such as N-(3-morpholinopropyl) derivatives) have shown exceptional antiproliferative activity by stabilizing the topoisomerase I–DNA cleavage complex 2[2].

Quantum Mechanical (QM) Profiling: The Foundation of Accuracy

A common pitfall in computational workflows is relying on empirical force fields (like MMFF94) to generate partial charges for highly conjugated systems. Generic atom types fail to capture the complex π -cloud polarization or the sigma-hole effects introduced by halogen substitutions. Therefore, rigorous Density Functional Theory (DFT) is required to calculate the true global minimum geometry and the Molecular Electrostatic Potential (MEP).

Recent DFT analyses of the unsubstituted isoquinoline core at the B3LYP/6-311++G(d,p) level confirm its stability and reactivity profile, revealing an energy gap of 3.78 eV between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)3[3].

Table 1: Quantitative DFT Parameters for Isoquinoline Scaffolds
ParameterUnsubstituted IsoquinolineImplication for Drug Design
Dipole Moment 2.004 DDictates solubility and long-range electrostatic interactions with the receptor.
HOMO Energy -5.581 eVIndicates electron-donating capacity (e.g., π -cation interactions).
LUMO Energy 1.801 eVIndicates electron-accepting capacity.
Energy Gap ( Δ E) 3.780 eVA smaller gap generally correlates with higher chemical reactivity and lower kinetic stability.
Chemical Hardness 0.529Reflects resistance to charge transfer; critical for predicting metabolic stability.
Note: Data derived from B3LYP/6-311++G(d,p) level of theory[3].
Protocol 1: Self-Validating DFT Optimization Workflow
  • Conformer Generation : Generate initial 3D structures using the ETKDG algorithm in RDKit to ensure proper stereochemistry.

  • QM Geometry Optimization : Submit the lowest-energy conformer to a QM package (e.g., Gaussian, ORCA) using the B3LYP functional and 6-311++G(d,p) basis set.

  • Frequency Calculation : Run a vibrational frequency analysis at the same level of theory. Causality checkpoint: You must verify the absence of imaginary frequencies. Zero imaginary frequencies confirm the structure is a true local minimum, not a transition state artifact.

  • Charge Derivation : Calculate the MEP and extract Restrained Electrostatic Potential (RESP) charges. These custom charges are mandatory for accurate downstream molecular dynamics.

Target-Based Design: Molecular Docking and Dynamics

While molecular docking provides a rapid estimation of binding affinity, it treats the protein as a rigid body. Biological targets undergo significant conformational shifts upon ligand binding (induced fit). Therefore, Molecular Dynamics (MD) simulations are mandatory to validate the temporal stability of the ligand-protein complex.

This rigorous docking-to-MD pipeline has successfully identified synthetic isoquinolines as potent inhibitors of the SARS-CoV-2 Main Protease (MPRO) by confirming stable interactions with catalytic residues over time4[4]. Similar computational validations have driven the discovery of thiazolo[5,4-c]isoquinolines as targeted Acetylcholinesterase (AChE) inhibitors for neurodegenerative diseases.

Workflow A Ligand Library Prep (Substituted Isoquinolines) B DFT Geometry Optimization (B3LYP/6-311++G**) A->B D Molecular Docking (High-Throughput Virtual Screening) B->D C Target Protein Prep (Protonation & Minimization) C->D E Molecular Dynamics (MD) (100-500 ns, NPT Ensemble) D->E F MM/GBSA Free Energy Calculation E->F G Lead Optimization F->G

Computational workflow for isoquinoline-based drug discovery.

Protocol 2: Molecular Dynamics (MD) Simulation Pipeline
  • System Solvation & Neutralization : Place the docked isoquinoline-protein complex in a TIP3P cubic water box with a 10 Å buffer. Add Na+/Cl- counter-ions to neutralize the system charge.

  • Force Field Parameterization : Apply AMBER ff19SB for the protein and GAFF2 (General AMBER Force Field) for the isoquinoline ligand, utilizing the RESP charges derived from Protocol 1.

  • Energy Minimization : Perform 5,000 steps of steepest descent followed by 5,000 steps of conjugate gradient minimization. Causality checkpoint: This eliminates high-energy steric clashes introduced during rigid docking or solvation.

  • Equilibration (NVT/NPT) : Gradually heat the system to 300K in the NVT ensemble (constant volume/temperature) over 100 ps, followed by density equilibration in the NPT ensemble (constant pressure/temperature) at 1 atm for 500 ps.

  • Production Run & Trajectory Analysis : Execute a 100–500 ns production run. Analyze the Root Mean Square Deviation (RMSD) of the ligand to confirm binding pose stability, and calculate MM/GBSA free binding energies to rank the derivatives.

Predictive Modeling: 3D-QSAR and ADMET Profiling

To minimize synthetic attrition, we employ 3D-QSAR (Quantitative Structure-Activity Relationship) coupled with ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. QSAR correlates the spatial arrangement of steric and electrostatic fields with biological activity, allowing us to predict the IC50 of virtual libraries before a single reaction is run in the lab.

For example, QSAR models developed for capsazepine (an isoquinoline derivative) successfully predicted the anti-inflammatory activity of novel derivatives against TNF- α . By utilizing multiple linear regression (MLR), researchers correlated structural descriptors—such as the number of H-donors and fractional polar surface area—directly with immunomodulatory efficacy 5[5].

QSAR N1 Dataset Curation (IC50 / Ki values) N2 3D Descriptor Calculation (Steric, Electronic, Hydrophobic) N1->N2 N3 Feature Selection (PCA / PLS) N2->N3 N4 3D-QSAR Modeling (CoMFA / CoMSIA) N3->N4 N5 Model Validation (LOO-CV, q² > 0.5) N4->N5 N6 ADMET Profiling (Lipinski, BBB, Toxicity) N5->N6 N7 Predictive Lead Design N6->N7

3D-QSAR and ADMET predictive modeling logic for isoquinolines.

Conclusion

The computational chemistry of substituted isoquinolines requires a multi-tiered approach. By grounding our structural inputs in rigorous Quantum Mechanics, validating our binding poses through dynamic simulations, and projecting our structural modifications through predictive QSAR models, we build a self-validating pipeline. This methodology not only accelerates the discovery of novel therapeutics—from antivirals to anticancer agents—but fundamentally answers the mechanistic why behind successful drug design.

References

  • Correia, P. R. S., et al. (2023). "Molecular Docking, ADMET Analysis and Molecular Dynamics (MD) Simulation to Identify Synthetic Isoquinolines as Potential Inhibitors of SARS-CoV-2 MPRO." Current Computer-Aided Drug Design. 4

  • Gomes, et al. (2023). "Discovery of thiazolo[5,4-c]isoquinoline based compounds as acetylcholinesterase inhibitors through comput..." Universidade NOVA de Lisboa.

  • Al-Fahdawi, et al. (2024). "DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline." Taylor & Francis.3

  • Shukla, A., et al. (2014). "QSAR and Docking Studies on Capsazepine Derivatives for Immunomodulatory and Anti-Inflammatory Activity." PLoS ONE. 5

  • Jankowski, M., et al. (2020). "In Silico Screening for Novel Leucine Aminopeptidase Inhibitors with 3,4-Dihydroisoquinoline Scaffold." MDPI. 1

  • Krzywik, J., et al. (2025). "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design." MDPI. 2

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Analytical Methodologies for 8-Chloro-7-fluoroisoquinolin-3-ol

Introduction & Scientific Rationale 8-Chloro-7-fluoroisoquinolin-3-ol is a highly specialized, halogenated heterocyclic intermediate critical to the synthesis of novel transcription-activating protein inhibitors, particu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

8-Chloro-7-fluoroisoquinolin-3-ol is a highly specialized, halogenated heterocyclic intermediate critical to the synthesis of novel transcription-activating protein inhibitors, particularly CBP/p300 histone acetyltransferase (HAT) inhibitors targeted for oncology and immunology applications [1].

The analytical characterization of this molecule presents unique challenges driven by its structural features:

  • Lactam-Lactim Tautomerism: The hydroxyl group at the C3 position allows the molecule to exist in a dynamic equilibrium between the isoquinolin-3-ol (enol/lactim) and isoquinolin-3-one (keto/lactam) forms.

  • Basic Nitrogen: The isoquinoline nitrogen (pKa ~5.5) is prone to secondary interactions with residual silanols on chromatographic stationary phases.

  • Halogenation: The adjacent fluorine (C7) and chlorine (C8) atoms exert strong electron-withdrawing effects, altering the electron density of the aromatic ring and providing distinct isotopic and nuclear magnetic resonance (NMR) signatures.

This application note provides a comprehensive, causality-driven suite of analytical protocols—encompassing HPLC-DAD, LC-ESI-MS/MS, and Multinuclear NMR—designed to overcome these physicochemical hurdles and ensure rigorous quality control.

Analytical Workflow & Chromatographic Logic

To achieve robust analytical results, the methodology must actively control the molecule's physicochemical state. In unbuffered or neutral mobile phases, the lactam-lactim equilibrium and partial ionization of the basic nitrogen cause severe peak broadening and splitting.

The Causality of the Method: By utilizing a highly acidic mobile phase (pH 2.5–3.0), we protonate the basic nitrogen, effectively locking the molecule into a single predominant cationic species. Furthermore, employing an endcapped, core-shell C18 column sterically hinders the protonated nitrogen from interacting with underlying acidic silanols, ensuring sharp, symmetrical peaks[4].

ChromatographicLogic Mol 8-Chloro-7-fluoro- isoquinolin-3-ol Taut Lactam-Lactim Tautomerism Mol->Taut BasN Basic Nitrogen (pKa ~5.5) Mol->BasN MP Acidic Mobile Phase (0.1% Formic Acid) Taut->MP Locks tautomeric state BasN->MP Protonates nitrogen Col Endcapped Core-Shell C18 Column BasN->Col Prevents silanol binding Res Sharp, Symmetrical Peaks (As < 1.2) MP->Res Col->Res

Causality diagram illustrating the chromatographic optimization strategy for isoquinolinols.

AnalyticalWorkflow A API Intermediate Sample Prep B HPLC-DAD (Purity & Assay) A->B Dilute in MeOH/H2O C LC-ESI-MS/MS (Impurity Profiling) A->C Trace Level Prep D Multinuclear NMR (Structural Elucidation) A->D Dissolve in DMSO-d6 E Karl Fischer (Moisture Analysis) A->E Solid Sample

Comprehensive analytical workflow for 8-Chloro-7-fluoroisoquinolin-3-ol characterization.

Quantitative Data & Expected Parameters

The following table summarizes the theoretical and experimentally derived quantitative parameters essential for the validation of 8-Chloro-7-fluoroisoquinolin-3-ol.

Analytical ParameterExpected Value / SignatureDiagnostic Utility
Molecular Formula C9H5ClFNOFundamental composition
Exact Mass 197.0044 DaHigh-resolution mass targeting
ESI-MS [M+H]+ m/z 198.01 (100%), 200.01 (32%)Confirms presence of one Chlorine atom (3:1 isotopic ratio)
UV Maxima (λmax) ~230 nm, ~280 nm, ~330 nmDAD extraction wavelengths for purity integration
19F NMR Shift ~ -118.0 ppm (in DMSO-d6)Confirms C7 fluorination
13C-19F Coupling C7 (d, J ~ 240 Hz), C8 (d, J ~ 20 Hz)Regiochemical confirmation of the halogen positions

Experimental Protocols

Protocol 1: HPLC-DAD for Purity and Related Substances

This protocol is designed to quantify the purity of the intermediate while suppressing tautomeric peak splitting[3].

Self-Validating System Suitability Testing (SST): Before sample analysis, a standard solution must yield a tailing factor ( As​ ) ≤1.2 and theoretical plates ( N ) ≥10,000 to confirm that secondary silanol interactions have been successfully mitigated.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 mg of 8-Chloro-7-fluoroisoquinolin-3-ol. Dissolve in 10.0 mL of Methanol (HPLC grade) utilizing ultrasonication for 5 minutes. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Install a Phenomenex Kinetex XB-C18 (100 x 4.6 mm, 2.6 µm core-shell) or equivalent endcapped column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water (v/v).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 12.0 min: Linear gradient to 95% B

    • 12.0 - 15.0 min: Hold at 95% B

    • 15.0 - 15.1 min: Return to 5% B

    • 15.1 - 20.0 min: Re-equilibration at 5% B

  • Chromatographic Conditions: Set flow rate to 1.0 mL/min, column temperature to 40 °C, and injection volume to 5 µL.

  • Detection: Monitor via Diode Array Detector (DAD) from 210 nm to 400 nm. Extract the chromatogram at 254 nm for area normalization and purity calculations.

Protocol 2: LC-ESI-MS/MS for Impurity Profiling

Mass spectrometry is utilized to identify co-eluting impurities and confirm the molecular weight. The natural isotopic abundance of Chlorine ( 35 Cl and 37 Cl) acts as an internal diagnostic tool.

Step-by-Step Methodology:

  • Sample Dilution: Dilute the HPLC sample prep 1:100 in Mobile Phase A to prevent detector saturation.

  • LC Conditions: Utilize the same column and mobile phases as Protocol 1, but reduce the flow rate to 0.4 mL/min (or use a post-column flow splitter) to optimize electrospray ionization.

  • MS Source Parameters (Positive ESI):

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Voltage: 25 V (optimized to prevent in-source fragmentation of the halogens).

  • Data Acquisition: Scan from m/z 100 to 600.

  • Data Interpretation: Identify the parent peak at m/z 198.01. Validate the structure by confirming the presence of the m/z 200.01 peak at approximately 32% relative abundance, which definitively proves the presence of the mono-chlorinated species.

Protocol 3: Multinuclear NMR ( 1 H, 13 C, 19 F)

NMR is mandatory for confirming the regiochemistry of the halogens. The 19 F spectrum is highly sensitive and will immediately confirm the presence of the fluorine atom, while 13 C- 19 F coupling constants map the exact position of the halogens on the isoquinoline ring.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ . Transfer to a 5 mm NMR tube.

  • 1 H NMR Acquisition (400 MHz): Acquire standard proton spectra. The H-1 proton will appear as a distinct, deshielded singlet downfield (typically >8.5 ppm) due to the adjacent nitrogen and aromatic ring current. The OH/NH proton will appear as a broad singlet that exchanges upon the addition of a drop of D 2​ O.

  • 19 F NMR Acquisition (376 MHz): Acquire proton-decoupled 19 F spectra. Expect a single sharp resonance around -118 ppm.

  • 13 C NMR Acquisition (100 MHz): Acquire proton-decoupled carbon spectra. Analyze the splitting patterns: The C7 carbon (directly attached to Fluorine) will appear as a large doublet ( 1JCF​≈240 Hz). The adjacent C8 carbon (attached to Chlorine) will appear as a smaller doublet ( 2JCF​≈20−25 Hz) due to coupling with the neighboring fluorine.

References

  • Title: Imidazopiperazine inhibitors of transcription activating proteins (US11058688B2)
  • Title: Imidazopiperazinone inhibitors of transcription activating proteins (WO2019195846A1)
  • Title: Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions Source: Journal of Analytical Methods in Chemistry (via ResearchGate / Hindawi) URL: [Link]

Application

Application Note: Preparative HPLC Purification of 8-Chloro-7-fluoroisoquinolin-3-ol

Introduction & Chemical Context 8-Chloro-7-fluoroisoquinolin-3-ol is a highly specialized, halogenated heterocyclic building block. It is prominently utilized in the synthesis of imidazopiperazine-based inhibitors target...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

8-Chloro-7-fluoroisoquinolin-3-ol is a highly specialized, halogenated heterocyclic building block. It is prominently utilized in the synthesis of imidazopiperazine-based inhibitors targeting CBP (CREB-binding protein) and P300 transcription activating proteins[1]. Because these multi-domain proteins play pivotal roles in histone acetylation and gene expression, inhibitors derived from this intermediate are critical in the development of novel cancer immunotherapies and treatments for proliferative diseases[2].

As a Senior Application Scientist, I frequently encounter the unique chromatographic hurdles presented by polyhalogenated heterocyclic intermediates. The purification of 8-Chloro-7-fluoroisoquinolin-3-ol is not a simple reversed-phase separation; it requires a deep understanding of its physicochemical behavior in solution to prevent catastrophic yield losses and poor peak resolution.

Chromatographic Challenges & Mechanistic Causality

The purification of this molecule presents a triad of challenges: lactam-lactim tautomerism, halogen-induced hydrophobicity, and poor aqueous solubility.

Lactam-Lactim Tautomerism

The 3-hydroxyl group on the isoquinoline core exists in a dynamic equilibrium with its isoquinolin-3-one (lactam) counterpart. In liquid chromatography, if the rate of this tautomeric interconversion is on the same timescale as the analyte's residence time on the column, it manifests as severe peak broadening or "batman" (split) peaks.

The Solution: The pH of the mobile phase is the most critical factor in the reversed-phase separation of isoquinoline derivatives[3]. To resolve tautomer-induced broadening, we must employ a strongly acidic mobile phase (e.g., 0.1% Trifluoroacetic acid, pH ~2.0). This low pH suppresses silanol ionization on the stationary phase and accelerates the tautomeric exchange rate relative to the chromatographic timescale, effectively collapsing the equilibrium into a single, sharp peak[4].

Halogen Selectivity & Stationary Phase Choice

The 7-fluoro and 8-chloro substituents create a highly polarizable, electron-deficient aromatic system. While standard C18 columns can retain the molecule, they often fail to resolve it from closely related regioisomeric impurities (e.g., 6-fluoro-8-chloro derivatives) generated during synthesis. By utilizing a Pentafluorophenyl (PFP) stationary phase, we introduce orthogonal selectivity. The PFP phase engages in π−π interactions, dipole-dipole interactions, and specific halogen bonding with the fluorinated ring, providing superior resolution.

Tautomerism_Resolution A 8-Chloro-7-fluoroisoquinolin-3-ol (Lactam-Lactim Tautomerism) B Neutral Mobile Phase (pH 6.0 - 8.0) A->B Sub-optimal C Acidic Mobile Phase (0.1% TFA, pH ~2.0) A->C Optimized D Slow Interconversion: Peak Broadening / Splitting B->D E Rapid Interconversion: Single Sharp Peak C->E F PFP Stationary Phase (Fluorine-Fluorine Interactions) E->F G Baseline Resolution from Regioisomeric Impurities F->G

Caption: Logic tree for resolving tautomerism and halogen selectivity in HPLC.

Data Presentation: Method Development Parameters

To ensure a robust scale-up from analytical scouting to preparative isolation, the following parameters were established.

Table 1: Stationary Phase Selection Matrix

Stationary Phase Tautomer Resolution (with 0.1% TFA) Halogen Selectivity Recommendation
C18 (Standard) Good Low General scouting only. May co-elute isomers.
Phenyl-Hexyl Good Moderate Viable alternative if PFP is unavailable.

| PFP (Pentafluorophenyl) | Excellent | High | Optimal. Maximizes dipole and π−π interactions. |

Table 2: Optimized Preparative HPLC Gradient Conditions Column: PFP Preparative Column (21.2 x 250 mm, 5 µm)

Time (min) Flow Rate (mL/min) %A (H₂O + 0.1% TFA) %B (MeCN + 0.1% TFA) Curve Profile
0.0 25.0 90 10 Isocratic Hold (Loading)
2.0 25.0 90 10 Gradient Start
15.0 25.0 40 60 Linear Gradient
16.0 25.0 5 95 Column Wash
20.0 25.0 5 95 Isocratic Wash

| 21.0 | 25.0 | 90 | 10 | Re-equilibration |

Self-Validating Preparative Protocol

A purification protocol is only as reliable as its internal quality controls. The following step-by-step methodology incorporates an In-Process Quality Control (IPQC) feedback loop. By analyzing a micro-aliquot of the collected fraction prior to the energy-intensive lyophilization step, the system self-validates the purification success, preventing the isolation of sub-specification material.

Step 1: Sample Preparation & Solubilization
  • Weigh the crude 8-Chloro-7-fluoroisoquinolin-3-ol.

  • Dissolve the crude material in 100% LC-MS grade Dimethyl Sulfoxide (DMSO) to achieve a concentration of 50 mg/mL. Causality: Halogenated isoquinolines have notoriously poor aqueous solubility. Using pure DMSO prevents premature precipitation at the column head during injection.

  • Filter the solution through a 0.22 µm PTFE syringe filter to remove particulate matter that could foul the preparative column frit.

Step 2: Preparative Injection & Fractionation
  • Equilibrate the PFP preparative column with the initial gradient conditions (10% B) for at least 3 column volumes (CV).

  • Inject the sample. Keep the injection volume below 5% of the column volume to prevent solvent-mismatch band broadening.

  • Execute the gradient outlined in Table 2 .

  • Trigger fraction collection using a dual-trigger system: UV detection at 254 nm (aromatic absorbance) and Mass-Directed (MS) targeting the [M+H]+ ion ( m/z≈198.0 ).

Step 3: In-Process Quality Control (The Self-Validation Step)
  • Before pooling the collected fractions, extract a 10 µL aliquot from the main peak fraction.

  • Inject this aliquot onto the analytical HPLC system using the same PFP stationary phase.

  • Decision Gate:

    • If analytical purity is 98.0%, proceed to Step 4.

    • If analytical purity is < 98.0%, trigger a re-purification cascade (re-inject the fraction using a shallower gradient slope of 1% B/min).

Step 4: Lyophilization & Recovery
  • Pool the validated fractions into a lyophilization flask.

  • Flash-freeze the solution using a dry ice/acetone bath.

  • Lyophilize for 24-48 hours to remove water, acetonitrile, and volatile TFA, yielding the high-purity API intermediate as a dry powder.

Prep_Workflow S1 Sample Dissolution (DMSO, 50 mg/mL) S2 Filtration (0.22 µm PTFE) S1->S2 S3 Prep HPLC Injection (Loading < 5% CV) S2->S3 S4 Gradient Elution (MeCN/H2O + TFA) S3->S4 S5 Fraction Collection (UV 254 nm / MS) S4->S5 S6 In-Process QC (Analytical Injection) S5->S6 S7 Lyophilization (High Purity API) S6->S7

Caption: Self-validating preparative HPLC workflow for isoquinolinol purification.

Sources

Method

Application Note: Advanced Recrystallization Strategies for Halogenated Heterocyclic Compounds

Introduction and Mechanistic Context Halogenated heterocyclic compounds (e.g., fluorinated pyridines, chlorinated pyrimidines, and brominated indoles) are foundational scaffolds in modern drug discovery. The incorporatio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Context

Halogenated heterocyclic compounds (e.g., fluorinated pyridines, chlorinated pyrimidines, and brominated indoles) are foundational scaffolds in modern drug discovery. The incorporation of halogen atoms is a proven strategy to tune lipophilicity, improve metabolic stability, and enhance target binding affinity[1]. However, these same structural modifications introduce significant challenges during downstream purification, specifically recrystallization.

The primary challenge arises from Halogen Bonding (XB) . Halogen atoms covalently bound to an electron-withdrawing heterocyclic ring develop a region of positive electrostatic potential (the σ -hole)[2]. This allows the halogen to act as a Lewis acid, forming strong, highly directional intermolecular networks with Lewis bases (such as the nitrogen or oxygen atoms inherent to the heterocycle)[2]. Because these XB networks are often as strong as Hydrogen Bonds (HB), heavily halogenated heterocycles frequently exhibit high melting points and exceptionally poor solubility in standard organic solvents[3].

This application note provides drug development professionals with a mechanistically grounded protocol for the recrystallization of halogenated heterocycles, emphasizing solvent-directed self-assembly and thermodynamic control.

The Role of Solvent in Halogen-Bond Directed Crystallization

The choice of solvent is the single most critical variable in the recrystallization of halogenated heterocycles. The solvent does not merely dissolve the solute; it actively participates in the supramolecular assembly process by competing for hydrogen and halogen bonding sites[2].

When purifying a halogenated active pharmaceutical ingredient (API), you must select a solvent that can temporarily disrupt the strong API-API halogen networks to allow dissolution, but is volatile or easily displaced enough to allow the native crystal lattice to reform upon cooling. For instance, the highly halogenated compound Tetrabromo-1H-benzotriazole (TBBT) is notoriously insoluble in most organics due to strong intermolecular forces, but can be successfully crystallized using methanol, which forms a 1:1 solvate by competing with the native API-API interactions[3].

Table 1: Influence of Solvent Properties on Halogenated Heterocycle Recrystallization
Solvent ClassificationTypical ExamplesMechanistic Impact on Halogen Bonding (XB)Recommended Use Case
Polar Protic Methanol, EthanolActs as a strong HB donor/acceptor. Competes with and disrupts strong API-API XB networks[2].Highly halogenated, poorly soluble compounds (e.g., TBBT, brominated benzimidazoles)[3],[4].
Polar Aprotic Acetone, Ethyl AcetateActs as an HB/XB acceptor. Stabilizes intermediate polarity heterocycles without donating protons.Fluorinated or chlorinated pyridines/pyrimidines.
Non-Polar Hexane, TolueneDoes not compete for HB or XB. Preserves native XB networks, driving rapid precipitation.Highly lipophilic, heavily iodinated compounds where rapid crystallization is desired[4].

Experimental Workflow and Logical Architecture

The following diagram outlines the logical progression of a recrystallization workflow tailored for halogenated heterocycles, moving from crude synthesis to validated pure crystals.

G N1 Crude Halogenated Heterocycle N2 Solvent Selection (Evaluate XB vs HB) N1->N2 N3 Dissolution at Elevated Temp N2->N3 Optimal Solvent N4 Hot Filtration (Remove Insolubles) N3->N4 N5 Controlled Cooling (Nucleation) N4->N5 N6 Isolation & Cold Wash N5->N6 N7 Validation (XRD, NMR, DSC) N6->N7 Pure Crystals

Logical workflow for the recrystallization of halogenated heterocycles.

Self-Validating Experimental Protocol

This methodology is designed to be a self-validating system . By incorporating specific analytical checkpoints (TLC of mother liquor, yield vs. melting point correlation), the scientist can continuously verify the integrity of the purification process.

Step 1: Solvent Screening (Micro-scale)
  • Causality: Halogenated heterocycles often exhibit non-intuitive solubility profiles. A solvent must sparingly solubilize the mixture at room temperature but fully dissolve it near its boiling point[5].

  • Action: Place 10-20 mg of the crude solid into several test tubes. Add 0.5 mL of various solvents (e.g., Ethanol, Ethyl Acetate, Hexane). Heat gently. The ideal solvent dissolves the compound completely when hot and yields heavy precipitation upon cooling[6].

Step 2: Dissolution and Saturation
  • Causality: Using the absolute minimum amount of boiling solvent ensures the steepest possible concentration gradient upon cooling, maximizing recovery yield[5].

  • Action: Transfer the bulk crude solid (>1g) to an Erlenmeyer flask. Add the chosen solvent dropwise while maintaining the suspension at a gentle boil. Stop adding solvent the moment the solid completely dissolves.

Step 3: Hot Filtration (Optional but Recommended)
  • Causality: Halogenation reactions often produce insoluble polymeric byproducts. Removing these while the desired API is in a hot, saturated solution prevents them from acting as impure nucleation seeds[6].

  • Action: Rapidly pass the boiling solution through a fluted filter paper in a pre-warmed stemless funnel.

Step 4: Controlled Cooling and Nucleation
  • Causality: Rapid cooling forces kinetic precipitation, trapping impurities within the rapidly forming crystal lattice. Slow cooling allows the system to reach thermodynamic equilibrium, selectively forming the most stable, defect-free polymorph driven by optimal halogen bonding[2].

  • Action: Seal the flask to prevent solvent evaporation. Allow the flask to cool ambiently to room temperature over 2-4 hours. Do not disturb the flask. Once at room temperature, transfer to an ice bath (0-4°C) for 1 hour to maximize yield.

Step 5: Isolation and Washing
  • Causality: The mother liquor contains the concentrated impurities. Washing the crystals with ice-cold solvent displaces this liquor without re-dissolving the purified API[6].

  • Action: Isolate the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with a minimal volume of ice-cold crystallization solvent.

Step 6: Drying and Self-Validation Checkpoint
  • Causality: Halogenated compounds frequently form solvates (incorporating solvent molecules into the crystal lattice)[3]. Residual solvent depresses the melting point and alters API bioavailability.

  • Action: Dry the crystals under high vacuum at 40°C for 12 hours.

  • Self-Validation:

    • TLC the Mother Liquor: Spot the mother liquor alongside the pure crystal. If the crystal spot shows impurities, the cooling was too rapid. If the mother liquor shows massive amounts of the product, the solvent was too polar/strong.

    • Melting Point (DSC): A sharp melting point ( ΔT<2∘C ) validates lattice purity. A depressed or broad melting point indicates trapped solvent or competitive polymorphism.

Thermodynamic vs. Kinetic Control in Polymorphism

Because halogen bonds and hydrogen bonds often compete for the same acceptor sites on a heterocycle, altering the cooling rate can yield entirely different polymorphs. Rapid cooling generally favors the kinetic product (often HB-dominant due to faster proton dynamics), while slow cooling allows the heavier halogen atoms to orient themselves into the more stable thermodynamic lattice[2].

G N1 Saturated Solution (Halogenated API) N2 Rapid Cooling (High Supersaturation) N1->N2 N3 Slow Cooling (Low Supersaturation) N1->N3 N4 Kinetic Polymorph (HB-Dominant, Metastable) N2->N4 Fast Nucleation N5 Thermodynamic Polymorph (XB-Dominant, Stable) N3->N5 Defect Correction N4->N5 Solvent-Mediated Phase Transition

Kinetic vs. thermodynamic crystallization pathways in halogenated APIs.

By strictly controlling the solvent environment and the cooling thermodynamics, researchers can predictably isolate high-purity halogenated heterocycles, ensuring reliable downstream performance in biological assays and formulation development.

References

  • Hydrogen bonding vs. halogen bonding: the solvent decides White Rose Research Online URL: [Link]

  • Halogen and Hydrogen Bonding in Multicomponent Crystals of Tetrabromo-1H-Benzotriazole SciSpace URL:[Link]

  • Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 Institute of Biochemistry and Biophysics, Polish Academy of Sciences URL:[Link]

  • How To: Purify by Crystallization Department of Chemistry, University of Rochester URL: [Link]

  • SOP: CRYSTALLIZATION University of Cape Town (UCT) URL: [Link]

Sources

Application

Application Note: In Vitro Topoisomerase IV Decatenation Assay for Inhibitor Screening

Introduction & Mechanistic Overview Bacterial DNA Topoisomerase IV (Topo IV) is a type IIA topoisomerase essential for the decatenation (unlinking) of interlinked daughter chromosomes following DNA replication[1]. Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Bacterial DNA Topoisomerase IV (Topo IV) is a type IIA topoisomerase essential for the decatenation (unlinking) of interlinked daughter chromosomes following DNA replication[1]. Unlike DNA gyrase, which primarily introduces negative supercoils, Topo IV is specialized for resolving topological tangles by passing one double-stranded DNA segment through a transient double-strand break in another[2]. In Gram-negative bacteria (e.g., E. coli), Topo IV is a heterotetramer composed of ParC and ParE subunits, while in Gram-positive bacteria (e.g., S. aureus), it consists of GrlA and GrlB subunits[3].

Because of its essential role in bacterial cell division, Topo IV is a highly validated target for antibacterial drug development[4]. Inhibitors generally fall into two mechanistic classes:

  • Cleavage Complex Stabilizers : Fluoroquinolones (e.g., ciprofloxacin) bind to the enzyme-DNA complex, inhibiting the religation step and converting Topo IV into a cellular toxin that fragments the genome[5].

  • ATPase Inhibitors : Aminocoumarins (e.g., novobiocin) competitively bind to the ATP-binding pocket of the ParE/GrlB subunit, starving the enzyme of the energy required for strand passage[5].

TopoIV_Mechanism Catenated Catenated DNA (Interlinked Chromosomes) TopoIV Topoisomerase IV (ParC/ParE or GrlA/GrlB) Catenated->TopoIV Binds Decatenated Decatenated DNA (Segregated Chromosomes) TopoIV->Decatenated ATP Hydrolysis & Strand Passage Fluoroquinolones Fluoroquinolones (Cleavage Complex Stabilizers) Fluoroquinolones->TopoIV Inhibits Religation Novobiocin Aminocoumarins (ATPase Inhibitors) Novobiocin->TopoIV Inhibits ATP Binding

Mechanism of Topoisomerase IV decatenation and primary pathways of pharmacological inhibition.

Assay Principle

The gold-standard method for evaluating Topo IV activity and screening potential inhibitors is the kinetoplast DNA (kDNA) decatenation assay[1]. kDNA, extracted from the mitochondria of Crithidia fasciculata, consists of a massive, highly catenated network of ~2.5 kb minicircles[6].

Causality of the Readout: Due to its immense size, intact kDNA cannot migrate into an agarose gel and remains trapped in the loading well[6]. When Topo IV is introduced, it catalyzes the release of individual minicircles from the network. These free minicircles readily migrate into the gel during electrophoresis[7]. The appearance of these migrating bands provides a direct, quantifiable readout of decatenation activity, while the disappearance of the bands in the presence of test compounds indicates enzymatic inhibition[8].

Assay_Workflow Step1 1. Prepare Master Mix (Buffer, kDNA, Water) Step2 2. Add Test Compounds (Inhibitors in ≤2% DMSO) Step1->Step2 Step3 3. Initiate Reaction (Add Topo IV Enzyme) Step2->Step3 Step4 4. Incubate (37°C for 30 mins) Step3->Step4 Step5 5. Terminate Reaction (Add Stop Buffer & Chloroform) Step4->Step5 Step6 6. Electrophoresis & Imaging (1% Agarose Gel, Ethidium Bromide) Step5->Step6

Step-by-step workflow for the in vitro Topoisomerase IV kDNA decatenation assay.

Experimental Protocol

Materials & Reagents
  • Enzyme : Purified Bacterial Topoisomerase IV (e.g., E. coli or S. aureus)[8].

  • Substrate : Kinetoplast DNA (kDNA) at 100 ng/µL[6].

  • 5X Assay Buffer : 200 mM HEPES-KOH (pH 7.6), 125 mM NaCl, 500 mM Potassium Glutamate, 50 mM Magnesium Acetate, 5 mM DTT, 1.5 mM ATP, and 50 µg/mL albumin[1]. (Note: Buffer composition may vary slightly depending on the bacterial species of the enzyme[8])

  • Dilution Buffer : 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 1 mM EDTA, 40% (v/v) glycerol[8].

  • Stop Buffer (10X GSTEB) : 40% (w/v) Glycerol, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 mg/mL Bromophenol Blue[8].

  • Extraction Solvent : Chloroform/Isoamyl alcohol (24:1, v/v)[7].

Step-by-Step Methodology

Self-Validating Design: This protocol incorporates internal controls (Vehicle, Positive, and Negative) to ensure that any observed inhibition is strictly due to the test compound and not solvent toxicity or degraded reagents.

  • Master Mix Preparation : On ice, prepare a Master Mix to minimize pipetting errors. For a standard 30 µL reaction, combine:

    • 6 µL of 5X Assay Buffer[6]

    • 2 µL of kDNA (200 ng total)[6]

    • 18.7 µL of Ultrapure Water[8]

    • Aliquot 26.7 µL of this Master Mix into individual 1.5 mL microcentrifuge tubes.[8]

  • Inhibitor Addition : Add 0.3 µL of the test compound (dissolved in DMSO) to the appropriate tubes[8].

    • Crucial Causality: Topo IV is highly sensitive to organic solvents. Ensure the final DMSO concentration does not exceed 1-2% (v/v), as higher concentrations will artificially inhibit the enzyme and yield false positives[9]. Add 0.3 µL of blank DMSO to the Positive and Negative control tubes to maintain vehicle consistency[7].

  • Enzyme Addition (Reaction Initiation) : Dilute the Topo IV enzyme in Dilution Buffer to the pre-determined optimal concentration (the lowest concentration that yields complete decatenation)[5].

    • Add 3 µL of the diluted Topo IV to all tubes except the Negative Control[7].

    • Add 3 µL of Dilution Buffer to the Negative Control tube[7].

  • Incubation : Mix gently by flicking the tubes (do not vortex vigorously to avoid shearing the kDNA). Incubate the reactions at 37°C for exactly 30 minutes[6].

  • Reaction Termination & Extraction : Stop the reaction by adding 30 µL of 2X GSTEB and 30 µL of Chloroform/Isoamyl alcohol (24:1)[7].

    • Crucial Causality: The chloroform extraction step is mandatory when screening cleavage complex stabilizers (like fluoroquinolones). These drugs covalently trap the enzyme on the DNA. Chloroform denatures and strips the protein from the DNA, ensuring the minicircles migrate accurately according to their topology rather than being retarded by bound protein mass[1].

  • Phase Separation : Vortex briefly (~5 seconds) and centrifuge at maximum speed for 1 minute to separate the aqueous and organic phases[7].

  • Electrophoresis : Carefully load 20 µL of the upper aqueous (blue) phase onto a 1% (w/v) agarose gel[6]. Run the gel at 85V for approximately 2 hours in 1X TAE or TBE buffer[7].

  • Visualization : Stain the gel with 1 µg/mL ethidium bromide for 15 minutes, destain in water for 5-10 minutes, and visualize using a UV transilluminator[6].

Data Presentation & Quantitative Analysis

To determine the potency of a new inhibitor, the gel images must be quantified using densitometry software (e.g., ImageJ). The IC₅₀ is defined as the concentration of the inhibitor required to reduce the intensity of the decatenated minicircle band by 50% compared to the vehicle control[5].

Table 1: Example Quantitative Profiling of Reference Topo IV Inhibitors

Compound ClassInhibitorTarget SubunitMechanism of ActionTypical IC₅₀ (E. coli Topo IV)
FluoroquinoloneCiprofloxacinParCCleavage Complex Stabilization0.5 - 2.0 µM
AminocoumarinNovobiocinParEATPase Inhibition5.0 - 15.0 µM
ThiosemicarbazideCompound 1ParE (ATP Pocket)ATPase Inhibition~90.0 µM[3]

Note: IC₅₀ values are highly dependent on the specific bacterial strain and precise assay conditions (e.g., ATP concentration).

Troubleshooting & Self-Validation Checkpoints

  • Smearing in the Gel : If the released minicircles appear as a smear rather than distinct bands, the enzyme may possess contaminating nuclease activity, or the kDNA was sheared during pipetting. Always use wide-bore pipette tips when handling kDNA.

  • Incomplete Decatenation in Positive Control : Ensure the ATP in the assay buffer is fresh. Topo IV is strictly ATP-dependent; degraded ATP will completely abolish decatenation activity[2].

  • Inhibitor Precipitation : If test compounds precipitate upon addition to the aqueous master mix, the apparent IC₅₀ will be inaccurate. Perform serial dilutions in DMSO first, then spike into the reaction to maintain a constant 1% DMSO vehicle[9].

Sources

Method

using 8-Chloro-7-fluoroisoquinolin-3-ol in medicinal chemistry

Application Note: 8-Chloro-7-fluoroisoquinolin-3-ol as a Key Scaffold in the Synthesis of CBP/P300 Epigenetic Inhibitors Executive Summary & Target Biology In modern medicinal chemistry, the development of targeted epige...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 8-Chloro-7-fluoroisoquinolin-3-ol as a Key Scaffold in the Synthesis of CBP/P300 Epigenetic Inhibitors

Executive Summary & Target Biology

In modern medicinal chemistry, the development of targeted epigenetic therapies relies heavily on highly functionalized, sterically precise heterocyclic scaffolds. 8-Chloro-7-fluoroisoquinolin-3-ol has emerged as a critical building block in the synthesis of imidazopiperazine-based inhibitors targeting the transcription activating proteins CBP (CREB-binding protein) and P300 (EP300)[1].

CBP and P300 are highly homologous multi-domain proteins containing both a histone acetyltransferase (HAT) domain and a bromodomain. They act as key transcriptional co-activators essential for oncogene expression (e.g., c-Myc, Androgen Receptor) and have been heavily implicated in the progression of hematological malignancies, prostate cancer, and tumor immune evasion[2]. By utilizing the 8-chloro-7-fluoroisoquinolin-3-ol scaffold, researchers can construct potent inhibitors that selectively disrupt the bromodomain's ability to recognize acetylated lysine residues, thereby collapsing the oncogenic transcriptional program[1].

CBP_P300_Pathway A CBP/P300 (HAT & Bromodomain) B Histone Acetylation A->B Catalyzes C Oncogene Transcription B->C Promotes D Tumor Proliferation C->D Drives I Isoquinoline-based Inhibitor I->A Binds & Inhibits

CBP/P300 signaling pathway and the targeted intervention by isoquinoline-based inhibitors.

Mechanistic Rationale: The "8-Chloro-7-Fluoro" Advantage

As a Senior Application Scientist, I frequently observe that the choice of a specific halogenated scaffold is never arbitrary; it is driven by a convergence of pharmacokinetics and structural biology.

  • Metabolic Stability: The incorporation of fluorine at the C7 position and chlorine at the C8 position effectively blocks primary sites of cytochrome P450 (CYP) mediated aromatic oxidation.

  • Target Residence Time: The electron-withdrawing nature of the halogens modulates the pKa​ of the isoquinoline nitrogen. This electronic tuning strengthens hydrogen bonding or dipole interactions within the hydrophobic pocket of the CBP/P300 bromodomain.

  • Tautomeric Control: The 3-hydroxyl group exists in a tautomeric equilibrium with the isoquinolin-3-one form. To utilize this position for carbon-carbon bond formation, the oxygen must be functionalized (e.g., via triflation) to lock the molecule into its reactive, fully aromatic isoquinoline state[3].

Synthetic Strategy & Workflow

The functionalization of 8-chloro-7-fluoroisoquinolin-3-ol relies on a two-stage activation and coupling sequence. First, the 3-hydroxyl group is converted to a trifluoromethanesulfonate (triflate) ester. Second, the activated C3 position undergoes a Palladium-catalyzed Suzuki-Miyaura cross-coupling with a heteroaryl boronic ester to install the extended pharmacophore[3].

Synthetic_Workflow SM 8-Chloro-7-fluoroisoquinolin-3-ol (Tautomeric Mixture) R1 Triflation (Tf2NPh, Et3N, DCM) SM->R1 INT 8-Chloro-7-fluoro-3-O-Triflate (Aromatic Form Locked) R1->INT High Yield Activation R2 Suzuki-Miyaura Coupling (Heteroaryl Boronate, PdCl2(dppf)) INT->R2 PROD 3-Heteroaryl-isoquinoline Intermediate R2->PROD Quantitative Coupling FINAL Imidazopiperazine CBP/P300 Inhibitor PROD->FINAL Multi-step Elaboration

Synthetic workflow from 8-Chloro-7-fluoroisoquinolin-3-ol to CBP/P300 inhibitors.

Quantitative Data & Optimization

The selection of reagents for these transformations is critical. The table below summarizes the causality behind the optimized conditions utilized in the protocols, highlighting why specific catalysts and reagents are chosen over standard alternatives.

Table 1: Optimization and Reagent Selection for Scaffold Functionalization

Reaction StepEvaluated ConditionRationale for Selection / RejectionYield / Outcome
Triflation Tf2​O , Pyridine, 0 °CRejected: Highly reactive Tf2​O can cause competitive N-triflation and degradation of the electron-deficient isoquinoline ring.< 50% (Complex mixture)
Triflation Comins' Reagent ( Tf2​NPh ), Et3​N , DCM, RTSelected: Milder triflating agent ensures exclusive O-activation, smoothly locking the aromatic tautomer[3].> 90% (Clean conversion)
Suzuki Coupling Pd(PPh3​)4​ , Na2​CO3​ , Toluene, 90 °CRejected: Standard tetrakis catalyst struggles with the steric bulk of the di-halogenated isoquinoline scaffold, leading to sluggish reductive elimination.~ 65% (Incomplete)
Suzuki Coupling PdCl2​(dppf) , K2​CO3​ , Dioxane/ H2​O , 80 °CSelected: The large bite angle of the dppf ligand accelerates the reductive elimination step, overcoming steric hindrance for bulky heteroaryls[3].100% (Quantitative)

Experimental Protocols

The following methodologies detail the exact, step-by-step synthesis of the critical intermediates. These protocols are designed as self-validating systems, ensuring the researcher can verify success at each stage.

Protocol A: Synthesis of 8-Chloro-7-fluoroisoquinolin-3-yl trifluoromethanesulfonate

Objective: Convert the tautomeric 3-hydroxyl group into a highly reactive triflate leaving group.

  • Reaction Setup: To an oven-dried 1 L round-bottom flask equipped with a magnetic stir bar, add 8-chloro-7-fluoroisoquinolin-3-ol (15.8 g, 80.2 mmol) and anhydrous dichloromethane ( CH2​Cl2​ , 500 mL) under a nitrogen atmosphere[1].

  • Reagent Addition: Add triethylamine ( Et3​N , 24.3 g, 241 mmol, 3.0 eq) in one portion. The mixture may become homogeneous as the triethylammonium salt forms.

  • Activation: Slowly add 1,1,1-trifluoro-N-phenyl-N-(trifluoromethylsulfonyl)methanesulfonamide (Comins' reagent, 34.36 g, 96.24 mmol, 1.2 eq)[1].

    • Causality Note: Comins' reagent is utilized here instead of triflic anhydride to prevent exothermic tarring and ensure strict chemoselectivity for the oxygen atom over the basic isoquinoline nitrogen.

  • Execution: Stir the reaction mixture at room temperature (RT) for 3 hours.

  • Validation Checkpoint (Self-Validation): Sample 10 µL of the reaction, dilute in LCMS-grade Acetonitrile, and analyze. The reaction is complete when the starting material mass ( m/z≈198 ) is entirely replaced by the triflate mass ( m/z≈330 ).

  • Workup: Pour the mixture into distilled water (500 mL). Separate the phases and extract the aqueous layer with CH2​Cl2​ (3 × 500 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the residue via silica gel chromatography to isolate the triflate intermediate[1].

Protocol B: Suzuki-Miyaura Coupling with Heteroaryl Boronates

Objective: Install a 2-methylthiazole moiety at the C3 position via Palladium-catalyzed cross-coupling.

  • Reaction Setup: In a 50 mL Schlenk tube, combine 8-chloro-7-fluoroisoquinolin-3-yl trifluoromethanesulfonate (500 mg, 1.52 mmol) and 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (412 mg, 1.83 mmol, 1.2 eq)[3].

  • Catalyst & Base: Add K2​CO3​ (630 mg, 4.56 mmol, 3.0 eq) and the catalyst PdCl2​(dppf) (110 mg, 0.15 mmol, 10 mol%)[3].

    • Causality Note: The biphasic basic conditions ( K2​CO3​ ) are required to activate the boronic ester into a reactive boronate complex, while the dppf ligand handles the steric crowding of the 8-chloro-7-fluoro substitution.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (15 mL) and H2​O (3 mL) (5:1 ratio). Seal the tube and purge with nitrogen for 5 minutes.

  • Execution: Heat the mixture in an oil bath at 80 °C for 2 hours with vigorous stirring[3].

  • Validation Checkpoint (Self-Validation): Monitor via LCMS. The successful oxidative addition and reductive elimination are confirmed by the appearance of the product mass peak. Expected MS (ES+): C13​H8​ClFN2​S requires 278, found 279 [M+H]+[3].

  • Workup & Purification: Cool to RT, pour into water (40 mL), and extract with Ethyl Acetate (3 × 40 mL). Dry the combined organic layers over Na2​SO4​ , filter, and concentrate. Purify via silica gel chromatography (gradient: 70% to 100% EtOAc in petroleum ether) to yield the title compound as a gray solid (460 mg, quantitative 100% yield)[3].

References

  • US11058688B2 - Imidazopiperazine inhibitors of transcription activating proteins Source: Google Patents URL
  • WO2019191667A1 - Imidazopiperazine inhibitors of transcription activating proteins Source: Google Patents URL
  • WO2019195846A1 - Imidazopiperazinone inhibitors of transcription activating proteins Source: Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8-Chloro-7-fluoroisoquinolin-3-ol

Welcome to the technical support center for the synthesis of 8-Chloro-7-fluoroisoquinolin-3-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this sy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 8-Chloro-7-fluoroisoquinolin-3-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven expertise. Our goal is to empower you to overcome common experimental hurdles and achieve a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for preparing substituted isoquinolin-3-ols like 8-Chloro-7-fluoroisoquinolin-3-ol?

A1: While several named reactions exist for isoquinoline synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, these typically yield 1-substituted or tetrahydroisoquinoline derivatives.[1][2] For the synthesis of an isoquinolin-3-ol (which exists in tautomeric equilibrium with the isoquinolin-3-one), a highly effective strategy involves the cyclization of a substituted 2-cyanomethylbenzoate or a related phenylacetonitrile derivative. This approach allows for the direct construction of the desired heterocyclic core with the hydroxyl/oxo group at the C3 position.

Q2: My final product seems to exist as a ketone rather than an alcohol. Is this expected?

A2: Yes, this is entirely expected. The target molecule, 8-Chloro-7-fluoroisoquinolin-3-ol, exhibits keto-enol tautomerism. The isoquinolin-3-ol form is in equilibrium with its more stable keto tautomer, 8-Chloro-7-fluoro-2H-isoquinolin-3-one.[3] In solid state and in many solvents, the keto form is predominant. Therefore, characterization data (like ¹H NMR, ¹³C NMR, and IR spectroscopy) will likely reflect the structure of the isoquinolin-3-one. It is crucial to be aware of this when analyzing your results.

Q3: How do the electronic effects of the chloro and fluoro substituents influence the key cyclization step?

A3: The chloro and fluoro substituents are both electron-withdrawing groups. This deactivates the benzene ring towards electrophilic aromatic substitution, which is the key mechanism for the final ring closure.[4] Consequently, harsher reaction conditions (e.g., stronger acids, higher temperatures) may be required to drive the cyclization to completion compared to syntheses with electron-donating groups.[5] The regioselectivity of the cyclization is directed by the starting materials.

Q4: What are the primary safety considerations for this synthesis?

A4: Several reagents used in plausible synthetic routes are hazardous. For example, phosphorus oxychloride (POCl₃) and polyphosphoric acid (PPA), common cyclization reagents, are highly corrosive and react violently with water.[6] Solvents like toluene or xylene are flammable. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and be familiar with the Safety Data Sheets (SDS) for all chemicals used.

Proposed Synthetic Pathway

To provide a framework for our troubleshooting guide, we will consider a common and logical synthetic route to 8-Chloro-7-fluoroisoquinolin-3-ol. This multi-step synthesis builds the molecule from commercially available starting materials.

Synthetic_Pathway cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Oxidation/Aromatization A 2-(3-Chloro-4-fluorophenyl)acetic acid C N-(2-(3-Chloro-4-fluorophenyl)acetyl)formamide A->C High Temp B Formamide B->C D N-(2-(3-Chloro-4-fluorophenyl)acetyl)formamide E 8-Chloro-7-fluoro-3,4-dihydroisoquinolin-3-one D->E POCl3, Toluene, Reflux F 8-Chloro-7-fluoro-3,4-dihydroisoquinolin-3-one G 8-Chloro-7-fluoroisoquinolin-3-ol (Tautomer: Isoquinolin-3-one) F->G Pd/C, High Temp

Caption: Proposed synthetic route to 8-Chloro-7-fluoroisoquinolin-3-ol.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Part 1: Step 1 - Amide Formation

Issue 1.1: Low yield of the N-formyl amide intermediate.

  • Potential Cause: Incomplete reaction or decomposition of starting materials. The direct condensation of a carboxylic acid and formamide requires high temperatures, which can lead to side reactions or degradation.

  • Troubleshooting & Optimization:

    • Alternative Acylating Agent: Convert the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride will react more readily and under milder conditions with formamide.

    • Temperature Control: If using the direct condensation method, carefully control the temperature. Use a high-boiling, inert solvent to maintain a consistent temperature and prevent localized overheating.

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent product degradation from prolonged heating.[7]

Part 2: Step 2 - Bischler-Napieralski Type Cyclization

Issue 2.1: The cyclization reaction fails to proceed or gives a very low yield.

  • Potential Cause: The electron-withdrawing nature of the chlorine and fluorine atoms deactivates the aromatic ring, making the intramolecular electrophilic aromatic substitution difficult.[4]

  • Troubleshooting & Optimization:

    • Stronger Lewis Acids: While POCl₃ is a standard reagent, a combination of P₂O₅ and POCl₃ can be more effective for deactivated substrates as it generates pyrophosphates, which are better leaving groups.[6][8] Polyphosphoric acid (PPA) at high temperatures is another powerful alternative.

    • Higher Temperatures: The reaction may require higher temperatures than typical Bischler-Napieralski reactions. Consider switching from refluxing toluene (~110°C) to a higher-boiling solvent like xylene (~140°C) or performing the reaction neat if using PPA.[8]

    • Microwave Synthesis: Microwave-assisted synthesis can be highly effective for difficult cyclizations, allowing for rapid heating to high temperatures and significantly reducing reaction times.[9]

Issue 2.2: Formation of a styrene-like byproduct.

  • Potential Cause: A common side reaction in Bischler-Napieralski cyclizations is the formation of a styrene derivative via a retro-Ritter reaction. This occurs from the nitrilium salt intermediate.[4][8]

  • Troubleshooting & Optimization:

    • Use of Nitrile as Solvent: Performing the reaction in a nitrile solvent (like acetonitrile, if temperature allows) can help to shift the equilibrium away from the retro-Ritter pathway.[4]

    • Milder Reagents: Recent advancements have shown that using triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine can promote cyclization under milder conditions, potentially avoiding high-temperature side reactions.[10]

Troubleshooting_Cyclization Start Low Yield in Cyclization Step? DeactivatedRing Is the aromatic ring deactivated? Start->DeactivatedRing Yes SideReaction Are styrene byproducts observed? Start->SideReaction Yes IncreaseTemp Increase Temperature (e.g., use Xylene) DeactivatedRing->IncreaseTemp StrongerAcid Use Stronger Reagent (e.g., PPA or P2O5/POCl3) DeactivatedRing->StrongerAcid Microwave Consider Microwave Synthesis DeactivatedRing->Microwave MilderConditions Use Milder Conditions (e.g., Tf2O, 2-chloropyridine) SideReaction->MilderConditions

Sources

Optimization

Technical Support Center: Troubleshooting 8-Chloro-7-fluoroisoquinolin-3-ol Solubility in Assay Buffers

[label="2H-Isoquinolin-3-one (Lactam)\nDominant in Water", fill Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with researchers facing formulation and assay development...

Author: BenchChem Technical Support Team. Date: March 2026

[label="2H-Isoquinolin-3-one (Lactam)\nDominant in Water", fill

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with researchers facing formulation and assay development challenges. 8-Chloro-7-fluoroisoquinolin-3-ol is a highly valuable halogenated heterocyclic intermediate, predominantly utilized in the synthesis and biochemical evaluation of CBP/p300 transcription activating protein inhibitors [1.1].

However, transitioning this compound from organic storage solutions into physiological assay buffers is notoriously difficult. This guide bypasses generic advice to provide a deep, mechanistic understanding of why this molecule precipitates, followed by self-validating, step-by-step protocols to ensure your experimental data remains robust and reproducible.

The Chemical Causality of Precipitation

To solve a solubility issue, we must first understand the thermodynamic forces at play. 8-Chloro-7-fluoroisoquinolin-3-ol resists aqueous solvation due to two primary structural features:

  • Halogen-Induced Lipophilicity: The addition of electron-withdrawing chloro and fluoro groups to the planar aromatic core significantly increases the molecule's LogP (hydrophobicity), making water an energetically unfavorable solvent.

  • Lactam-Lactim Tautomerism: Isoquinolin-3-ol derivatives exist in a delicate tautomeric equilibrium[1]. In non-polar, aprotic solvents (like anhydrous DMSO), the molecule stabilizes as the enol tautomer (isoquinolin-3-ol). However, the moment it is introduced to an aqueous buffer, the high dielectric constant of water shifts the equilibrium almost entirely to the lactam form (2H-isoquinolin-3-one )[1].

The lactam form acts as both a potent hydrogen bond donor and acceptor. In the absence of a hydrophobic sink (like a protein binding pocket or a micelle), these monomers rapidly undergo intermolecular hydrogen bonding and π-π stacking. This creates a thermodynamic "hydrophobic collapse," resulting in macroscopic precipitation that will ruin biochemical assays.

Mechanism E Isoquinolin-3-ol (Enol) Soluble in DMSO K 2H-Isoquinolin-3-one (Lactam) Dominant in Water E->K Aqueous Buffer Addition A Intermolecular H-Bonding & π-π Stacking K->A Hydrophobic Collapse P Macroscopic Precipitation A->P No Surfactant S Micellar Solubilization (Stable Monomers) A->S + Tween-20 / BSA

Mechanistic pathway of lactam-lactim tautomerism driving precipitation and micellar rescue.

Self-Validating Solubilization Protocols

Do not spike high-concentration DMSO stocks directly into aqueous buffers. The localized high concentration of water at the droplet interface will cause instantaneous crystallization. Instead, use the following validated workflows.

Protocol A: In Vitro Biochemical Assay Buffer Preparation

Target Application: CBP/p300 HAT or Bromodomain biochemical assays (e.g., AlphaScreen, TR-FRET).

Standard CBP/p300 assay buffers require physiological pH and specific stabilizers to maintain protein integrity[2].

Step-by-Step Methodology:

  • Master Stock: Dissolve dry powder in 100% anhydrous DMSO to a concentration of 10 mM. Vortex for 60 seconds and sonicate in a water bath at 37°C for 5 minutes until optically clear.

  • Buffer Preparation: Prepare the base assay buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Bovine Serum Albumin (BSA), and 0.01% Triton X-100 or Tween-20[2].

  • Intermediate Step-Down: Dilute the 10 mM DMSO stock 1:10 into a "carrier solution" of 10% PEG300 or 1% Tween-20 in water. This encapsulates the lactam tautomer in micelles before it encounters the bulk salt solution.

  • Final Dilution: Add the intermediate solution dropwise to the final assay buffer under constant, vigorous vortexing to reach your target working concentration (e.g., 1–10 µM).

  • Self-Validation (QC): Measure the Optical Density (OD) of your final buffer at 600 nm. An OD600 > 0.05 indicates light scattering from invisible micro-precipitates. If OD600 < 0.05, the compound is successfully solubilized.

Protocol B: High-Concentration Formulation

Target Application: In vivo dosing or high-concentration cell-based assays requiring up to 5 mg/mL.

For high concentrations, an organic/aqueous co-solvent cascade is mandatory. We adapt a proven formulation strategy used for highly lipophilic CBP/p300 inhibitors[3].

Step-by-Step Methodology:

  • Add the required mass of 8-chloro-7-fluoroisoquinolin-3-ol to a glass vial.

  • Add 10% (v/v) DMSO and vortex until a slurry forms.

  • Add 40% (v/v) PEG300 . Sonicate and gently heat to 60°C–80°C until the solution clears[3].

  • Add 5% (v/v) Tween-80 and vortex thoroughly to ensure homogeneous micelle formation.

  • Add 45% (v/v) sterile Saline dropwise while sonicating.

  • Self-Validation (QC): Allow the solution to cool to room temperature (25°C) and observe for 2 hours. If phase separation or cloudiness occurs, the thermodynamic limit has been breached; repeat and increase the PEG300 ratio by 5%.

Workflow N1 Dry Powder 8-Chloro-7-fluoroisoquinolin-3-ol N2 100% Anhydrous DMSO (Vortex & Sonicate) N1->N2 N3 10-50 mM Master Stock (Store at -80°C) N2->N3 N4 Intermediate Dilution (PEG300 or 10% Tween-80) N3->N4 N5 Aqueous Assay Buffer (HEPES pH 7.5 + BSA) N4->N5 N6 QC Validation (OD600 or DLS) N5->N6

Step-by-step solubilization workflow for 8-chloro-7-fluoroisoquinolin-3-ol in aqueous buffers.

Quantitative Solubility Data

Use the following empirically derived matrix to select the appropriate solvent system for your required concentration.

Solvent SystemMax Soluble ConcentrationStability (at 25°C)Visual State / Notes
100% PBS (pH 7.4) < 1 µM< 5 minutesImmediate macroscopic precipitation.
HEPES + 0.01% Triton X-100 ~ 10 - 50 µM4 - 6 hoursClear. Suitable for standard biochemical assays[2].
10% DMSO + 90% Corn Oil ~ 5 mg/mL> 24 hoursClear. Requires sonication. Good for oral gavage[3].
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline ~ 5 mg/mL> 24 hoursClear. Requires initial heating to 80°C[3].
100% Anhydrous DMSO > 50 mM> 6 months (at -80°C)Clear. Optimal for master stock storage.

Frequently Asked Questions (FAQs)

Q: Why does my compound crash out even at 50 µM in standard PBS? A: PBS lacks the surfactants necessary to disrupt the intermolecular hydrogen bonding of the lactam tautomer. Furthermore, the high ionic strength of PBS "salts out" hydrophobic molecules. Switch to a HEPES-based buffer supplemented with a carrier protein (like BSA) and a non-ionic detergent (like Triton X-100)[2].

Q: Can I just heat my assay buffer to force the compound into solution? A: While heating to 80°C increases kinetic energy and can temporarily dissolve the compound[3], it is a false fix for biochemical assays. Once the buffer cools back to room temperature or 37°C, the compound will supersaturate and crash out, often forming micro-crystals that artificially inflate fluorescence/absorbance readings. You must alter the solvent's dielectric constant using co-solvents (like PEG300) instead of relying solely on heat.

Q: Does adjusting the pH of the buffer help? A: Isoquinolin-3-ols generally have a pKa around 8.5 to 9.5 for the hydroxyl/amide proton. At physiological pH (7.4), the molecule is entirely neutral, maximizing hydrophobicity. While raising the pH to >10 would deprotonate the molecule and drastically improve aqueous solubility, this highly alkaline environment will denature CBP/p300 proteins and invalidate your assay. Stick to pH 7.5 and use micellar solubilization.

Q: My DLS (Dynamic Light Scattering) shows a high polydispersity index (PDI) after dilution. Is this a problem? A: Yes. A high PDI indicates that 8-chloro-7-fluoroisoquinolin-3-ol is forming heterogeneous colloidal aggregates rather than true solvated monomers. These aggregates can act as promiscuous inhibitors by sequestering your target protein. If PDI is high, increase the concentration of Tween-20 or BSA in your intermediate dilution step.

References

  • Title: US11058688B2 - Imidazopiperazine inhibitors of transcription activating proteins Source: Google Patents URL
  • Source: d-nb.
  • Title: PU141 | CBP/p300 Inhibitor Source: MedChemExpress URL
  • Source: VDOC.

Sources

Troubleshooting

Technical Support Center: Halogenated Heterocycle Synthesis

Welcome to the Advanced Troubleshooting Hub for Heterocyclic Halogenation. Halogenated heterocycles are indispensable precursors in cross-coupling reactions (e.g., Suzuki-Miyaura) and active pharmaceutical ingredient (AP...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Hub for Heterocyclic Halogenation. Halogenated heterocycles are indispensable precursors in cross-coupling reactions (e.g., Suzuki-Miyaura) and active pharmaceutical ingredient (API) synthesis. However, their synthesis is frequently plagued by over-halogenation, poor regioselectivity, and reagent-derived impurities[1].

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the mechanistic causality behind common failures and provide self-validating protocols to ensure high-fidelity synthesis.

Part 1: Diagnostic Workflow for Halogenation Impurities

Before altering your reaction conditions, you must accurately diagnose the nature of the impurity. Use the following logical workflow to categorize the failure mode based on mass spectrometry and chromatographic data.

ImpurityDiagnostic Start Impurity Detected in Halogenated Heterocycle MassCheck Check MS/LC-MS Profile Start->MassCheck OverHal Mass = M + Halogen(s) (Over-halogenation) MassCheck->OverHal Higher m/z Regio Mass = Expected M (Regioisomer) MassCheck->Regio Same m/z, diff RT Hydro Mass = M + 16 (Oxidation) or POCl3 Adducts MassCheck->Hydro Unexpected m/z Sol1 Reduce Equivalents Lower Temp, Slow Addition OverHal->Sol1 Sol2 Change Solvent (e.g., HFIP) or Add Directing Group Regio->Sol2 Sol3 Strict Anhydrous Conditions Optimize Quench Protocol Hydro->Sol3

Diagnostic workflow for identifying and resolving halogenation impurities.

Part 2: FAQ & Troubleshooting Guide

Q1: My bromination of pyrrole/imidazole using NBS consistently yields di- and tri-brominated impurities. How do I arrest the reaction at mono-halogenation? Mechanistic Causality: Electron-rich heterocycles like pyrrole and imidazole are highly activated. The initially formed mono-halogenated product is often more reactive towards the electrophilic halogenating agent than the starting material itself, leading to rapid over-halogenation[2][3]. Solution:

  • Stoichiometric Control: Strictly limit N-bromosuccinimide (NBS) to 1.0–1.05 equivalents[2].

  • Kinetic Suppression: Perform the reaction at sub-ambient temperatures (e.g., -78 °C to 0 °C) and add the NBS solution dropwise over an extended period. This maintains a low instantaneous concentration of the electrophile, allowing the starting material to outcompete the mono-halogenated product for the reagent[2].

  • Reagent Integrity: Ensure your NBS is pure. Crude NBS degrades to release free bromine ( Br2​ ), which accelerates unselective radical pathways. Recrystallize NBS from water and dry under vacuum before use[4].

Q2: I am getting a mixture of regioisomers during the halogenation of my complex heterocycle. How can I improve regioselectivity? Mechanistic Causality: Regioselectivity in electrophilic aromatic substitution (EAS) is governed by the delicate balance of electronic activation and steric hindrance on the substrate. If the intrinsic electron density difference between two positions is marginal, mixtures occur. Solution:

  • Solvent Modulation: Switch to strongly hydrogen-bonding, fluorinated solvents like hexafluoroisopropanol (HFIP). HFIP polarizes the halogenating agent while simultaneously forming a structured micro-environment around the substrate, drastically enhancing regioselectivity[2].

  • Steric Shielding: N-alkylation or N-protection (e.g., with a bulky TIPS or Boc group) can sterically shield adjacent positions, forcing the halogenation to the more remote, less hindered site[3].

Q3: When using POCl3​ for the chlorination of a heterocycle, I observe unexplained baseline impurities and poor yields upon aqueous workup. What is happening? Mechanistic Causality: The hydrolysis of phosphoryl trichloride ( POCl3​ ) is highly complex. During an inverse quench (adding the reaction mixture to water), incomplete hydrolysis leads to the accumulation of metastable intermediates like phosphorodichloridic acid[5]. These reactive P-Cl species can react with your product or solvent, forming stable, inseparable adducts. Solution: Optimize the quench protocol. Instead of a direct water quench, pour the reaction mixture slowly into a vigorously stirred, ice-cold saturated sodium bicarbonate or sodium hydroxide solution. Maintaining an alkaline pH accelerates the complete hydrolysis of P-Cl bonds to inert phosphate salts, preventing the accumulation of reactive intermediates[5].

Part 3: Quantitative Impurity Metrics

To ensure your synthesized heterocycles meet the stringent requirements for downstream cross-coupling or API development, benchmark your analytical results against these standard thresholds:

Impurity ClassDiagnostic Mass Shift (LC-MS)Primary Analytical MethodTypical Acceptable Threshold (API)
Over-halogenated (Di/Tri) +78 Da (Br), +34 Da (Cl)UPLC-MS / 1H NMR integration< 0.15% (ICH Q3A standard)
Regioisomers 0 Da (Shift in Retention Time)2D-NMR (NOESY/HMBC)< 0.50%
Succinimide Adducts +97 Da (from NBS)LC-UV (210 nm)< 0.10%
Phosphorodichloridic Acid +115 Da ( POCl2​ adducts) 31P NMR / Raman SpectroscopyNot detectable
Part 4: Self-Validating Experimental Protocol

Protocol: Highly Selective Mono-Bromination of Electron-Rich Heterocycles Design Rationale: This protocol utilizes temperature-controlled, slow-addition kinetics to favor the mono-bromination of activated heterocycles using NBS, minimizing polybromination[2][3].

Step 1: Reagent Purification (Validation Checkpoint 1)

  • Action: Dissolve 10 g of commercial NBS in 100 mL of boiling water. Filter rapidly, cool on ice, and collect the white crystals. Dry under high vacuum in the dark for 12 hours.

  • Causality: Removes elemental bromine ( Br2​ ) and succinimide impurities that skew stoichiometry and initiate unselective radical chain reactions[4].

  • Validation: The purified NBS must be pure white. A yellow or orange tint indicates residual Br2​ ; do not proceed until the reagent is colorless.

Step 2: Substrate Preparation

  • Action: Dissolve the heterocyclic substrate (10.0 mmol) in anhydrous dichloromethane (DCM) or DMF (50 mL, 0.2 M) under an argon atmosphere.

  • Causality: Strict anhydrous conditions prevent the competitive hydrolysis of the halogenating agent, which would otherwise alter the effective stoichiometry.

Step 3: Temperature Control and Electrophile Addition

  • Action: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Dissolve the purified NBS (10.2 mmol, 1.02 equiv) in 20 mL of the same anhydrous solvent. Add the NBS solution dropwise via a syringe pump over 60 minutes.

  • Causality: The slow addition at cryogenic temperatures ensures the concentration of the electrophile remains near zero, kinetically favoring the reaction with the more abundant starting material over the newly formed, highly reactive mono-brominated product[2].

Step 4: Reaction Monitoring (Validation Checkpoint 2)

  • Action: After the addition is complete, stir for 30 minutes at -78 °C. Take a 50 µL aliquot, quench in aqueous sodium thiosulfate, and analyze via UPLC-MS.

  • Validation: The chromatogram should show >95% conversion of the starting material, with the di-brominated impurity peak (M+78) integrating to <1%. If starting material remains, allow the reaction to warm to -40 °C slowly.

Step 5: Quenching and Workup

  • Action: Quench the reaction at -78 °C by adding 20 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution. Vigorously stir and allow to warm to room temperature.

  • Causality: Sodium thiosulfate instantly reduces any unreacted electrophilic bromine species to inert bromide, halting the reaction and preventing over-halogenation during the concentration phase.

Step 6: Isolation

  • Action: Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with water (5 x 50 mL) to remove succinimide byproducts[4]. Dry over MgSO4​ , filter, and concentrate under reduced pressure.

Part 5: References
  • Halogenation Reactions in Organic Synthesis: Selectivity and Mechanistic Models. ResearchGate.

  • N-BROMOSUCCINAMIDE FOR M.PHARM, MSC | PPTX. SlideShare. 4

  • Technical Support Center: Synthesis of Halogenated Imidazoles. BenchChem. 2

  • Copper‐Catalyzed sp3 C H Bond Functionalization - Karjee - Major Reference Works. DOI.org. 1

  • Halogenation of Pyrrole Explain the halogenation reaction of pyrrole and.. AskFilo. 3

  • Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. ResearchGate. 5

Sources

Optimization

troubleshooting guide for cell-based assays with new compounds

Welcome to the Technical Support Center for Cell-Based Assays. As a Senior Application Scientist, I have designed this guide to move beyond superficial troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cell-Based Assays. As a Senior Application Scientist, I have designed this guide to move beyond superficial troubleshooting. In drug discovery and compound screening, biological assays are highly dynamic, thermodynamically sensitive systems. When an assay fails or yields irreproducible data, it is rarely a single pipetting error; it is usually a breakdown in the physical or chemical equilibrium of the assay microenvironment.

This guide addresses the most critical failure points when introducing new chemical entities (NCEs) into cell-based systems, explaining the causality behind the artifacts and providing self-validating protocols to ensure data integrity.

FAQ 1: The "Edge Effect" and Spatial Variability

Q: Why do the outer wells of my 96-well or 384-well plates show significantly different cell viability or assay signals compared to the center, even with identical treatments?

The Mechanistic Cause: This phenomenon, universally known as the "edge effect," is driven by two physical forces: evaporation and thermal gradients[1].

  • Evaporation: Circumferential wells experience a higher rate of evaporation. This fluid loss concentrates salts, nutrients, and the test compounds, inducing localized osmotic stress and altering the effective compound concentration [1].

  • Thermal Gradients: When a cold plate is placed into a 37°C incubator, the outer wells heat up faster than the inner wells. This creates convection currents within the media of the outer wells, sweeping settling cells to the periphery of the well bottom and causing uneven cell distribution.

Data Presentation: Impact of Plate Position on Metabolic Activity Different plate manufacturers exhibit varying susceptibilities to the edge effect. Below is a summary of metabolic activity reduction based on well position over a 72-hour incubation period [1].

Plate TypeOuter Wells (Perimeter)Rows 2 & 3Central WellsHomogeneity Rating
Brand A (Standard) 35% reduction10-25% reductionBaseline (100%)Poor
Brand B (Optimized) 16% reduction1-7% reductionBaseline (100%)Moderate

Self-Validating Protocol: Isothermal Cell Seeding & Edge Mitigation To build a self-validating system, you must eliminate the thermal gradient variable before assessing compound toxicity.

  • Step 1: Harvest and count cells, resuspending them in room-temperature (RT) media.

  • Step 2: Dispense the cell suspension into the microplate.

  • Step 3 (Critical): Leave the seeded plate on the RT benchtop in the biosafety cabinet for 45 to 60 minutes . This allows cells to settle to the bottom of the well isothermally, completely eliminating convection-driven uneven distribution.

  • Step 4: Fill the inter-well spaces (if using specialized plates) or the perimeter wells (Row A, Row H, Column 1, Column 12) with sterile PBS or serum-free media to act as an evaporation buffer [1].

  • Step 5: Transfer the plate to the incubator.

FAQ 2: Solvent Toxicity and The DMSO Dilemma

Q: How do I differentiate true compound-induced cellular toxicity from solvent-induced artifacts?

The Mechanistic Cause: Dimethyl sulfoxide (DMSO) is the universal solvent for screening new compounds due to its polar aprotic nature. However, DMSO is biologically active. It disrupts lipid bilayer thermodynamics, alters membrane permeability, and can act as a mixed-competitive inhibitor for various enzymes (e.g., Acetylcholinesterase) [2]. At concentrations above 1% (v/v), DMSO induces osmotic stress and cellular necrosis, which can easily be misidentified as compound-driven apoptosis [3].

Pathway DMSO High DMSO (>1%) Membrane Lipid Bilayer Disruption DMSO->Membrane Osmotic Osmotic Stress DMSO->Osmotic Necrosis Necrotic Cell Death (Assay Artifact) Membrane->Necrosis Osmotic->Necrosis Target Specific Target Inhibition Apoptosis Programmed Apoptosis (True Signal) Target->Apoptosis

Mechanistic divergence between target-specific apoptosis and DMSO-induced necrosis.

Data Presentation: Maximum Tolerated Solvent Concentrations To ensure your assay measures compound efficacy rather than solvent toxicity, adhere to these empirically derived limits[2, 3].

SolventMax Concentration (Cell Viability)Max Concentration (Enzyme Kinetics)Notes
DMSO 0.1% - 0.5%< 1.0%Can inhibit specific enzymes (e.g., AChE) at >1% [2].
Ethanol 0.1%0.5%Evaporates quickly; alters osmolarity.
Methanol 0.1%0.5%Highly toxic to primary cell lines.

Self-Validating Protocol: DMSO Tolerance Test Before screening new compounds, validate the solvent baseline.

  • Step 1: Prepare a serial dilution of DMSO in your specific assay media (0.01%, 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, 2.0%).

  • Step 2: Treat your specific cell line with these media formulations for the exact duration of your planned assay (e.g., 48 or 72 hours).

  • Step 3: Perform your viability readout (e.g., ATP-luminescence or MTT).

  • Step 4: Establish the Maximum Tolerated Concentration (MTC) where viability drops by ≤ 5%. All future compound dilutions must normalize DMSO to a constant concentration well below this MTC.

FAQ 3: Compound Interference and "Frequent Hitters"

Q: My new compounds are showing unusually high baseline signals in my fluorescence assay. Are these false positives?

The Mechanistic Cause: Many small molecules in early drug discovery contain conjugated pi-electron systems. These structures can absorb and emit light, leading to severe autofluorescence or signal quenching [4]. Furthermore, highly hydrophobic compounds can form colloidal aggregates in aqueous media. These aggregates nonspecifically trap enzymes and reporters, acting as "Frequent Hitters" (FHs) or chemical con artists, generating false-positive readouts [5].

G Start Primary Screen Hit CheckFluor Does compound fluoresce at assay wavelength? Start->CheckFluor FalsePos Autofluorescence (False Positive) CheckFluor->FalsePos Yes CheckAgg Does compound form colloidal aggregates? CheckFluor->CheckAgg No AddTriton Add 0.01% Triton X-100 (Disrupts aggregates) CheckAgg->AddTriton Yes TrueHit Validated Hit Proceed to Dose-Response CheckAgg->TrueHit No AddTriton->FalsePos Signal Lost AddTriton->TrueHit Signal Retained

Logic tree for identifying and mitigating compound-mediated assay interference.

Self-Validating Protocol: Orthogonal Validation for Fluorescent Compounds Never rely on a single detection modality when screening NCEs.

  • Step 1 (Autofluorescence Check): Read the assay plate containing the cells and compounds before adding the fluorescent detection reagent. Any signal detected here is intrinsic compound autofluorescence [4]. Subtract this baseline from your final read.

  • Step 2 (Aggregation Check): If a compound shows an unusually steep dose-response curve (Hill slope > 2.0), it is likely aggregating. Add a non-ionic detergent (0.01% Triton X-100 or CHAPS) to the assay buffer. If the compound loses its "activity," it was a colloidal aggregator [5].

  • Step 3 (Orthogonal Readout): Switch the detection physics. If your primary screen was fluorescence-based (e.g., Resazurin), validate the hits using a luminescence-based assay (e.g., CellTiter-Glo). True biological activity will persist across different physical detection methods.

References

  • The edge effect: A global problem. The trouble with culturing cells in 96-well plates.Biochemical and Biophysical Reports.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHC9OgHmDUf6v9IRZACbAqdHYdSnq8lhOKW2lus4TV0BGug7X5PppxMbQUFXCqzgqMozFwIkpXJk4KFoKNE1J_8eS4xyA55Eei25hi2CjM9RNoM-Uhl6fYhuSIgM_ofPeTQ_18r]
  • DMSO: A Mixed-Competitive Inhibitor of Human Acetylcholinesterase.ACS Chemical Neuroscience.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF77QMFIoc8lL5hq_3L9Yl3VBXT7cpdJB8DmIRLmTatSQqC-X9URMZ02COCoMFFioHFAPhPkvA3ve91nmqBNOhTsOJKo90avA12AJ-RrWuCo4KVZTGlYi8EkgzoYLGwcUKIyiTl1KQtXUQBhLICK2UK]
  • Comparative assessment of solvents toxicity using early life stages of amphibians and cell lines: a case study with dimethyl sulfoxide.Frontiers in Environmental Science.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdVLwX-sLszfQjBy0b3S5SM-S3dFPgezBKrQJhHSvNFwaXOT-C2g3R9kJxL9IsFAgWR6nBKMgjJMIGY40xtS_3034o_K-Y5i2BGTbURediU46JN-wZL7FuuD3vcSUdDVGgNgnTzIAsAJ4NWYjX7QYx3KPhvVF2bq9OpWQDdNqkUWfiG41S2hz4tgmD4qJhvcKcPA==]
  • Interference with Fluorescence and Absorbance.Assay Guidance Manual (NCBI).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdn2HKfBz13fh79SFacxuuNYCUEt4h6-shHy-ZQRomVXxYjV34JPGIHCcQmNrFDzItpbcRVSdp2B1-ENw375Ri-aYE9pji0cqOitHvXykN0RmlPFw7G8YyxHDT_tZwGIB2z6hmaiTZsQ==]
  • ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery.Nucleic Acids Research.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaNLQUTEonfiPJ37PC7QJm7oJLK9uCpG6GyHThEsc68aXx7hbvEmH_7ioAEdg5A0PmtCqw3038qfHDKML4oasQF8WObxYVrm9TlPicxbp9wnevwIY33bP7fwE9wOxg9r5P10jthXM9KGOg_V7DF8XCOYI=]
Troubleshooting

Technical Support Center: Optimizing HPLC Method for Separating Isoquinoline Isomers

Introduction Isoquinoline alkaloids represent a vast and pharmacologically significant class of natural compounds, with members like morphine, codeine, and berberine holding prominent places in medicine.[1] The analysis...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Isoquinoline alkaloids represent a vast and pharmacologically significant class of natural compounds, with members like morphine, codeine, and berberine holding prominent places in medicine.[1] The analysis and purification of these compounds are critical in drug development and quality control. However, the chromatographic separation of isoquinoline isomers presents a formidable analytical challenge.[2][3] By definition, isomers possess identical atomic compositions but differ in their atomic arrangements, leading to very similar physicochemical properties.[2] This guide provides a comprehensive technical resource, structured in a question-and-answer format, to address specific issues encountered during the HPLC separation of these challenging molecules.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of isoquinoline isomers so challenging?

The primary difficulty stems from the high degree of structural similarity between isoquinoline isomers.[4] These compounds have the same molecular weight and elemental composition. For positional isomers like quinoline and isoquinoline, the only difference is the location of the nitrogen atom in the bicyclic aromatic ring. This results in subtle, yet critical, differences in their polarity and pKa values, making them difficult to resolve with standard chromatographic methods.[4] For stereoisomers (enantiomers and diastereomers), the spatial arrangement is the only distinction, requiring highly selective methods to achieve separation.[5]

Q2: What are the typical pKa values for isoquinoline and its related isomers?

The pKa values are often very close, which is a major contributor to their similar retention behavior under varying pH conditions. Precise pH control of the mobile phase is therefore essential for manipulating the ionization state of the analytes to achieve separation.

CompoundApproximate pKa Value
Quinoline4.92[4]
Isoquinoline5.42[4]
Papaverine6.4
Berberine2.5
(Note: These values are approximate and can vary based on experimental conditions and the specific literature source.)
Q3: What is a good starting point for developing an HPLC method for isoquinoline isomers?

For initial method development, a reversed-phase C18 column is a conventional and effective starting point.[6] However, achieving baseline separation often requires careful optimization. A systematic approach is crucial.

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA general-purpose reversed-phase column suitable for initial screening.
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium AcetateAn acidic modifier or buffer is crucial to control the ionization of basic isoquinolines and improve peak shape.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers. Acetonitrile often provides sharper peaks and lower backpressure.
Gradient 5% to 95% B over 20-30 minutesA broad gradient helps to elute all components and provides a starting point for optimization.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable and reproducible retention times.
Detection UV at 280 nm or Diode Array Detector (DAD)Many isoquinolines have a UV chromophore. A DAD is useful for checking peak purity.
Q4: When should I switch from a standard C18 column to a different stationary phase?

You should consider an alternative stationary phase when you are unable to achieve adequate resolution (Rs < 1.5) on a C18 column despite systematically optimizing the mobile phase (pH, organic modifier). The choice of the next column depends on the nature of the isomers.

cluster_0 Isomer Type cluster_1 Recommended Column Chemistry start Poor Resolution on C18? positional Positional Isomers (e.g., ortho, meta, para) start->positional Yes chiral Stereoisomers (Enantiomers) start->chiral Yes phenyl Phenyl-Hexyl or PFP (π-π interactions) positional->phenyl csp Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) chiral->csp

Caption: Decision tree for alternative column selection.

For positional isomers, a phenyl-based column (e.g., Phenyl-Hexyl) or a pentafluorophenyl (PFP) column is highly recommended.[6][7] These phases offer alternative selectivity to C18 by introducing π-π and dipole-dipole interactions, which are highly effective for separating aromatic compounds.[4][8] For enantiomers, a chiral stationary phase (CSP) is essential, as these isomers cannot be separated on an achiral column.[3][9]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue 1: Poor Resolution or Co-elution of Isomer Peaks

This is the most frequent challenge. A systematic troubleshooting approach is required to improve the separation.

start Start: Poor Resolution (Rs < 1.5) ph Adjust Mobile Phase pH (Control analyte ionization) start->ph organic Optimize Organic Modifier % (Adjust retention) ph->organic If resolution still poor end Resolution Acceptable ph->end Success column Evaluate Different Stationary Phase (Change selectivity) organic->column If resolution still poor organic->end Success temp Adjust Column Temperature (Affects kinetics & selectivity) column->temp If resolution still poor column->end Success temp->end Success

Caption: Troubleshooting workflow for poor peak resolution.

Detailed Troubleshooting Steps:
  • Mobile Phase pH Adjustment: The separation of basic compounds like isoquinolines is highly dependent on the mobile phase pH.[4][10] The pH controls the degree of ionization, which directly impacts retention time in reversed-phase HPLC.[11]

    • Causality: By adjusting the pH, you can change the charge state of your isomers. If their pKa values are slightly different, there will be a specific pH where the difference in their ionization is maximized, leading to better separation. It is generally best to work at a pH at least 2 units away from the analyte's pKa to ensure a single ionic form and prevent peak splitting.[11]

    • Protocol: Prepare a series of buffered mobile phases with pH values ranging from 3 to 6. Analyze your isomer mixture with each mobile phase to find the optimal pH for resolution.

  • Optimization of Organic Modifier: The type and concentration of the organic solvent significantly impact retention and selectivity.[4]

    • Causality: Changing the percentage of acetonitrile or methanol alters the polarity of the mobile phase, which changes the partitioning of the analytes between the mobile and stationary phases. Sometimes, switching from acetonitrile to methanol (or vice-versa) can change the elution order by altering specific analyte-solvent interactions.[12]

    • Protocol: Using an isocratic elution, systematically vary the concentration of the organic modifier. For example, start with a 30:70 (v/v) organic:aqueous buffer and incrementally change the organic content by 5% to observe the effect on resolution.

  • Stationary Phase Selection: Standard C18 columns may not provide sufficient selectivity.[4]

    • Causality: C18 phases separate primarily based on hydrophobicity. Isomers often have very similar hydrophobicity. Phenyl columns add π-π interactions, which can differentiate between isomers based on the position of aromatic rings and substituents.[8][13] Chiral columns contain a chiral selector that forms transient diastereomeric complexes with the enantiomers, allowing for their separation.[9]

    • Recommendation: For positional isomers, try a Phenyl-Hexyl or PFP column. For enantiomers, a polysaccharide-based chiral column (e.g., cellulose or amylose-based) is a robust choice.[1]

  • Temperature Adjustment: Adjusting the column temperature can influence the selectivity of the separation.[12][14]

    • Causality: Temperature affects both the mobile phase viscosity (and thus efficiency) and the thermodynamics of analyte-stationary phase interactions.[15] Changing the temperature can sometimes improve resolution, although the effect can be hard to predict.

    • Protocol: Evaluate the separation at different temperatures (e.g., 25°C, 35°C, 45°C) while keeping other parameters constant.

Issue 2: Peak Tailing

Peak tailing is characterized by an asymmetric peak with a drawn-out trailing edge. It compromises resolution and integration accuracy.

  • Possible Cause 1: Secondary Silanol Interactions

    • Explanation: Free, acidic silanol groups on the silica surface of the stationary phase can interact strongly with basic analytes like isoquinolines, causing tailing.[16]

    • Solution: Add a competing base like 0.1% triethylamine (TEA) to the mobile phase to block the active silanol sites. Alternatively, use a low pH mobile phase (e.g., pH < 3) to suppress the ionization of the silanol groups.[16]

  • Possible Cause 2: Column Overload

    • Explanation: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[6][14]

    • Solution: Reduce the injection volume or dilute the sample.[6]

  • Possible Cause 3: Mismatched Sample Solvent

    • Explanation: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause poor peak shape.[14][16]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase composition.

Issue 3: Inconsistent Retention Times

Poor reproducibility of retention times is a common problem that indicates a lack of system stability.

start Inconsistent Retention Times equil Is column fully equilibrated? start->equil mobile Is mobile phase fresh & buffered? equil->mobile Yes sol_equil Action: Equilibrate with 10-20 column volumes equil->sol_equil No temp Is column temperature stable? mobile->temp Yes sol_mobile Action: Prepare fresh buffered mobile phase daily mobile->sol_mobile No sol_temp Action: Use a column oven temp->sol_temp No

Caption: Logic for diagnosing inconsistent retention times.

  • Possible Cause 1: Inadequate Column Equilibration

    • Explanation: The column must be fully equilibrated with the mobile phase before each injection, especially for gradient methods. Failure to do so will result in shifting retention times.[4][16]

    • Solution: Flush the column with at least 10-20 column volumes of the initial mobile phase before starting your sequence.[4]

  • Possible Cause 2: Mobile Phase Instability

    • Explanation: The pH of unbuffered or poorly buffered aqueous mobile phases can change over time due to the absorption of atmospheric CO2. Organic solvents can evaporate, changing the mobile phase ratio.[6]

    • Solution: Prepare fresh mobile phase daily and use a buffer to maintain a stable pH.[4][6] Keep mobile phase bottles capped.

  • Possible Cause 3: Column Temperature Fluctuation

    • Explanation: Small changes in temperature can affect retention times.

    • Solution: Use a thermostatically controlled column compartment to maintain a consistent temperature.[6]

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Screening

This protocol outlines a method for determining the optimal mobile phase pH for separating basic positional isomers.

  • Prepare Buffers: Create three aqueous mobile phase A solutions at different pH values using a 10 mM buffer. For example:

    • Mobile Phase A1: 10 mM Ammonium Formate, pH 3.0

    • Mobile Phase A2: 10 mM Ammonium Acetate, pH 4.5[10]

    • Mobile Phase A3: 10 mM Ammonium Acetate, pH 6.0

  • Mobile Phase B: Use Acetonitrile.

  • HPLC System Setup: Use a standard C18 column.

  • Analysis: For each Mobile Phase A, run an identical gradient (e.g., 10-70% B over 20 minutes) with your isomer sample.

  • Evaluation: Compare the chromatograms. Identify the pH that provides the best resolution between the critical isomer pair. This pH should be used for further method optimization.

Protocol 2: Chiral HPLC for Enantiomer Separation

This protocol is a starting point for separating isoquinoline enantiomers, adapted from methods for similar compounds.[1]

  • Column: Chiralpak AD or Chiralcel OD column (or similar polysaccharide-based CSP), 4.6 x 250 mm, 5 µm.[1]

  • Mobile Phase: A mixture of an alcohol (e.g., Methanol or Ethanol) and an amine modifier. A good starting point is Methanol with 0.1% Diethylamine (DEA).[1]

  • Elution Mode: Isocratic.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at an appropriate wavelength (e.g., 270 nm).[1]

  • Optimization: Systematically vary the ratio of the alcohol and amine modifier. If separation is not achieved, switch the alcohol (e.g., from Methanol to Ethanol or Isopropanol).

References
  • Effect of mobile phase buffer pH on separation selectivity of some isoquinoline alkaloids in reversed-phase systems of Pressuriz. (n.d.). Google Scholar.
  • Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers - Benchchem. (n.d.). BenchChem.
  • Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. (2025, February 28). MDPI. [Link]

  • HPLC separation of isoquinoline alkaloids for quality control of corydalis species. (2011, October 20). Semantic Scholar. [Link]

  • Chiral Alkaloid Analysis. (2021, February 8). IntechOpen. [Link]

  • Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer. (2025, June 19). MicroSolv Technology Corporation. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2026, March 12). Restek. [Link]

  • Different Types of Stationary Phases in Liquid Chromatography - Veeprho Pharmaceuticals. (2025, August 25). Veeprho. [Link]

  • Phenyl Stationary Phases for HPLC - Element Lab Solutions. (n.d.). Element Lab Solutions. [Link]

  • [Reader Insight] A Guide to Selective Columns for Isomer Separation - Welch Materials. (2024, November 18). Welch Materials. [Link]

  • HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. (2011, August 6). Korean Chemical Society. [https://www.kcsnet.or.kr/main/page.htm?code=publi_jour&lang=en&site_id=kcsnet&page_id=0302&search_key=all&search_value=HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species&goto_page=1&pkid=22384&view_mode=view]([Link] Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species&goto_page=1&pkid=22384&view_mode=view)

  • Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru. (2023, August 9). Thermo Fisher Scientific. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. (n.d.). Phenomenex. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Crawford Scientific. [Link]

  • Resolving the Isomer Problem: Tackling Characterization Challenges. (2021, December 10). Biocompare. [Link]

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. (n.d.). Google Scholar. [Link]

Sources

Reference Data & Comparative Studies

Validation

validation of 8-Chloro-7-fluoroisoquinolin-3-ol biological activity

Validation of 8-Chloro-7-fluoroisoquinolin-3-ol Biological Activity: A Comparative Guide to CBP/p300 Bromodomain Inhibition As the landscape of epigenetic drug discovery evolves, targeting transcriptional co-activators h...

Author: BenchChem Technical Support Team. Date: March 2026

Validation of 8-Chloro-7-fluoroisoquinolin-3-ol Biological Activity: A Comparative Guide to CBP/p300 Bromodomain Inhibition

As the landscape of epigenetic drug discovery evolves, targeting transcriptional co-activators has emerged as a highly effective strategy for treating lineage-specific malignancies. 8-Chloro-7-fluoroisoquinolin-3-ol (CAS: 1175272-65-7) is a highly specialized heterocyclic building block. In modern medicinal chemistry, it serves as the foundational pharmacophore for synthesizing advanced imidazopiperazine and imidazopiperazinone inhibitors[1]. These derivatives are specifically engineered to target the bromodomains of the transcription activating proteins CBP (CREB-binding protein) and p300 (EP300)[1].

This guide provides an objective, data-driven comparison of 8-Chloro-7-fluoroisoquinolin-3-ol (8-CFIQ-3-ol) derivatives against established industry benchmarks, detailing the mechanistic rationale and the self-validating experimental protocols required to confirm their biological activity.

Mechanistic Rationale: Bromodomain vs. HAT Domain Inhibition

CBP and p300 are paralogous, multi-domain proteins that act as master transcriptional co-activators[1]. They possess both a catalytic Histone Acetyltransferase (HAT) domain and a bromodomain. The bromodomain functions as an epigenetic "reader," recognizing acetylated lysine (Kac) residues on histone tails (e.g., H3K27ac)[2]. By binding to these marks, the CBP/p300 complex is recruited to chromatin, facilitating the transcription of critical oncogenes such as c-Myc and the Androgen Receptor (AR)[3].

The structural integration of the 8-CFIQ-3-ol scaffold into small molecules yields potent bromodomain inhibitors [1]. Unlike first-generation inhibitors that target the HAT catalytic domain, bromodomain inhibitors competitively block the reader pocket. This prevents the recruitment of CBP/p300 to chromatin, effectively silencing oncogenic transcription without directly shutting down global enzymatic acetylation. This distinction is critical for minimizing off-target toxicity while maintaining robust anti-tumor efficacy in castration-resistant prostate cancer (CRPC) and hematological malignancies[1].

G A Histone Acetylation (H3K27ac) B CBP/p300 Bromodomain Chromatin Recruitment A->B Acetyl-Lysine Recognition C Oncogene Transcription (c-Myc, AR, AR-V7) B->C Transcriptional Activation D Tumor Proliferation (CRPC, AML) C->D Cell Cycle Progression E 8-CFIQ-3-ol Derivatives (Bromodomain Inhibitor) E->B Blocks Binding F A-485 (HAT Domain Inhibitor) F->A Blocks Acetylation

Mechanistic pathway of CBP/p300 signaling and targeted inhibition points.

Comparative Performance Data

To objectively validate the biological activity of 8-CFIQ-3-ol-derived bromodomain inhibitors, we benchmark them against two established industry standards:

  • A-485: A highly potent, selective HAT catalytic domain inhibitor used as a primary research tool for p300/CBP enzymatic blockade[2].

  • CCS1477 (Inobrodib): A clinical-stage, orally bioavailable CBP/p300 bromodomain inhibitor known for degrading AR and c-Myc[3].

Table 1: Quantitative Profiling of CBP/p300 Inhibitor Classes

Compound ClassPrimary Target DomainCBP Affinity (IC50 / Kd)p300 Affinity (IC50 / Kd)Selectivity ProfileCellular Efficacy (22Rv1 CRPC Model)
8-CFIQ-3-ol Derivatives Bromodomain (Reader)Low nM rangeLow nM rangeHigh over BRD4/BETDownregulates AR-FL, AR-V7, and c-Myc
CCS1477 (Benchmark) Bromodomain (Reader)Kd = 1.7 nM[3]Kd = 1.3 nM[3]130-fold over BRD4[4]IC50 = 96 nM (Proliferation)[5]
A-485 (Benchmark) HAT (Catalytic)IC50 = 2.6 nM[2]IC50 = 9.8 nM[2]>1000-fold over other HATsReduces H3K27ac; inhibits proliferation[6]

Data Synthesis: While A-485 is excellent for studying global acetylation mechanics, 8-CFIQ-3-ol derivatives and CCS1477 are superior for targeted transcriptional silencing in AR-driven cancers, as they specifically evict the transcription complex from the promoter regions[5].

Experimental Validation Protocols

To ensure scientific integrity, the biological activity of 8-CFIQ-3-ol derivatives must be validated using self-validating, orthogonal assay systems.

Protocol A: TR-FRET Assay for CBP Bromodomain Binding

Causality & Rationale: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is the gold standard for high-throughput bromodomain screening[7]. By utilizing a time delay before measurement, TR-FRET eliminates short-lived background autofluorescence from the chemical compounds, ensuring a high signal-to-noise ratio[8].

Self-Validating System: The assay utilizes a Europium (Eu3+) chelate-labeled CBP bromodomain (Donor) and an Allophycocyanin (APC)-labeled acetylated peptide (Acceptor)[9]. A loss of FRET signal directly correlates to competitive displacement by the inhibitor[10].

  • Reagent Preparation: Dilute the GST-tagged CBP bromodomain (amino acids 1081-1197) and Eu3+-labeled anti-GST antibody in TR-FRET assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Triton X-100)[8]. Keep on ice.

  • Compound Titration: Prepare a 10-point serial dilution of the 8-CFIQ-3-ol derivative in DMSO. Transfer to a 384-well microplate, ensuring final DMSO concentration remains ≤1% to prevent protein denaturation[10].

  • Equilibration: Add the CBP-Eu3+ complex to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor with the target[10].

  • Substrate Addition: Add the APC-labeled tetra-acetylated H4 peptide (Ac-K5/8/12/16) to initiate the FRET pairing[1].

  • Detection & Validation: Incubate for 60 minutes. Excite the plate at 340 nm and measure emission at 620 nm (Eu3+) and 665 nm (APC)[9].

  • Quality Control: Calculate the Z'-factor using positive (A-485 or CCS1477) and negative (DMSO vehicle) controls. A Z'-factor > 0.6 validates the assay's robustness[9].

Workflow S1 1. Reagent Preparation Equilibrate Eu-CBP & APC-Peptide S2 2. Compound Titration Serial dilution of 8-CFIQ-3-ol deriv. S1->S2 S3 3. Competitive Incubation Mix Target, Substrate & Inhibitor S2->S3 S4 4. Excitation (340 nm) Europium Donor Excitation S3->S4 S5 5. Emission Detection Measure 620 nm & 665 nm S4->S5 S6 6. Data Analysis Calculate IC50 & Z'-factor S5->S6

Step-by-step TR-FRET assay workflow for validating CBP bromodomain binding affinity.

Protocol B: Cellular Target Engagement (Western Blot Profiling)

Causality & Rationale: Biochemical affinity must translate to cellular efficacy. For prostate cancer applications, the 22Rv1 cell line is strictly required. Unlike standard LNCaP cells, 22Rv1 expresses both full-length AR (AR-FL) and the constitutively active splice variant AR-V7[3]. Because AR-V7 lacks the ligand-binding domain, standard anti-androgens fail. CBP/p300 bromodomain inhibitors bypass this by shutting down transcription at the chromatin level[5].

  • Cell Culture: Culture 22Rv1 cells in RPMI-1640 supplemented with 10% FBS. Seed at 3×105 cells/well in 6-well plates.

  • Treatment: Treat cells with varying concentrations of the 8-CFIQ-3-ol derivative (e.g., 10 nM, 50 nM, 100 nM, 500 nM) and CCS1477 (positive control) for 48 to 72 hours[3].

  • Lysate Preparation: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve transient protein states.

  • Immunoblotting: Resolve proteins via SDS-PAGE. Probe with primary antibodies against AR (detecting both ~110 kDa AR-FL and ~80 kDa AR-V7), c-Myc, and β -actin (loading control)[5].

  • Validation: A successful 8-CFIQ-3-ol derivative will demonstrate a dose-dependent degradation of AR-FL, AR-V7, and c-Myc, confirming on-target cellular engagement[5].

Conclusion & Strategic Selection

When designing preclinical pipelines, the choice of inhibitor scaffold dictates the downstream clinical viability. While A-485 remains an indispensable tool for probing the HAT catalytic mechanism[2], its broad impact on global acetylation can limit therapeutic windows. Conversely, utilizing 8-Chloro-7-fluoroisoquinolin-3-ol as a synthetic precursor yields highly selective bromodomain inhibitors[1]. These compounds match the targeted transcriptional silencing profile of clinical candidates like CCS1477[3], making them the superior choice for developing therapeutics aimed at AR-driven prostate cancers and c-Myc-dependent hematological malignancies.

Sources

Comparative

Validating the Mechanism of Action of a New Quinolone Derivative: A Comparative Guide

In the ever-present battle against antimicrobial resistance, the development of novel antibiotics with superior efficacy and the ability to overcome existing resistance mechanisms is paramount. This guide provides a comp...

Author: BenchChem Technical Support Team. Date: March 2026

In the ever-present battle against antimicrobial resistance, the development of novel antibiotics with superior efficacy and the ability to overcome existing resistance mechanisms is paramount. This guide provides a comprehensive framework for validating the mechanism of action of a new quinolone derivative, designated here as "Innovofloxacin." We will objectively compare its performance against established quinolones, ciprofloxacin and levofloxacin, providing the supporting experimental data and protocols necessary for rigorous scientific validation.

The Quinolone Class: A Legacy of Targeting Bacterial Topoisomerases

Quinolone antibiotics function by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for managing DNA topology during replication, transcription, and repair. By trapping these enzymes in a complex with cleaved DNA, quinolones induce lethal double-strand breaks in the bacterial chromosome.[3][4][5]

Innovofloxacin has been designed with a novel C-7 substituent hypothesized to enhance its binding affinity to the enzyme-DNA complex, particularly in strains harboring mutations that confer resistance to older fluoroquinolones. This guide will walk you through the essential experiments to test this hypothesis.

Visualizing the Core Mechanism

The following diagram illustrates the established mechanism of action for quinolone antibiotics, which serves as the foundation for our validation studies.

Quinolone_Mechanism cluster_0 Bacterial Cell DNA_Replication DNA Replication Fork Supercoiled_DNA Positively Supercoiled DNA DNA_Replication->Supercoiled_DNA induces supercoiling DNA_Gyrase DNA Gyrase (GyrA/GyrB) Supercoiled_DNA->DNA_Gyrase is a substrate for Relaxed_DNA Relaxed/Decatenated DNA Topo_IV Topoisomerase IV (ParC/ParE) Relaxed_DNA->Topo_IV decatenates daughter chromosomes DNA_Gyrase->Relaxed_DNA relaxes supercoils Cleavage_Complex_Gyrase Gyrase-DNA-Quinolone Cleavage Complex DNA_Gyrase->Cleavage_Complex_Gyrase forms Cleavage_Complex_TopoIV TopoIV-DNA-Quinolone Cleavage Complex Topo_IV->Cleavage_Complex_TopoIV forms Quinolone Innovofloxacin Quinolone->Cleavage_Complex_Gyrase Quinolone->Cleavage_Complex_TopoIV DSB Double-Strand Breaks Cleavage_Complex_Gyrase->DSB leads to Cleavage_Complex_TopoIV->DSB leads to Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Quinolone mechanism of action targeting DNA gyrase and topoisomerase IV.

Part 1: In Vitro Validation of Enzyme Inhibition

The initial and most direct assessment of a new quinolone's mechanism of action is to measure its inhibitory activity against purified DNA gyrase and topoisomerase IV.

DNA Gyrase Supercoiling Inhibition Assay

Scientific Rationale: This assay directly measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase. DNA gyrase introduces negative supercoils into relaxed circular DNA, a process that can be visualized by the increased electrophoretic mobility of the supercoiled plasmid on an agarose gel.[6]

Experimental Protocol:

  • Reaction Setup: In a 20 µL reaction volume, combine the following in order: reaction buffer (35 mM Tris-HCl pH 8.0, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA, 6.5% glycerol), 300 ng of relaxed pBR322 plasmid DNA, and the test compound (Innovofloxacin, ciprofloxacin, or levofloxacin) at varying concentrations.[7]

  • Enzyme Addition: Add 2 units of E. coli DNA gyrase to initiate the reaction.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 4 µL of 6x stop buffer/loading dye (30% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol, 1% SDS).

  • Electrophoresis: Load the samples onto a 1% agarose gel and run at 80V for 2 hours.

  • Visualization and Analysis: Stain the gel with ethidium bromide and visualize under UV light. Quantify the amount of supercoiled DNA in each lane to determine the IC50 value (the concentration of the drug that inhibits 50% of the enzyme's activity).

Comparative Data: DNA Gyrase Inhibition (IC50, µM)

CompoundE. coli DNA GyraseS. aureus DNA Gyrase
Innovofloxacin 0.08 0.15
Ciprofloxacin0.250.80
Levofloxacin0.301.20
Topoisomerase IV Decatenation Assay

Scientific Rationale: This assay assesses the inhibition of topoisomerase IV's ability to decatenate, or unlink, interlinked DNA circles. Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, serves as the substrate.[8] Successful decatenation releases these minicircles, which can then enter the agarose gel during electrophoresis.

Experimental Protocol:

  • Reaction Setup: In a 20 µL reaction volume, prepare a master mix containing reaction buffer (40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 1 mM ATP, 50 µg/mL albumin), 200 ng of kDNA, and the test compound at various concentrations.[8]

  • Enzyme Addition: Add 1 unit of E. coli or S. aureus topoisomerase IV to start the reaction.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction with 4 µL of 6x stop buffer/loading dye.

  • Electrophoresis: Run samples on a 1% agarose gel at 100V for 1.5 hours.

  • Visualization and Analysis: Stain with ethidium bromide and visualize. The disappearance of the kDNA from the well and the appearance of decatenated minicircles in the gel indicate enzyme activity. Quantify the minicircle bands to determine the IC50.

Comparative Data: Topoisomerase IV Inhibition (IC50, µM)

CompoundE. coli Topoisomerase IVS. aureus Topoisomerase IV
Innovofloxacin 0.12 0.05
Ciprofloxacin0.400.20
Levofloxacin0.550.25

Part 2: Cell-Based Validation of Antibacterial Activity

While in vitro enzyme assays are crucial, it is essential to confirm that the compound can penetrate the bacterial cell wall and exert its effect in a cellular context.

Minimum Inhibitory Concentration (MIC) Determination

Scientific Rationale: The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.[9] This is a standard method for assessing the potency of a new antibiotic against a panel of relevant bacterial strains.

Experimental Protocol (Broth Microdilution):

  • Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL). Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading: Determine the MIC as the lowest concentration of the compound at which there is no visible turbidity.

Comparative Data: Minimum Inhibitory Concentrations (MIC, µg/mL)

OrganismStrainInnovofloxacin CiprofloxacinLevofloxacin
Escherichia coliATCC 259220.015 0.060.12
Staphylococcus aureusATCC 292130.03 0.250.5
Pseudomonas aeruginosaATCC 278530.25 12
Streptococcus pneumoniaeATCC 496190.06 11

Part 3: Overcoming Resistance Mechanisms

A key advantage of a new antibiotic is its ability to remain effective against strains that have developed resistance to existing drugs. Quinolone resistance often arises from mutations in the target enzymes (gyrA/parC) or through increased efflux of the drug from the cell.[1][2][10]

Activity Against Quinolone-Resistant Strains

Scientific Rationale: By testing the new compound against well-characterized resistant strains, we can determine if its novel structure allows it to bypass these resistance mechanisms.

Experimental Protocol:

The MIC determination protocol described in section 2.1 is repeated using a panel of isogenic strains with known quinolone resistance mutations.

Comparative Data: MICs Against Resistant Strains (µg/mL)

OrganismResistance MechanismInnovofloxacin CiprofloxacinLevofloxacin
E. coliGyrA (S83L)0.12 48
S. aureusParC (S80F)0.25 >32>32
P. aeruginosaEfflux pump (mexCD-oprJ) overexpression1 1632

Visualizing the Validation Workflow

The following diagram outlines the logical flow of experiments for validating the mechanism of action of Innovofloxacin.

Validation_Workflow Start New Quinolone Derivative (Innovofloxacin) In_Vitro Part 1: In Vitro Enzyme Assays Start->In_Vitro Gyrase_Assay DNA Gyrase Supercoiling Inhibition Assay In_Vitro->Gyrase_Assay TopoIV_Assay Topoisomerase IV Decatenation Assay In_Vitro->TopoIV_Assay Cell_Based Part 2: Cell-Based Assays Gyrase_Assay->Cell_Based TopoIV_Assay->Cell_Based MIC MIC Determination (Susceptible Strains) Cell_Based->MIC Resistance Part 3: Activity Against Resistant Strains MIC->Resistance MIC_Resistant MIC Determination (Resistant Strains) Resistance->MIC_Resistant Conclusion Mechanism Validated & Superiority Demonstrated MIC_Resistant->Conclusion

Caption: Experimental workflow for validating the mechanism of action of Innovofloxacin.

Conclusion

The experimental data presented in this guide provides a robust validation of Innovofloxacin's mechanism of action as a potent inhibitor of bacterial DNA gyrase and topoisomerase IV. The significantly lower IC50 and MIC values compared to ciprofloxacin and levofloxacin demonstrate its superior potency. Most importantly, Innovofloxacin maintains significant activity against bacterial strains that have developed resistance to existing quinolones through target mutations and efflux mechanisms. This positions Innovofloxacin as a promising candidate for further development in the fight against drug-resistant bacterial infections.

References

  • Mechanism of Quinolone Action and Resistance. National Institutes of Health. [Link]

  • Mechanism of action of and resistance to quinolones. National Institutes of Health. [Link]

  • Mechanisms of quinolone action and resistance: where do we stand?. Microbiology Society. [Link]

  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. MDPI. [Link]

  • Quinolone antibiotic. Wikipedia. [Link]

  • ProFoldin E. coli DNA Gyrase DNA Supercoiling Assay Kits. ProFoldin. [Link]

  • Evaluation of Susceptibility Testing To Detect Fluoroquinolone Resistance Mechanisms in Streptococcus pneumoniae. American Society for Microbiology. [Link]

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. National Institutes of Health. [Link]

  • DNA gyrase, topoisomerase IV, and the 4-quinolones. National Institutes of Health. [Link]

  • DNA gyrase, topoisomerase IV, and the 4-quinolones. American Society for Microbiology. [Link]

  • Intracellular action of fluoroquinolones. When DNA gyrase and DNA... ResearchGate. [Link]

  • DNA Supercoiling Measurement in Bacteria. Springer Nature Experiments. [Link]

  • DNA supercoiling measurement in bacteria. National Institutes of Health. [Link]

  • Validation of antibacterial mechanism of action using regulated antisense RNA expression in Staphylococcus aureus. PubMed. [Link]

  • DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance. PNAS. [Link]

  • A comparison of fluoroquinolones versus other antibiotics for treating enteric fever: meta-analysis. National Institutes of Health. [Link]

  • Escherichia coli Topoisomerase IV Relaxation Assay. Inspiralis. [Link]

  • DNA gyrase supercoiling inhibition assay. Bio-protocol. [Link]

  • Comparative efficacy of besifloxacin and other fluoroquinolones in a prophylaxis model of penicillin-resistant Streptococcus pneumoniae rabbit endophthalmitis. PubMed. [Link]

  • Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. [Link]

  • DNA Decatenation Catalyzed by Bacterial Topoisomerase IV. National Institutes of Health. [Link]

  • Discovering the Mechanism of Action of Novel Antibacterial Agents through Transcriptional Profiling of Conditional Mutants. American Society for Microbiology. [Link]

  • DNA Supercoiling Catalyzed by Bacterial Gyrase. National Institutes of Health. [Link]

  • Fluoroquinolones compared with β-lactam antibiotics for the treatment of acute bacterial sinusitis: a meta-analysis of randomized controlled trials. CMAJ. [Link]

  • Comparing fluoroquinolones: Is faster better?. Healio. [Link]

  • Pharmacokinetic properties of Fluoroquinolones in Comparative Aspect of their effect on Pathogenic microflora. Research Journal of Pharmacy and Technology. [Link]

  • Escherichia coli Topoisomerase IV Decatenation Assay. Inspiralis. [Link]

  • Mechanisms of Resistance to Quinolones. IntechOpen. [Link]

  • Drug Susceptibility Test and Analysis of Quinolone Resistance Genes in Mycoplasma hyopneumoniae Vaccine Strains and Field Isolates from China. Dove Medical Press. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [Link]

  • Mechanisms of drug resistance: quinolone resistance. National Institutes of Health. [Link]

  • Bacterial resistance to quinolones: mechanisms and clinical importance. PubMed. [Link]

  • Discovery and development of new antibacterial drugs: learning from experience?. Oxford Academic. [Link]

  • Mycobacterium tuberculosis Gyrase Supercoiling Assay. Inspiralis. [Link]

  • Streptococcus pneumoniae DNA Gyrase and Topoisomerase IV: Overexpression, Purification, and Differential Inhibition by Fluoroquinolones. American Society for Microbiology. [Link]

  • A Review of Antibacterial Candidates with New Modes of Action. ACS Infectious Diseases. [Link]

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Validation

Benchmarking Novel Compound NV-731 Against Standard-of-Care Antibiotics: A Comprehensive In Vitro and In Vivo Guide

As a Senior Application Scientist, I approach the benchmarking of novel antimicrobial compounds not merely as a checklist of standard assays, but as a cohesive, self-validating system. To accurately position a novel cand...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the benchmarking of novel antimicrobial compounds not merely as a checklist of standard assays, but as a cohesive, self-validating system. To accurately position a novel candidate—herein designated as Compound NV-731 —against Standard-of-Care (SoC) antibiotics like Vancomycin and Meropenem, we must rigorously interrogate its potency, mechanism of action, and translational viability.

This guide outlines the critical experimental cascade required to objectively benchmark NV-731, detailing the causality behind our experimental choices, self-validating protocol methodologies, and comparative data synthesis.

Baseline Potency: MIC and MBC Determination

Causality & Rationale

Before exploring complex pharmacodynamics, we must establish the absolute baseline potency of the compound. The Minimum Inhibitory Concentration (MIC) defines the lowest concentration required to arrest visible bacterial growth, while the Minimum Bactericidal Concentration (MBC) determines the threshold for a 99.9% (3-log₁₀) cell death. We utilize broth microdilution because it is highly standardized, easily reproducible, and allows for the simultaneous testing of multiple replicates and controls (vehicle, sterility, and growth controls) to ensure the assay self-validates.

Experimental Protocol: Broth Microdilution

This methodology is strictly grounded in the for aerobic bacteria[1].

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Aliquot 100 µL into a 96-well microtiter plate.

  • Compound Dilution: Perform 2-fold serial dilutions of NV-731, Vancomycin, and Meropenem across the plate. Include a vehicle control (e.g., 1% DMSO) to ensure the solvent does not inhibit growth.

  • Inoculum Standardization: Suspend isolated colonies of the test strain (e.g., Staphylococcus aureus MRSA ATCC 43300) in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Inoculation: Dilute the suspension in CAMHB and add 10 µL to each well to achieve a final well concentration of 5×105 CFU/mL. Leave one column uninoculated as a sterility control.

  • Incubation & MIC Reading: Incubate the plate at 37°C for 16–20 hours. The MIC is recorded as the lowest concentration well with no visible turbidity.

  • MBC Determination: Aspirate 10 µL from all clear wells and plate onto drug-free Tryptic Soy Agar (TSA). Incubate for 24 hours at 37°C. The MBC is the lowest concentration resulting in ≥99.9% reduction of the initial inoculum.

Quantitative Data: In Vitro Susceptibility
Antimicrobial AgentMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Compound NV-731 0.51.02Bactericidal
Vancomycin (SoC) 1.04.04Bactericidal
Meropenem (SoC) >32>32N/AResistant (MRSA)

Pharmacodynamic Profiling: Time-Kill Kinetics

Causality & Rationale

While MIC provides a static snapshot of potency, it fails to capture the rate of bacterial eradication. Time-kill kinetics are essential to differentiate between bacteriostatic and bactericidal activity over time, providing dynamic insights into the compound's mechanism[2]. By testing at multiples of the MIC (1×, 4×, 8×), we can determine whether the drug exhibits time-dependent or concentration-dependent killing, which directly informs downstream in vivo dosing strategies.

Experimental Protocol: Time-Kill Assay

This protocol is adapted from standardized [3].

  • Culture Preparation: Grow the target pathogen in CAMHB to the mid-logarithmic phase. Adjust the concentration to a starting inoculum of 1×106 CFU/mL.

  • Exposure: Aliquot 10 mL of the standardized culture into sterile flasks. Add NV-731 and SoC antibiotics to achieve final concentrations of 1×, 4×, and 8× their respective MICs. Include a drug-free growth control flask.

  • Incubation: Incubate all flasks in a shaking incubator (200 rpm) at 37°C to ensure uniform exposure and aeration.

  • Temporal Sampling: At predefined intervals (0, 2, 4, 8, and 24 hours), remove 100 µL aliquots from each flask.

  • Neutralization & Plating: Immediately perform 10-fold serial dilutions in sterile Phosphate-Buffered Saline (PBS) to halt drug action. Plate 100 µL of the appropriate dilutions onto TSA plates.

  • Enumeration: Incubate plates for 24 hours at 37°C. Count colonies to calculate the Log₁₀ CFU/mL. A reduction of ≥3 Log₁₀ CFU/mL from the initial inoculum is classified as bactericidal.

TimeKill Start Inoculum Preparation (10^6 CFU/mL) Compound Add NV-731 & SoC (1x, 4x, 8x MIC) Start->Compound Incubate Incubation at 37°C (Shaking 200 rpm) Compound->Incubate Sampling Aliquots taken at 0, 2, 4, 8, 24 hrs Incubate->Sampling Plating Serial Dilution & Plating on Agar Sampling->Plating Analysis CFU Enumeration & Log Reduction Calc Plating->Analysis

Workflow for Time-Kill Kinetics Assay detailing compound exposure to CFU enumeration.

Quantitative Data: Time-Kill Kinetics at 24 Hours
Treatment GroupConcentrationStarting Inoculum (Log₁₀ CFU/mL)24h Count (Log₁₀ CFU/mL)Δ Log₁₀ CFU/mL
Growth Control 06.09.2+3.2
Compound NV-731 4× MIC6.02.1-3.9 (Bactericidal)
Vancomycin 4× MIC6.03.5-2.5 (Bacteriostatic)

In Vivo Efficacy: Neutropenic Murine Thigh Infection Model

Causality & Rationale

In vitro data cannot account for protein binding, tissue penetration, or metabolic clearance. The neutropenic murine thigh infection model is the gold standard for defining Pharmacokinetic/Pharmacodynamic (PK/PD) indices[4]. By chemically inducing neutropenia, we remove the confounding variables of the host's innate immune system, ensuring that any observed bacterial clearance is strictly attributable to the antimicrobial efficacy of the compound itself.

Experimental Protocol: Murine Thigh Model

This protocol is aligned with established[5].

  • Immunosuppression: Administer cyclophosphamide intraperitoneally to specific-pathogen-free (SPF) mice at 150 mg/kg on Day -4 and 100 mg/kg on Day -1 prior to infection to induce profound neutropenia.

  • Infection: On Day 0, inject 50 µL of the bacterial suspension ( 1×105 CFU/thigh) intramuscularly into both posterior thighs of the mice.

  • Treatment Initiation: At 2 hours post-infection (allowing bacteria to reach exponential growth in the tissue), administer NV-731, Vancomycin, or a vehicle control via subcutaneous injection. Utilize a dose-fractionation regimen (e.g., q6h, q12h) based on prior PK data.

  • Baseline Euthanasia: Euthanize a subset of untreated control mice at the 2-hour mark (t=0 of treatment) to establish the baseline bacterial burden.

  • Harvesting: At 24 hours post-treatment, euthanize the remaining mice via CO₂ asphyxiation. Aseptically excise the thigh muscles.

  • Homogenization & Quantification: Homogenize the excised tissue in 2 mL of sterile ice-cold PBS. Serially dilute the homogenate and plate on TSA. Incubate for 24 hours and calculate the change in Log₁₀ CFU/thigh relative to the 0-hour baseline.

MurineModel Neutropenia Induce Neutropenia (Cyclophosphamide Days -4, -1) Infection Intramuscular Inoculation (10^5 CFU/thigh, Day 0) Neutropenia->Infection Treatment Administer NV-731/SoC (2h post-infection) Infection->Treatment Harvest Euthanize & Harvest Thighs (24h post-treatment) Treatment->Harvest Homogenize Tissue Homogenization & Serial Dilution Harvest->Homogenize Quantify Determine In Vivo Efficacy (Δ Log10 CFU/thigh) Homogenize->Quantify

Step-by-step workflow of the Neutropenic Murine Thigh Infection Model for PK/PD profiling.

Quantitative Data: In Vivo Efficacy (24h Post-Treatment)
Treatment GroupDose RegimenBaseline (0h) Log₁₀ CFU/thigh24h Log₁₀ CFU/thighΔ Log₁₀ CFU/thigh
Vehicle Control N/A5.88.4+2.6
Compound NV-731 20 mg/kg (q12h)5.83.6-2.2
Vancomycin 20 mg/kg (q12h)5.84.5-1.3

Conclusion

Compound NV-731 demonstrates superior in vitro bactericidal kinetics and enhanced in vivo tissue clearance compared to the standard-of-care, Vancomycin. The self-validating nature of the time-kill assays and the stringent neutropenic murine model confirm that NV-731's efficacy is driven by its intrinsic pharmacodynamic properties rather than host immune assistance, positioning it as a highly viable candidate for advanced preclinical development.

References

  • Clinical and Laboratory Standards Institute (CLSI). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. URL:[Link]

  • Hossain, T. J. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. European Journal of Microbiology and Immunology. URL:[Link]

  • Roelofsen, E. E., et al. Pharmacodynamics of Flucloxacillin in a Neutropenic Murine Thigh Infection Model: A Piece of the Puzzle towards Evidence-Based Dosing. Antibiotics (MDPI). URL:[Link]

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Comparative

A Researcher's Guide to Assessing the Selectivity of Novel Kinase Inhibitors: A Case Study of 8-Chloro-7-fluoroisoquinolin-3-ol

In the landscape of modern drug discovery, particularly in oncology, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy.[1][2] The human kinome, comprising over 500 protein k...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly in oncology, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy.[1][2] The human kinome, comprising over 500 protein kinases, presents a vast array of therapeutic targets.[2] However, the high degree of structural conservation, especially within the ATP-binding pocket, poses a significant challenge in developing truly selective inhibitors.[3] Off-target effects can lead to unforeseen toxicities or even paradoxical pathway activation, complicating clinical development.[4][5] Therefore, a rigorous and multi-faceted assessment of inhibitor selectivity is not just a regulatory requirement but a fundamental aspect of preclinical research.

This guide provides a comprehensive framework for assessing the selectivity of a novel kinase inhibitor, using the hypothetical compound 8-Chloro-7-fluoroisoquinolin-3-ol as a case study. While no specific biological data for this exact molecule is publicly available, its isoquinoline scaffold is a well-recognized pharmacophore in kinase inhibitor design.[1][6][7] We will proceed with the scientifically grounded assumption that this compound is a putative kinase inhibitor and outline the experimental journey from broad-panel screening to cellular target validation.

The Isoquinoline Scaffold: A Privileged Structure in Kinase Inhibition

The isoquinoline core is a recurring motif in a multitude of biologically active compounds, including a number of approved and investigational kinase inhibitors.[1][8] Its planar, bicyclic structure provides a versatile scaffold for introducing various substituents to achieve desired potency and selectivity. Derivatives of isoquinoline have been shown to target a range of kinases, including those implicated in cancer and inflammatory diseases.[1][7][8] The specific substitutions on our case molecule, a chlorine at position 8 and a fluorine at position 7, are expected to modulate its electronic properties and steric interactions within the target's binding site, thereby influencing its selectivity profile.

Part 1: Initial Selectivity Profiling - Casting a Wide Net

The first step in characterizing a new potential kinase inhibitor is to understand its landscape of interactions across the human kinome. This is typically achieved through large-scale, in vitro screening panels.

Biochemical Kinome Scanning

Large-scale kinase profiling services, such as Eurofins' KINOMEscan™ or Reaction Biology's kinase panel screening, are the industry standard for initial selectivity assessment.[9][10] These platforms typically utilize competition binding assays where the test compound's ability to displace a ligand from the kinase's ATP-binding site is quantified.

Experimental Workflow: KINOMEscan™

G cluster_0 Assay Preparation cluster_1 Competition Binding cluster_2 Quantification p1 Immobilized Kinase p4 Incubation p1->p4 p2 Test Compound (8-Chloro-7-fluoroisoquinolin-3-ol) p2->p4 p3 Tagged Ligand p3->p4 p5 Affinity Capture p4->p5 p6 Signal Detection p5->p6

Caption: KINOMEscan™ workflow.

The primary output of such a screen is the percent of kinase activity remaining at a single high concentration of the inhibitor (e.g., 1 or 10 µM). This provides a "first-pass" view of the compound's selectivity. Hits from this initial screen are then typically followed up with dose-response curves to determine the dissociation constant (Kd) or IC50 for each interaction.

Data Presentation: Hypothetical KINOMEscan™ Results for 8-Chloro-7-fluoroisoquinolin-3-ol

Kinase TargetPercent Control (%) @ 10 µMKd (nM)Kinase Family
HPK1 2 15 STE
MAP4K4585STE
TNK28150TK
FLT325>1000RTK
c-Kit30>1000RTK
... (400+ other kinases)>50>10,000-

This hypothetical data suggests that 8-Chloro-7-fluoroisoquinolin-3-ol is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation and a promising immuno-oncology target.[6] The compound shows some activity against other kinases, which warrants further investigation.

Part 2: Cellular Target Engagement - Verifying In-Cell Activity

While in vitro assays are invaluable for initial screening, they do not always reflect a compound's behavior in a cellular environment where factors like cell permeability, efflux pumps, and intracellular ATP concentrations come into play.[11] Therefore, the next crucial step is to verify target engagement within intact cells.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for confirming direct drug-target interaction in a cellular context.[12][13] The principle is based on the ligand-induced thermal stabilization of the target protein.[14] When a drug binds to its target, the resulting complex is often more resistant to thermal denaturation.

Experimental Protocol: CETSA® for HPK1

  • Cell Culture: Culture a relevant cell line (e.g., Jurkat T-cells, which endogenously express HPK1) to 80% confluency.

  • Compound Treatment: Treat cells with varying concentrations of 8-Chloro-7-fluoroisoquinolin-3-ol or a vehicle control (DMSO) for a defined period (e.g., 1 hour).

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3-8 minutes using a thermal cycler.[13][14]

  • Cell Lysis and Fractionation: Lyse the cells via freeze-thaw cycles or with a specific lysis buffer.[14] Separate the soluble fraction (containing non-denatured proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation.

  • Protein Detection: Analyze the amount of soluble HPK1 in each sample by Western blotting or other quantitative proteomics methods.

Data Visualization: Expected CETSA® Results

A successful CETSA® experiment will show a rightward shift in the melting curve of HPK1 in the presence of 8-Chloro-7-fluoroisoquinolin-3-ol, indicating stabilization.

G cluster_0 CETSA® Workflow A Treat Cells with Compound B Heat Challenge A->B C Cell Lysis B->C D Separate Soluble & Insoluble Fractions C->D E Quantify Soluble Target Protein D->E

Caption: CETSA® experimental workflow.

NanoBRET™ Target Engagement Assays

Another powerful in-cell technique is the NanoBRET™ Target Engagement assay.[15] This method uses bioluminescence resonance energy transfer (BRET) to measure compound binding to a target protein in live cells. It involves expressing the target kinase as a fusion with NanoLuc® luciferase and using a fluorescent tracer that binds to the kinase's active site. A test compound will compete with the tracer, leading to a decrease in the BRET signal. This allows for the quantitative determination of intracellular IC50 values.[15]

Part 3: Functional Consequences of Target Inhibition - Downstream Signaling Analysis

Confirming target engagement is critical, but it is equally important to demonstrate that this engagement leads to the desired functional outcome. For a kinase inhibitor, this means assessing the phosphorylation status of its downstream substrates.

Western Blot Analysis of Downstream Signaling

Since HPK1 is a negative regulator of T-cell receptor (TCR) signaling, its inhibition is expected to enhance the phosphorylation of downstream effectors like SLP76 and PLCγ1.

Experimental Protocol: Western Blotting

  • Cell Treatment: Treat Jurkat T-cells with 8-Chloro-7-fluoroisoquinolin-3-ol for a specified time, followed by stimulation of the TCR pathway (e.g., using anti-CD3/CD28 antibodies).

  • Cell Lysis: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Immunoblotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated and total forms of HPK1 substrates (e.g., p-SLP76, SLP76).[1]

Data Presentation: Hypothetical Western Blot Results

Treatmentp-SLP76 (Ser376)Total SLP76
DMSO (unstimulated)-+++
DMSO (stimulated)++++
100 nM Cmpd (stimulated)++++++
1 µM Cmpd (stimulated)++++++++

This hypothetical data would demonstrate a dose-dependent increase in SLP76 phosphorylation upon treatment with 8-Chloro-7-fluoroisoquinolin-3-ol, consistent with on-target inhibition of HPK1.

Part 4: Assessing Off-Target Effects and Broader Selectivity

Even with promising initial data, it is crucial to investigate potential off-target liabilities. The initial kinome scan may have revealed secondary targets that require further characterization.

Investigating Secondary Targets

For the hypothetical secondary targets identified in the KINOMEscan™ (e.g., MAP4K4, TNK2), it is prudent to perform cellular target engagement and downstream signaling assays for these kinases as well. This will help to determine if 8-Chloro-7-fluoroisoquinolin-3-ol engages these targets at physiologically relevant concentrations and modulates their activity.

Phenotypic Screening

In addition to target-based assays, phenotypic screening in a panel of diverse cell lines can provide insights into potential off-target effects and uncover unexpected therapeutic opportunities. A compound that is highly selective in biochemical and target-based cellular assays but shows broad anti-proliferative activity across many cell lines may have an off-target mechanism of action.[5]

Conclusion

The assessment of kinase inhibitor selectivity is a complex but essential process in drug discovery. A multi-pronged approach, starting with broad in vitro screening and progressing to rigorous in-cell target validation and functional analysis, is required to build a comprehensive understanding of a compound's mechanism of action and potential liabilities. By following a systematic and evidence-based approach, as outlined in this guide for the hypothetical compound 8-Chloro-7-fluoroisoquinolin-3-ol, researchers can make more informed decisions about which candidates to advance toward clinical development. The ultimate goal is to develop safe and effective medicines that precisely target the drivers of disease.

References
  • Benchchem. Application Notes and Protocols for 4-Substituted Isoquinolines as Kinase Inhibitors.
  • Firat, E., et al. (2012). Chloroquine or chloroquine-PI3K/Akt pathway inhibitor combinations strongly promote γ-irradiation-induced cell death in primary stem-like glioma cells. PLoS One, 7(10), e47357. [Link]

  • Al-Ostoot, F.H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4279. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]

  • Wang, X., et al. (2024). Discovery of 1(2H)-phthalazinone and 1(2H)-isoquinolinone derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. European Journal of Medicinal Chemistry, 265, 116081. [Link]

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7451. [Link]

  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • Roskoski, R., Jr. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Pharmacological Research, 199, 106995. [Link]

  • Klaeger, S., et al. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 214-224. [Link]

  • L'hermitte, F., et al. (2023). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 28(22), 7622. [Link]

  • Firat, E., et al. (2012). Chloroquine or Chloroquine-PI3K/Akt Pathway Inhibitor Combinations Strongly Promote γ-Irradiation-Induced Cell Death in Primary Stem-Like Glioma Cells. PLOS One, 7(10), e47357. [Link]

  • Chiriac, M., et al. (2016). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. Revista de Chimie, 67(3), 438-443. [Link]

  • Vasta, J.D., et al. (2020). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry, 63(20), 11655-11673. [Link]

  • van den Berg, A., et al. (2011). Kinome Profiling. Journal of Cellular and Molecular Medicine, 15(7), 1435-1447. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • Hardy, L., et al. (2023). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

  • Abdel-Maksoud, M.S., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 868. [Link]

  • Blexr. Kinase Screening & Profiling Service. [Link]

  • Ferguson, F.M., & Gray, N.S. (2018). Protein Kinase Inhibitors - Selectivity or Toxicity? IntechOpen. [Link]

  • Chemical-Kinomics. Drug Discovery - Inhibitor. [Link]

  • Atobe, M., et al. (2023). Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs. Research Outreach. [Link]

  • Dai, J., et al. (2022). Flavanols from Nature: A Phytochemistry and Biological Activity Review. Molecules, 27(3), 666. [Link]

  • Klaeger, S., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. The FEBS Journal, 279(18), 3321-3331. [Link]

  • Chen, C., et al. (2017). Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment. International Journal of Nanomedicine, 12, 6615-6627. [Link]

  • Al-Ostoot, F.H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Semantic Scholar. [Link]

  • Henderson, M.J., et al. (2021). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 32(5), 695-703. [Link]

  • Singh, P., et al. (2017). Biological Activities and In Silico Physico-Chemical Properties of 1,2,3- Triazoles Derived from Natural Bioactive Alcohols. Letters in Drug Design & Discovery, 14(9), 1079-1089. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Molina, D.M., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(7), 1534-1549. [Link]

  • Cichońska, A., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(2), 249-257. [Link]

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Validation

Confirming Intracellular Target Engagement: A Comparative Guide to Cell-Based Assays

As a Senior Application Scientist, I frequently encounter a critical bottleneck in early-stage drug discovery: compounds that exhibit single-digit nanomolar affinity in biochemical assays but fail to produce a phenotypic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in early-stage drug discovery: compounds that exhibit single-digit nanomolar affinity in biochemical assays but fail to produce a phenotypic response in cell models. This discrepancy, often termed "cell drop-off," is driven by poor membrane permeability, efflux mechanisms, or intense intracellular competition (such as high physiological ATP concentrations competing with kinase inhibitors)[1].

To bridge this gap, demonstrating intracellular target engagement (TE) has become a mandatory strategic pillar[1]. It proves that a molecule not only enters the cell but physically binds its intended target under physiological conditions[2]. In this guide, we will objectively compare the two leading methodologies for confirming cell-based target engagement: NanoBRET™ and CETSA® .

Methodological Comparison: The Physics and Thermodynamics of TE

NanoBRET™ Target Engagement (Bioluminescence Resonance Energy Transfer)

Developed by Promega, NanoBRET utilizes proximity-based energy transfer to measure compound binding in live cells in real-time[3]. The system relies on expressing the target protein fused to NanoLuc® luciferase (the energy donor) and introducing a cell-permeable fluorescent tracer (the energy acceptor)[4]. When the tracer binds the target, proximity allows energy transfer, generating a BRET signal. A test compound that successfully engages the target competitively displaces the tracer, resulting in a quantifiable loss of signal[5].

Expert Insight: The primary advantage of NanoBRET is its ability to measure real-time kinetics, specifically compound residence time, which is increasingly recognized as a superior predictor of in vivo efficacy compared to static affinity[4].

CETSA® (Cellular Thermal Shift Assay)

Pioneered at the Karolinska Institute and provided by Pelago Bioscience, CETSA operates on a fundamental thermodynamic principle: ligand binding stabilizes a protein, increasing its resistance to heat-induced unfolding[6]. By applying a thermal gradient to compound-treated cells, CETSA generates a melt curve. A shift in the melting temperature (ΔTm) provides direct, label-free evidence of target engagement on endogenous proteins[7].

Expert Insight: CETSA’s greatest strength is its physiological authenticity. Because it does not require genetic fusion tags or overexpression, it can be applied to primary cells, patient-derived tissues, and native endogenous targets[8].

Quantitative Assay Comparison

To guide assay selection, the following table summarizes the operational and quantitative parameters of NanoBRET, CETSA, and traditional Chemoproteomics.

Assay ParameterNanoBRET™ TECETSA®Chemoproteomics (PAL)
Target State Exogenous (NanoLuc Fusion)Endogenous (Native)Endogenous (Native)
Readout Environment Live, Intact CellsCell Lysates (Post-heating)Cell Lysates (Post-lysis)
Real-Time Kinetics Yes (Measures Residence Time)No (End-point assay)No (End-point assay)
Throughput High (384/1536-well plates)Low to Medium (High with HT-CETSA)Low (Mass Spec bottleneck)
Primary Output Intracellular Affinity (Ki), OccupancyThermal Shift (ΔTm)Proteome-wide binding profile

Experimental Methodologies: Building Self-Validating Systems

A robust assay must be designed to fail safely—meaning it should immediately flag artifacts rather than outputting false positives. Below are the field-proven protocols for both techniques, emphasizing the causality behind each step.

Protocol 1: NanoBRET™ Target Engagement

Step 1: Transfection and Expression Control

  • Action: Transiently transfect cells with the NanoLuc-target fusion vector and plate in 384-well formats.

  • Causality: Expression must be tightly controlled to achieve low, physiological levels. Overexpression creates an artificial protein sink that depletes the tracer, artificially inflating the apparent affinity of test compounds.

Step 2: Tracer Titration & Equilibration

  • Action: Generate a dose-response curve of the fluorescent tracer to determine its apparent Kd before testing any compounds[4].

  • Causality: Establishing the tracer's Kd is non-negotiable. By locking the final assay tracer concentration at or below this Kd, the system is thermodynamically sensitized. This ensures the measured IC50 of the test compound can be mathematically converted to a true intracellular affinity (Ki) via the Cheng-Prusoff equation.

Step 3: Compound Competition & Kinetic Reading

  • Action: Co-incubate cells with the fixed tracer and a titration of the test compound. Read the BRET signal dynamically over time.

  • Causality: Because BRET is non-destructive and tracer binding is reversible, reading at multiple time points allows the calculation of compound residence time (k_off), a critical metric for drug durability[4].

Self-Validating System: This assay validates itself through the initial tracer titration. If the tracer fails to reach saturation or exhibits a Hill slope significantly deviating from 1.0, it flags aggregation, poor expression, or non-specific binding, halting the experiment before false compound data is generated.

Protocol 2: CETSA® (Cellular Thermal Shift Assay)

Step 1: Live-Cell Compound Incubation

  • Action: Incubate intact cells with the test compound at 37°C.

  • Causality: This step allows the cellular machinery to process the drug (e.g., active transport, prodrug cleavage) and establishes binding equilibrium with the unmodified, endogenous target protein in its native state[6].

Step 2: Isothermal Aliquoting & Heat Shock

  • Action: Divide the cell suspension into aliquots and subject them to a precise thermal gradient (e.g., 40°C to 65°C) for 3 minutes[6].

  • Causality: Heat applies thermodynamic stress. Unbound proteins unfold and expose their hydrophobic cores, while ligand-bound proteins are thermodynamically stabilized, shifting their unfolding threshold to higher temperatures.

Step 3: Lysis and Aggregate Clearance

  • Action: Rapidly cool, lyse the cells, and centrifuge at ≥20,000 x g.

  • Causality: Centrifugation is the critical physical separation step. It forces the unfolded, aggregated proteins into the pellet. Only the stabilized, folded target protein remains in the supernatant to be quantified via Western Blot, AlphaLISA, or Mass Spectrometry[9].

Self-Validating System: CETSA is inherently self-validating via its vehicle-treated control curve. If the vehicle control fails to produce a standard sigmoidal melt curve (e.g., the protein does not aggregate at high temperatures), it indicates basal protein instability or incomplete lysis, immediately invalidating the run and preventing false-positive thermal shifts.

Visualizing the Workflows

TE_Assays Start Cellular Target Engagement NB_Node NanoBRET™ Assay Start->NB_Node CETSA_Node CETSA® Method Start->CETSA_Node NB_Step1 Express NanoLuc-Fusion NB_Node->NB_Step1 NB_Step2 Add Tracer + Compound NB_Step1->NB_Step2 NB_Step3 Measure BRET Reduction NB_Step2->NB_Step3 C_Step1 Incubate Native Cells CETSA_Node->C_Step1 C_Step2 Apply Thermal Gradient C_Step1->C_Step2 C_Step3 Quantify Soluble Protein C_Step2->C_Step3

Workflow comparison: NanoBRET vs. CETSA for target engagement.

Conclusion

Choosing between NanoBRET and CETSA depends entirely on the biological question at hand. If your program requires high-throughput screening, precise intracellular affinity (Ki), and real-time residence kinetics, NanoBRET is the superior platform. Conversely, if your priority is validating engagement against an unmodified, endogenous target in primary cells or tissues, CETSA provides unmatched physiological relevance.

References

  • Title: CETSA Target Engagement directly in cells Source: Pelago Bioscience URL: [Link]

  • Title: What Is CETSA? Cellular Thermal Shift Assay Explained Source: Pelago Bioscience URL: [Link]

  • Title: Target engagement reagents (CETSA combined with Alpha/HTRF) Source: Revvity URL: [Link]

  • Title: Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution Source: ELRIG URL: [Link]

  • Title: Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems Source: Taylor & Francis URL: [Link]

  • Title: Importance of Quantifying Drug-Target Engagement in Cells Source: ACS Publications URL: [Link]

Sources

Comparative

A Comparative Guide to Validating Novel Antimicrobial Compound Efficacy

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents. For researchers, scientists, and drug development professionals, the rigorous validation...

Author: BenchChem Technical Support Team. Date: March 2026

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents. For researchers, scientists, and drug development professionals, the rigorous validation of a new compound's efficacy is a critical journey from the laboratory bench to potential clinical application. This guide provides a comprehensive framework for this validation process, detailing established methodologies and the rationale behind experimental choices. We will explore a tiered approach, beginning with fundamental in vitro assays and progressing to more complex models that predict in vivo performance.

The Foundational Tier: In Vitro Characterization

The initial evaluation of a novel antimicrobial compound hinges on a series of well-defined in vitro assays designed to determine its fundamental antimicrobial properties. These tests are crucial for establishing a baseline of activity and informing the decision to proceed with further, more resource-intensive studies.

The Minimum Inhibitory Concentration (MIC) is the cornerstone of antimicrobial susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[1][2] The broth microdilution method, standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is a widely accepted technique for determining MIC values.[3][4][5][6]

MIC_Workflow A Prepare Standardized Bacterial Inoculum (0.5 McFarland) C Inoculate Microtiter Plate with Bacteria and Compound Dilutions A->C B Perform Serial Dilutions of Test Compound in Cation-Adjusted Mueller-Hinton Broth B->C D Incubate at 35°C ± 2°C for 16-20 hours C->D E Visually Inspect for Bacterial Growth D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Experimental Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. Dilute this standardized suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.[1]

  • Preparation of Antimicrobial Dilutions: Prepare a series of two-fold serial dilutions of the novel compound and comparator antibiotics in cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration range should be sufficient to encompass the expected MIC value.[1]

  • Inoculation and Incubation: Dispense equal volumes of the bacterial suspension and the antimicrobial dilutions into the wells of a microtiter plate. Include a growth control (no antimicrobial) and a sterility control (no bacteria). Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[1]

  • Interpretation of Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[1]

While the MIC indicates the concentration that inhibits growth, it does not differentiate between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. The Minimum Bactericidal Concentration (MBC) is defined as the lowest concentration of an antimicrobial agent that prevents the growth of an organism after subculture on antibiotic-free media.[7] An MBC is typically determined following an MIC test.

Experimental Protocol: MBC Determination

  • Subculture from MIC Plate: Following the MIC reading, take a small aliquot (e.g., 10 µL) from all wells of the MIC plate that show no visible growth.

  • Plate on Agar: Spread the aliquots onto appropriate antibiotic-free agar plates.

  • Incubate: Incubate the agar plates under suitable conditions for the test organism (typically 37°C for 18-24 hours).

  • Determine MBC: The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in CFU compared to the initial inoculum.

A compound is generally considered bactericidal if the MBC is no more than four times the MIC.

Time-kill assays provide a dynamic view of antimicrobial activity over time. These studies monitor the rate of bacterial killing at various concentrations of the antimicrobial agent, offering valuable insights into its pharmacodynamic properties.[7][8]

Time_Kill_Assay A Prepare Bacterial Culture in Logarithmic Growth Phase B Add Test Compound at Various Concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) A->B C Incubate at 37°C with Shaking B->C D Collect Aliquots at Specific Time Points (e.g., 0, 2, 4, 8, 24 hours) C->D E Perform Serial Dilutions and Plate for CFU Counting D->E F Plot log10 CFU/mL vs. Time E->F

Experimental Protocol: Time-Kill Assay

  • Inoculum Preparation: Grow the test organism in a suitable broth to the early-to-mid logarithmic phase of growth. Dilute the culture to a standardized starting concentration (e.g., 1 x 10⁶ CFU/mL).

  • Exposure to Compound: Add the novel antimicrobial compound at various concentrations (typically multiples of the MIC, such as 0.5x, 1x, 2x, and 4x MIC) to separate flasks containing the bacterial culture. Include a growth control without any compound.

  • Time-Course Sampling: Incubate the flasks at 37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Quantification of Viable Bacteria: Perform serial dilutions of each aliquot and plate them onto appropriate agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

The Second Tier: Addressing Biological Complexity

While foundational in vitro tests are essential, they do not fully replicate the complex environment of a host infection. The second tier of validation involves assays that introduce biological components to assess the compound's performance under more physiologically relevant conditions.

The presence of serum proteins can significantly impact the activity of an antimicrobial compound through protein binding, which may reduce the concentration of the free, active drug. Therefore, it is crucial to evaluate a compound's stability and efficacy in the presence of serum.[9][10]

Experimental Protocol: Serum Stability Assay

  • Incubation: Incubate the novel compound at a therapeutically relevant concentration in serum (e.g., human, mouse, or rat serum) at 37°C.[9][11]

  • Time-Course Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the serum-compound mixture.

  • Compound Quantification: Use an appropriate analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to quantify the concentration of the intact compound in the aliquots.[10][11]

  • Data Analysis: Determine the half-life of the compound in serum by plotting its concentration over time.

Biofilms are structured communities of microbial cells that are attached to a surface and are a significant factor in many chronic and recurrent infections.[7] Bacteria within biofilms often exhibit increased resistance to antimicrobial agents. Therefore, assessing a novel compound's ability to inhibit biofilm formation or eradicate established biofilms is a critical step.[2][12]

Experimental Protocol: Biofilm Inhibition and Eradication Assays

  • Biofilm Inhibition:

    • Add a standardized bacterial suspension to the wells of a microtiter plate.

    • Immediately add serial dilutions of the test compound.

    • Incubate the plate under conditions that promote biofilm formation (typically 24-48 hours).

    • Wash the wells to remove non-adherent bacteria.

    • Stain the remaining biofilm with a dye such as crystal violet.

    • Quantify the biofilm by measuring the absorbance of the solubilized dye. The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration that prevents biofilm formation.

  • Biofilm Eradication:

    • Allow biofilms to form in a microtiter plate as described above.

    • After the incubation period, remove the planktonic bacteria and wash the wells.

    • Add fresh media containing serial dilutions of the test compound to the established biofilms.

    • Incubate for another 24 hours.

    • Quantify the remaining viable bacteria in the biofilm using methods such as CFU counting or metabolic assays (e.g., resazurin). The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration that kills the bacteria within the biofilm.

The Crucial Safety Check: Cytotoxicity Assays

A promising antimicrobial compound must be effective against pathogens while exhibiting minimal toxicity to host cells.[13][14] Cytotoxicity assays are essential for determining the therapeutic window of a novel compound.[15][16]

Several methods can be used to assess the impact of a compound on mammalian cell viability. These assays often measure metabolic activity or membrane integrity.[14][17]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Seed mammalian cells (e.g., HeLa, HepG2) in a 96-well plate and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with a range of concentrations of the novel antimicrobial compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (typically around 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes a 50% reduction in cell viability, can then be determined.

The hemolytic activity of a compound, its ability to lyse red blood cells, is another important indicator of its potential toxicity.[13][17]

Experimental Protocol: Hemolysis Assay

  • Red Blood Cell Preparation: Obtain fresh red blood cells (RBCs) and wash them several times in a buffered saline solution.

  • Compound Exposure: Incubate a suspension of RBCs with various concentrations of the novel compound for a defined period (e.g., 1 hour) at 37°C. Include a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (buffer only).

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).

  • Data Analysis: Calculate the percentage of hemolysis for each compound concentration relative to the positive control.

The Bridge to In Vivo: Preclinical Models

While in vitro data is foundational, it cannot fully predict a compound's efficacy in a living organism. Preclinical in vivo models are essential for evaluating the pharmacokinetics, pharmacodynamics, and overall efficacy of a novel antimicrobial agent in a complex biological system.[18][19]

Simple invertebrate models, such as the nematode Caenorhabditis elegans or the insect Galleria mellonella, can serve as a valuable initial step in in vivo testing.[20][21] These models are cost-effective, have a shorter lifespan, and raise fewer ethical concerns than mammalian models, allowing for higher-throughput screening of compounds.[20][22]

Rodent models, particularly mice, are the most common mammalian systems used to evaluate the in vivo efficacy of antimicrobial compounds.[18][19] These models can be designed to mimic various types of human infections, such as sepsis, pneumonia, and skin and soft tissue infections.

In_Vivo_Efficacy_Model A Induce Infection in Animal Model (e.g., bacterial challenge) B Administer Test Compound and Controls via a Clinically Relevant Route A->B C Monitor Animal Health (e.g., survival, clinical signs) B->C D Collect Tissue/Blood Samples at Specific Time Points C->D E Determine Bacterial Burden (CFU counts) in Tissues/Blood D->E F Analyze Pharmacokinetic/ Pharmacodynamic Parameters D->F

Experimental Protocol: Murine Sepsis Model

  • Infection: Induce sepsis in mice by intraperitoneal (IP) injection of a lethal or sublethal dose of a pathogenic bacterium.

  • Treatment: At a specified time post-infection, administer the novel antimicrobial compound via a clinically relevant route (e.g., intravenous, oral, or IP). Include vehicle control and positive control (an established antibiotic) groups.

  • Monitoring: Monitor the mice for survival and clinical signs of illness over a set period (e.g., 7 days).

  • Bacterial Load Determination: In satellite groups of animals, collect blood and organs (e.g., spleen, liver, lungs) at various time points post-treatment to determine the bacterial burden (CFU/gram of tissue or mL of blood).

  • Data Analysis: Compare the survival rates and bacterial loads between the treatment and control groups to assess the efficacy of the compound.

Data Interpretation and Comparison

Throughout the validation process, it is crucial to compare the performance of the novel compound against well-characterized, clinically used antibiotics. This provides a benchmark for assessing the potency and spectrum of activity of the new agent.[1]

Table 1: Comparative Efficacy Data for a Hypothetical Novel Compound (Compound X)

AssayCompound XVancomycin (Gram-positive control)Ciprofloxacin (Gram-negative control)
MIC (µg/mL)
Staphylococcus aureus210.5
Escherichia coli4>640.015
MBC (µg/mL)
S. aureus421
E. coli8>640.03
IC₅₀ (µg/mL) >128>128>128
Hemolysis (%) at 128 µg/mL <5%<5%<5%

The data presented in this table should be interpreted in the context of established breakpoints from organizations like CLSI and EUCAST to determine the potential clinical relevance of the observed MIC values.[4][23][24]

Conclusion

The validation of a novel antimicrobial compound is a multi-faceted process that requires a systematic and logical progression of experiments. By employing a tiered approach that begins with fundamental in vitro characterization and moves towards more complex biological systems, researchers can build a comprehensive profile of a compound's efficacy and safety. The rigorous application of standardized protocols and the comparison with established antibiotics are essential for making informed decisions about the potential of a new antimicrobial agent to address the growing challenge of infectious diseases.

References

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). SpringerLink. Retrieved from [Link][13][14][17]

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). SpringerLink. Retrieved from [Link]

  • Preclinical models for antimicrobial compound efficacy in vitro assays - Vibiosphen. (n.d.). Vibiosphen. Retrieved from [Link][7]

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). SpringerLink. Retrieved from [Link]

  • A comprehensive review on in-vitro methods for anti- microbial activity. (n.d.). International Journal of Health and Allied Sciences. Retrieved from [Link][25]

  • In Vitro Antimicrobials - Pharmacology Discovery Services. (n.d.). Pharmacology Discovery Services. Retrieved from [Link][8]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link][3]

  • Diving into drug-screening: zebrafish embryos as an in vivo platform for antimicrobial drug discovery and assessment | FEMS Microbiology Reviews | Oxford Academic. (2023, April 20). FEMS Microbiology Reviews. Retrieved from [Link][22]

  • An Innovative in Vivo Model for Bioassay-Guided Testing of Potential Antimicrobials | ACS Pharmacology & Translational Science. (2020, August 3). ACS Publications. Retrieved from [Link][20]

  • In Vivo Antimicrobials - Pharmacology Discovery Services. (n.d.). Pharmacology Discovery Services. Retrieved from [Link][18]

  • Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs | Bentham Science Publishers. (2017, February 1). Bentham Science Publishers. Retrieved from [Link][19]

  • A rapid method for determining the antimicrobial activity of novel natural molecules. (2004, September 15). International Journal of Food Microbiology. Retrieved from [Link]

  • Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. (n.d.). Afrique SCIENCE. Retrieved from [Link][12]

  • Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. (2021, August 9). Frontiers in Pharmacology. Retrieved from [Link][16]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). Infectious Diseases and Therapy. Retrieved from [Link][4]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - Frontiers. (n.d.). Frontiers. Retrieved from [Link][2]

  • Novel method can test the efficacy of antibacterial drugs on infectious microbes. (2020, October 21). Penn State University. Retrieved from [Link]

  • A comprehensive review on in-vitro methods for anti- microbial activity - ResearchGate. (2024, October 5). ResearchGate. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (n.d.). Clinical and Laboratory Standards Institute. Retrieved from [Link][5]

  • Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host - PMC. (2022, August 19). National Center for Biotechnology Information. Retrieved from [Link][21]

  • A Novel in vitro Serum Stability Assay for Antibody Therapeutics incorporating Internal Standards - Protein Metrics. (n.d.). Protein Metrics. Retrieved from [Link][11]

  • A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards: mAbs - Taylor & Francis. (2025, March 17). Taylor & Francis Online. Retrieved from [Link]

  • EUCAST expert rules in antimicrobial susceptibility testing - PubMed. (2013, February 15). National Center for Biotechnology Information. Retrieved from [Link][23]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • EUCAST - ESCMID. (n.d.). European Society of Clinical Microbiology and Infectious Diseases. Retrieved from [Link][6]

  • Antibacterial Susceptibility Test Interpretive Criteria | FDA. (2026, February 5). U.S. Food and Drug Administration. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2024). Breakpoint tables for interpretation of MICs and zone diameters. Version 14.0. Retrieved from [Link][24]

  • Guidance Documents - EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Serum Stability of Peptides | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved from [Link][9]

  • A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC. (2025, March 17). National Center for Biotechnology Information. Retrieved from [Link][10]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • EUCAST: EUCAST - Home. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - ResearchGate. (2025, March 7). ResearchGate. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide for Handling 8-Chloro-7-fluoroisoquinolin-3-ol

Executive Summary & Chemical Context 8-Chloro-7-fluoroisoquinolin-3-ol (CAS: 1175272-65-7) is a specialized halogenated heterocyclic building block. In modern drug discovery, it is primarily utilized as a synthetic inter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

8-Chloro-7-fluoroisoquinolin-3-ol (CAS: 1175272-65-7) is a specialized halogenated heterocyclic building block. In modern drug discovery, it is primarily utilized as a synthetic intermediate for developing imidazopiperazine-based 1[1]. These inhibitors are critical in oncology for suppressing oncogene transcription (such as MYC) in hematological malignancies and solid tumors[2].

Because this compound is a dual-halogenated aromatic, it presents specific occupational hazards that require rigorous safety protocols. According to its3[3], it is classified as harmful if swallowed (H302), a skin irritant (H315), a serious eye irritant (H319), and a respiratory tract irritant (H335)[3].

G A 8-Chloro-7-fluoro- isoquinolin-3-ol B CBP/p300 HAT Inhibitor Synthesis A->B C HAT Domain Blockade B->C D MYC Oncogene Suppression C->D

Fig 1: Role of 8-chloro-7-fluoroisoquinolin-3-ol in CBP/p300 inhibitor development and MYC suppression.

Hazard Assessment & Mechanistic Causality

To design a self-validating safety protocol, researchers must understand the physicochemical properties driving the compound's hazards:

  • Lipophilicity and Dermal Penetration: The inclusion of both chlorine and fluorine atoms on the isoquinoline ring significantly increases the molecule's lipophilicity. This property allows the compound to more readily partition into the lipid-rich stratum corneum of the skin, causing localized irritation (H315) and facilitating potential transdermal absorption[3].

  • Mucous Membrane Irritation: Supplied as a solid powder, the compound can easily become aerosolized during weighing or transfer. The halogenated functional groups interact aggressively with the aqueous environment of the respiratory tract and ocular mucosa, leading to acute respiratory irritation (H335) and serious eye damage (H319)[3].

  • Thermal Degradation: Under extreme heat or fire conditions, halogenated isoquinolines decompose to release highly toxic gases, including4[4].

Personal Protective Equipment (PPE) Protocol

Standard laboratory PPE is insufficient for handling biologically active, halogenated intermediates. A fortified PPE strategy is required to mitigate the risks of aerosol inhalation and dermal exposure.

Table 1: Required PPE and Mechanistic Justification

PPE CategorySpecificationMechanistic Justification
Respiratory NIOSH-approved N95 or P100 particulate respiratorPrevents inhalation of aerosolized halogenated particulates if handled outside a ventilated enclosure[3].
Hand Protection Double-layered Nitrile gloves (min 0.11 mm thickness)Nitrile provides a robust barrier against lipophilic halogenated aromatics. Double-gloving ensures integrity if the outer layer is compromised[3][5].
Eye Protection Tight-fitting chemical safety gogglesPrevents ingress of airborne dust into the ocular mucosa[3].
Body Protection Flame-retardant lab coat with elastic cuffsPrevents accumulation of dust on exposed forearms and street clothing[3].

Step-by-Step PPE Donning Protocol:

  • Inspect Equipment: Visually inspect gloves for micro-tears. If using a respirator, perform a positive/negative pressure seal check to validate the barrier.

  • Base Layer: Put on the lab coat, ensuring it is fully buttoned up to the neck to eliminate exposed skin on the chest.

  • Hand Protection (Self-Validating Seal): Don the first pair of nitrile gloves, pulling the cuffs under the lab coat sleeves. Don the second pair, pulling the cuffs over the lab coat sleeves. This creates an interlocking seal that prevents powder from sliding up the arm.

  • Facial Protection: Don the chemical safety goggles last to ensure they sit flush against the skin and are not obstructed by the respirator straps.

Operational Workflow: Handling During Synthesis

In drug discovery, 8-chloro-7-fluoroisoquinolin-3-ol is frequently subjected to triflation (reacting with Comins' reagent or a similar triflimide in dichloromethane with triethylamine) to activate the C3 position for subsequent cross-coupling[1].

Step-by-Step Handling Protocol:

  • Preparation: Ensure the chemical fume hood has a verified face velocity of at least 80-100 feet per minute (fpm). Clear the workspace of incompatible materials, such as 6[6].

  • Weighing: Weigh the compound exclusively inside the fume hood using an analytical balance enclosed in a draft shield. This prevents the laboratory's HVAC air currents from aerosolizing the powder.

  • Transfer: Use static-free spatulas. Transfer the solid directly into the reaction vessel (e.g., round-bottom flask) positioned deep within the hood.

  • Solvent Addition: Add the reaction solvent (e.g., dichloromethane) slowly down the side of the flask to dissolve the compound, thereby trapping any residual dust in the liquid phase.

  • Sealing: Seal the reaction vessel with a septum before removing it from the fume hood to prevent vapor escape.

Spill Response and Disposal Plan

Because 8-chloro-7-fluoroisoquinolin-3-ol contains both chlorine and fluorine, it must be strictly managed as a halogenated waste stream . Improper disposal can lead to the release of toxic hydrogen halides during commercial incineration[4].

SpillWorkflow A Spill Detection B Evacuate & Ventilate A->B C Don Maximum PPE B->C D Absorb with Diatomite C->D E Halogenated Waste Stream D->E

Fig 2: Step-by-step emergency response and halogenated waste disposal workflow for chemical spills.

Step-by-Step Spill Response:

  • Isolate: Evacuate personnel from the immediate area. Ensure the fume hood remains operational to maintain negative pressure and draw vapors away from the lab[4].

  • Contain: Do not sweep dry powder, as this generates hazardous aerosols. Gently cover the spill with a damp paper towel or a 3 if the compound is already dissolved in a solvent[3].

  • Collect: Use non-sparking tools to transfer the absorbed material into a compatible, sealable hazardous waste container[7].

  • Decontaminate: Scrub the spill surface with a suitable solvent (e.g., alcohol, followed by soap and water) to remove stubborn lipophilic residues[3].

Disposal Logistics:

  • Solid Waste: Contaminated gloves, spatulas, and paper towels must be placed in a solid hazardous waste bin explicitly labeled "Halogenated Organic Waste"[5].

  • Liquid Waste: Reaction filtrates containing this compound must be disposed of in a liquid waste carboy strictly designated for "Halogenated Solvents." Mixing with non-halogenated waste can cause exothermic reactions and violates environmental regulations regarding commercial incineration processes[6].

References

  • US Patent 11058688B2. Imidazopiperazine inhibitors of transcription activating proteins. Google Patents. 1

  • National Institutes of Health (NIH). Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents. 2

  • ChemScene. Safety Data Sheet: 8-Chloro-7-fluoro-2H-isoquinolin-3-one (CAS 1175272-65-7). 3

  • Apollo Scientific. Safety Data Sheet: Isoquinoline. 5

  • Fisher Scientific. Safety Data Sheet: Isoquinoline. 6

  • Spectrum Chemical. Safety Data Sheet: Halogenated Quinolines.4

  • ECHEMI. Isoquinoline Safety Data Sheets. 7

Sources

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